molecular formula C8H8O5 B1347140 Dimethyl furan-2,5-dicarboxylate CAS No. 4282-32-0

Dimethyl furan-2,5-dicarboxylate

Cat. No.: B1347140
CAS No.: 4282-32-0
M. Wt: 184.15 g/mol
InChI Key: UWQOPFRNDNVUOA-UHFFFAOYSA-N
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Description

Dimethyl furan-2,5-dicarboxylate is a useful research compound. Its molecular formula is C8H8O5 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl furan-2,5-dicarboxylate
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InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
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InChI Key

UWQOPFRNDNVUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O5
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DSSTOX Substance ID

DTXSID50307531
Record name dimethyl furan-2,5-dicarboxylate
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Molecular Weight

184.15 g/mol
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CAS No.

4282-32-0
Record name 2,5-Dimethyl 2,5-furandicarboxylate
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Record name dimethyl furan-2,5-dicarboxylate
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Record name dimethyl furan-2,5-dicarboxylate
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Foundational & Exploratory

The Synthesis of Dimethyl Furan-2,5-dicarboxylate from 5-Hydroxymethylfurfural: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) from 5-hydroxymethylfurfural (B1680220) (5-HMF), a key bio-based platform chemical. This document details the primary synthetic routes, catalytic systems, and experimental protocols, supported by quantitative data and process visualizations.

The conversion of biomass-derived 5-hydroxymethylfurfural (5-HMF) into value-added chemicals is a cornerstone of sustainable chemistry. Among its many derivatives, dimethyl furan-2,5-dicarboxylate (DMFD) is a significant monomer for the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). This technical guide provides a comprehensive overview of the synthesis of DMFD from 5-HMF, focusing on the core chemical transformations and methodologies.

The synthesis of DMFD from 5-HMF is predominantly a two-step process:

  • Oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA).

  • Esterification of FDCA to this compound (DMFD).

Alternatively, one-pot synthesis methods that combine both steps are also being explored to enhance process efficiency.

Step 1: Catalytic Oxidation of 5-HMF to FDCA

The oxidation of 5-HMF to FDCA is a critical step and has been the subject of extensive research. The reaction proceeds through several intermediates, and the selectivity towards FDCA is highly dependent on the catalyst and reaction conditions. The two primary reaction pathways involve the initial oxidation of either the aldehyde or the alcohol group of 5-HMF.

  • Pathway 1 (via DFF): The alcohol group is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to FDCA.

  • Pathway 2 (via HMFCA): The aldehyde group is oxidized to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to FFCA and finally to FDCA. This pathway is often favored in alkaline conditions[1].

A variety of catalytic systems have been developed for this transformation, broadly categorized into noble metal-based, non-noble metal-based, and metal-free systems.

Catalytic Systems and Performance

The choice of catalyst significantly impacts the conversion of 5-HMF and the yield and selectivity of FDCA. Noble metal catalysts, particularly those based on platinum, gold, and palladium, have shown high activity and selectivity.

Table 1: Performance of Various Catalytic Systems in the Oxidation of 5-HMF to FDCA

CatalystSupportOxidantTemperature (°C)Time (h)Base5-HMF Conversion (%)FDCA Yield (%)Reference
Au/TiO₂TiO₂O₂704NaOH>9985[2]
Pt/CCarbonO₂110-None>9997[3]
Ru/Al₂O₃Al₂O₃O₂140-Na₂CO₃10098[4]
PdO/AlPO₄-5AlPO₄-5O₂805None38.883.6 (selectivity)[5]
TEMPO/KBr-NaClORoom Temp3-100100[6][7]
NaOtBu/DMF-O₂456-~10080.85[8]

Note: The performance of catalysts can vary significantly based on specific reaction conditions such as pressure, solvent, and catalyst preparation methods.

Experimental Protocol: Oxidation of 5-HMF to FDCA using a Pt/C Catalyst

This protocol is a representative example of a base-free aerobic oxidation of 5-HMF.

Materials:

  • 5-Hydroxymethylfurfural (5-HMF)

  • Platinum on activated carbon (Pt/C) catalyst

  • Deionized water

  • Oxygen (O₂)

  • High-pressure reactor equipped with a magnetic stirrer and temperature controller

Procedure:

  • In a typical experiment, the high-pressure reactor is charged with a specific amount of 5-HMF and the Pt/C catalyst in deionized water.

  • The reactor is sealed and purged several times with O₂ to remove air.

  • The reactor is then pressurized with O₂ to the desired pressure (e.g., 1.0 MPa)[3].

  • The reaction mixture is heated to the target temperature (e.g., 110 °C) with vigorous stirring[3].

  • The reaction is allowed to proceed for a specified duration. The progress of the reaction can be monitored by analyzing samples periodically using High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The resulting aqueous solution containing FDCA can be acidified to precipitate the product, which is then collected by filtration, washed with cold water, and dried.

Step 2: Esterification of FDCA to DMFD

The second step in the synthesis of DMFD is the esterification of the dicarboxylic acid, FDCA. This is typically achieved by reacting FDCA with methanol (B129727) in the presence of an acid catalyst or under specific reaction conditions.

Esterification Methods and Performance

Several methods have been reported for the esterification of FDCA, with varying efficiencies.

Table 2: Performance of Different Esterification Methods for FDCA to DMFD

ReactantCatalyst/ConditionsTemperature (°C)Time (h)DMFD Yield (%)Reference
MethanolCO₂ (supercritical)200598.3[9]
MethanolCO₂ (supercritical)220795.1[9]
MethanolH₂SO₄---[10]
Experimental Protocol: Esterification of FDCA with Methanol under Supercritical CO₂

This protocol describes a catalyst-free esterification method.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Methanol

  • Carbon dioxide (CO₂)

  • High-pressure autoclave reactor

Procedure:

  • A 1L autoclave reactor is charged with FDCA (e.g., 5 g) and methanol (e.g., 300 mL)[9].

  • The reactor is purged with N₂ gas and then pressurized with CO₂ to a specific pressure (e.g., 600 psi)[9].

  • The reactor is heated to the desired temperature (e.g., 200 °C) and the reaction is carried out for a set duration (e.g., 5 hours) with stirring[9].

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The reaction mixture is then processed to isolate the DMFD. This may involve removal of excess methanol and purification of the product by crystallization or chromatography.

One-Pot Synthesis of DMFD from 5-HMF

To streamline the synthesis process, one-pot methods that combine the oxidation and esterification steps without the isolation of the intermediate FDCA are highly desirable. These methods can improve overall efficiency and reduce waste. Research in this area is ongoing, with various catalytic systems being explored to facilitate both reactions in a single vessel.

Visualizations

Reaction Pathway for the Synthesis of DMFD from 5-HMF

Synthesis_Pathway cluster_oxidation Oxidation cluster_esterification Esterification HMF 5-Hydroxymethylfurfural (5-HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Pathway 1 HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Pathway 2 FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA HMFCA->FFCA FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA DMFD This compound (DMFD) FDCA->DMFD + 2 CH₃OH

Caption: Reaction pathways for the synthesis of DMFD from 5-HMF.

Experimental Workflow for the Two-Step Synthesis of DMFD

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification start_oxidation 5-HMF + Catalyst + Solvent reaction_oxidation Reaction in Reactor (Temperature, Pressure, Time) start_oxidation->reaction_oxidation filtration_oxidation Catalyst Separation (Filtration) reaction_oxidation->filtration_oxidation precipitation_fdca FDCA Precipitation (Acidification) filtration_oxidation->precipitation_fdca isolation_fdca FDCA Isolation & Drying precipitation_fdca->isolation_fdca start_esterification FDCA + Methanol isolation_fdca->start_esterification Intermediate Product reaction_esterification Reaction in Reactor (Temperature, Pressure, Time) start_esterification->reaction_esterification purification_dmfd DMFD Purification (Crystallization/Chromatography) reaction_esterification->purification_dmfd final_product Pure DMFD purification_dmfd->final_product

Caption: Experimental workflow for the two-step synthesis of DMFD.

References

The Cornerstone of a Circular Economy: A Technical Guide to Bio-Based Platform Chemicals for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global shift towards a sustainable, circular economy has catalyzed significant advancements in the development of bio-based platform chemicals. These molecules, derived from renewable biomass, serve as fundamental building blocks for a new generation of polymers, offering a viable alternative to their petrochemical counterparts. This technical guide provides an in-depth exploration of core bio-based platform chemicals, detailing their synthesis from biomass, their conversion into high-performance polymers, and the experimental protocols that underpin these transformative technologies.

Introduction: The Rise of Biorefineries

A biorefinery integrates biomass conversion processes to produce fuels, power, and value-added chemicals.[1] At the heart of the chemical production arm of a biorefinery are bio-based platform chemicals. These are typically small, versatile molecules that can be converted into a wide array of derivatives, including monomers for polymer synthesis.[2] This guide focuses on three pivotal classes of platform chemicals: succinic acid, furan (B31954) derivatives, and lignin-derived aromatics, each representing a distinct pathway from biomass to advanced polymers.

Succinic Acid: A C4 Building Block for High-Performance Polyesters

Bio-based succinic acid is a leading platform chemical, produced microbially from the fermentation of sugars.[3][4] Its two carboxylic acid groups make it an ideal monomer for the synthesis of polyesters and polyamides, most notably polybutylene succinate (B1194679) (PBS), a biodegradable polymer with properties comparable to polypropylene.[5][6]

Synthesis of Succinic Acid

The biological production of succinic acid is primarily achieved through anaerobic fermentation of sugars by bacteria such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli.[7][8] The core of this process involves harnessing the reductive branch of the tricarboxylic acid (TCA) cycle.

succinic_acid_pathway cluster_glycolysis Glycolysis cluster_rtca Reductive TCA Branch Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA PEP Carboxylase (PPC) or PEP Carboxykinase (PCK) Pyruvate->OAA Pyruvate Carboxylase (PYC) Byproducts Byproducts: (Acetate, Formate, Ethanol) Pyruvate->Byproducts Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinic Acid Fumarate->Succinate CO2_PEP CO2 CO2_PEP->OAA CO2_Pyruvate CO2 CO2_Pyruvate->OAA

Polymer Synthesis: Polybutylene Succinate (PBS)

PBS is synthesized via the polycondensation of succinic acid and 1,4-butanediol (B3395766) (BDO), which can also be derived from bio-based succinic acid.[6] The properties of PBS can be tailored by copolymerization, making it suitable for applications ranging from food packaging to automotive interiors.[5][9]

PropertyBio-PBS ValueReference(s)
Melting Temperature (Tm)115 °C[6]
Glass Transition (Tg)-32 °C[6]
Tensile Strength20 - 40 MPa[5]
Elongation at Break200 - 400%[5]

Table 1: Physicochemical Properties of Bio-based Polybutylene Succinate (PBS)

Experimental Protocols

This protocol is a generalized procedure based on studies using Actinobacillus succinogenes.[10]

  • Medium Preparation: Prepare a fermentation medium containing a carbon source (e.g., 20 g/L glucose from lignocellulosic hydrolysate), a nitrogen source (e.g., 20.1 g/L tryptic soy broth, 13.4 g/L peptone), and yeast extract.[10]

  • Inoculation: Inoculate the sterile medium with a seed culture of A. succinogenes to an initial optical density (OD600) of 0.05.[10]

  • Fermentation Conditions: Maintain the fermentation in a bioreactor at 37°C.[10] Purge with CO2 to ensure anaerobic conditions, as CO2 is a co-substrate for the carboxylation reactions.[10]

  • pH Control: Maintain the pH at 6.7-6.8 using a buffering agent like MgCO3 or by the automated addition of a base such as NaOH or Na2CO3.[10]

  • Monitoring and Harvest: Monitor substrate consumption and succinic acid production using HPLC. Harvest the broth when glucose is depleted. A final succinic acid titer of 22.2 g/L with a yield of 0.64 g/g has been reported from barley straw hydrolysate.[10]

  • Monomer Charging: Charge equimolar amounts of bio-succinic acid and bio-1,4-butanediol into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Esterification: Heat the mixture under a nitrogen atmosphere to 180-200°C. Water will be produced and should be continuously removed by distillation. This stage is typically carried out for 2-4 hours.

  • Polycondensation: Add a catalyst, such as titanium(IV) butoxide or antimony trioxide. Gradually reduce the pressure to below 1 Torr and increase the temperature to 220-240°C.

  • Reaction Monitoring: Continue the reaction for another 3-5 hours, monitoring the viscosity of the melt. The reaction is complete when the desired molecular weight is achieved.

  • Polymer Extrusion: Extrude the molten polymer from the reactor and pelletize for further processing.

Furan Derivatives: The Next Generation of Bio-Based Polyesters

Furan-based platform chemicals, particularly 5-hydroxymethylfurfural (B1680220) (HMF) and its oxidation product 2,5-furandicarboxylic acid (FDCA), are derived from the dehydration of C6 sugars (fructose).[11][12] FDCA is a highly promising bio-based replacement for terephthalic acid (PTA), the petroleum-derived monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties and thermal stability compared to PET.[11][13]

Synthesis of Furan Platform Chemicals

The conversion of biomass to FDCA is a multi-step process. First, lignocellulosic biomass is hydrolyzed to release C6 sugars. These sugars, particularly fructose (B13574), are then catalytically dehydrated to form HMF. Finally, HMF is oxidized to yield FDCA.

furan_pathway Biomass Lignocellulosic Biomass Fructose Fructose Biomass->Fructose Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (Acid Catalyst) FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation (e.g., Ru/C, Mo-V-O)

Polymer Synthesis: Polyethylene Furanoate (PEF)

PEF is produced through the polycondensation of FDCA with monoethylene glycol (MEG), which can also be bio-derived.[14] Its enhanced gas barrier properties make it particularly attractive for bottling and food packaging applications.[11]

PropertyPEFPET (for comparison)Reference(s)
Glass Transition Temp. (Tg)~85 °C~75 °C[15][16]
Melting Temperature (Tm)~215 °C~255 °C[15]
Oxygen Barrier (relative to PET)~10x better1x[13]
Carbon Dioxide Barrier (relative to PET)~19x better1x[13]
Water Vapor Barrier (relative to PET)~2x better1x[13]
Young's Modulus~3000 MPa~2800-3100 MPa[11][17]

Table 2: Comparative Properties of PEF and PET

Experimental Protocols

This protocol is based on the use of an acidic ion-exchange resin in a low-boiling solvent.[18]

  • Reactor Setup: In a batch reactor, combine fructose (e.g., 0.5 M), an acidic macroporous ion-exchange resin catalyst (e.g., Lewatit K2420, 18 g/L), and the solvent system (e.g., 12.5 vol% water in hexafluoroisopropanol - HFIP).[18]

  • Reaction Conditions: Heat the mixture to 87°C and maintain for 360 minutes.[18]

  • Product Analysis and Yield: After the reaction, cool the mixture and filter to recover the catalyst. Analyze the liquid phase using HPLC to determine the concentration of HMF and unreacted fructose. Yields of up to 76% have been achieved under optimized conditions.[18]

This protocol describes a base-free oxidation using a ruthenium catalyst.[19][20]

  • Reactor Charging: Charge a pressure reactor with HMF (1 mmol), a commercial Ru/C catalyst (0.2 g), and deionized water (10 ml).[20]

  • Reaction Execution: Pressurize the reactor with O2 (0.2 MPa) and heat to 120°C. Maintain the reaction with stirring for approximately 10 hours.[20]

  • Product Recovery and Yield: After cooling, filter the catalyst from the reaction mixture. The FDCA product can be recovered by acidification and crystallization. This method has been shown to achieve an 88% yield of FDCA.[19][20]

Lignin-Derived Aromatics: A Renewable Source for Thermosets

Lignin (B12514952), the second most abundant terrestrial biopolymer, is a complex aromatic polymer that provides structural rigidity to plants.[21] It is a vast and underutilized resource for producing aromatic platform chemicals. Through various depolymerization techniques, lignin can be broken down into a mixture of phenolic monomers, such as vanillin, syringaldehyde, and p-hydroxybenzoic acid, which can be used to synthesize high-performance thermosetting polymers like epoxy resins and polyurethanes.[22][23][24]

Lignin Depolymerization

Lignin valorization begins with its depolymerization into low-molecular-weight aromatic compounds. Methods include oxidative, reductive, and acid/base-catalyzed approaches. Alkaline aerobic oxidation, for example, can convert lignin into valuable oxygenated aromatics.[22][23]

lignin_workflow Lignin Lignin Biopolymer Depolymerization Depolymerization (e.g., Alkaline Oxidation) Lignin->Depolymerization Monomers Aromatic Monomers (Vanillin, Syringic Acid, etc.) Depolymerization->Monomers Separation Separation & Purification Monomers->Separation Polymers Thermoset Polymers (Epoxy Resins, Polyurethanes) Separation->Polymers Polymerization

Polymer Synthesis from Lignin

The hydroxyl groups present in lignin and its derived monomers make them excellent candidates for use as polyols in polyurethane synthesis or as base components for epoxy and phenolic resins.[25][26] The rigid aromatic structure of lignin enhances the thermal stability and mechanical strength of the resulting polymers.[21][27]

Polymer TypeLignin Content (wt.%)Key Property ImprovementReference(s)
Polyurethane (PU)7%Tensile strength increased from 1.10 MPa to 5.57 MPa[25]
Epoxy Resin80%Ultimate tensile strength of 33.2 MPa[25]
Phenolic Resin50-70%Enhanced thermal stability and char yield[24]

Table 3: Impact of Lignin Incorporation on Polymer Properties

Experimental Protocols

This protocol is based on a method for converting poplar lignin into aromatic monomers.[22][23]

  • Sample Preparation: Dissolve solid lignin (50 mg) in an aqueous NaOH solution (10 mL, 2 M) in a PTFE reaction vessel.[22]

  • Catalyst Addition: Add CuSO4 catalyst to the solution (e.g., to a final concentration of 1.5 mM).[22]

  • Reaction: Place the vessel in a Parr pressure reactor. Pressurize with air to 25 bar. Heat the reactor to 160°C over 45 minutes, then cool immediately in an ice bath.[22]

  • Product Separation: The resulting complex mixture of aromatic monomers can be separated using techniques like centrifugal partition chromatography (CPC).[22][23]

This protocol describes a method for creating a water-soluble lignin copolymer for applications like papermaking.[28]

  • Lignin Solution: Disperse lignin (1 g) in ultrapure water (40 mL). Adjust pH to 11 with NaOH, heat to 75°C for 30 min, then adjust pH to 4 with sulfuric acid.[28]

  • Initiation: Purge the solution with nitrogen for 30 min. Add potassium persulfate (KPS) as an initiator.[28]

  • Copolymerization: After 10 minutes, add cationic monomer (e.g., DMC) dropwise, followed by an anionic monomer (e.g., acrylic acid - AA). Maintain the reaction at 75°C for 3 hours.[28]

  • Purification: Cool the solution and add an ethanol/water mixture (80 vol%) to precipitate the copolymer. Wash the precipitate twice with the ethanol/water mixture and dry at 105°C.[28]

Conclusion and Future Outlook

Bio-based platform chemicals are no longer a niche area of research but a commercial reality, forming the bedrock of a more sustainable chemical industry. Succinic acid, furan derivatives, and lignin-derived aromatics demonstrate the immense potential of biomass as a feedstock for high-performance polymers with novel functionalities. While challenges in process optimization, scale-up, and feedstock variability remain, continued innovation in metabolic engineering, catalysis, and polymer science will undoubtedly expand the portfolio of bio-based polymers, driving the transition to a circular and decarbonized economy.

References

physical and chemical properties of dimethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Furan-2,5-dicarboxylate (B1257723)

Introduction: Dimethyl furan-2,5-dicarboxylate (DMFD), with the chemical formula C₈H₈O₅, is an organic compound derived from furan (B31954).[1][2] It serves as a significant bio-based building block in the synthesis of various materials, including biodegradable polymers, pharmaceuticals, and specialty chemicals.[1][3][4] Its structure, featuring a furan ring with two methyl ester functional groups, imparts unique reactivity and thermal stability, making it a valuable intermediate for researchers and drug development professionals.[4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValue
Molecular Formula C₈H₈O₅[2][3]
Molecular Weight 184.15 g/mol [3][5]
Appearance White to off-white crystalline powder[3][6]
Melting Point 106 - 114 °C[3][6][7][8][9]
Boiling Point ~278.08 °C (estimate)[7]
Density ~1.38 g/cm³ (estimate)[7]
Flash Point 117.6 °C[9]
Solubility Soluble in organic solvents[4]
Storage Temperature 0 - 8 °C[3][7]
CAS Number 4282-32-0[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR (400 MHz, Acetone-d6)δ (ppm) = 3.88 (s, 6H), 7.30 (s, 2H)[10]
¹³C NMR (100 MHz, Acetone-d6)δ (ppm) = 52.55, 119.26, 147.51, 158.82[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Esterification of 2,5-Furandicarboxylic Acid

This protocol describes a common method for synthesizing this compound from 2,5-Furandicarboxylic acid (FDCA).

Materials and Equipment:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Dimethyl carbonate

  • N,N-dimethylformamide (DMF)

  • Lithium carbonate

  • Tetramethylammonium (B1211777) bromide

  • 500ml three-necked flask

  • Magnetic stirrer

  • Oil bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add 15 ml of N,N-dimethylformamide to a 500ml three-necked flask to act as the solvent.[11]

  • To the flask, add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of Lithium carbonate, and 1 mmol of tetramethylammonium bromide.[11]

  • Heat the mixture in an oil bath, raising the temperature to 150°C within 30 minutes.[11]

  • Maintain the reaction at this temperature for 10 hours under continuous magnetic stirring (600 r/min).[11]

  • After the reaction is complete, allow the mixture to stand.[11]

  • The supernatant is then analyzed to determine the yield of dimethyl 2,5-furandicarboxylate.[11]

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and quantify the yield of the synthesized product.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 or equivalent[11]

  • Column: Agilent ZORBAX Eclipse XDB C18[11]

  • Mobile Phase: A 50:50 mixture of Methanol (CH₃OH) and Water (H₂O)[11]

  • Flow Rate: 1.0 ml/min[11]

  • Column Temperature: 30°C[11]

  • Detection Wavelength: 270 nm[11]

Procedure:

  • Prepare a sample of the reaction supernatant for analysis.

  • Inject the sample into the HPLC system.

  • Run the analysis under the specified conditions.

  • Calculate the yield and purity of dimethyl 2,5-furandicarboxylate based on the resulting chromatogram.[11]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the final product.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz spectrometer or equivalent

  • Solvent: Deuterated acetone (B3395972) (Acetone-d6) or Deuterated chloroform (B151607) (CDCl₃)[8][10]

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Procedure:

  • Dissolve a small sample of the purified product in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts (δ) with known values for this compound to confirm its identity.[8][10]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products FDCA 2,5-Furandicarboxylic Acid (FDCA) Esterification Acid-Catalyzed Esterification FDCA->Esterification Methanol Methanol Methanol->Esterification Crude_Product Crude Product Mixture Esterification->Crude_Product Reaction Water Water (Byproduct) Esterification->Water Purification Purification (e.g., Recrystallization) Crude_Product->Purification DMFD Pure Dimethyl Furan-2,5-dicarboxylate Purification->DMFD Isolation

References

Spectroscopic Profile of Dimethyl Furan-2,5-dicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl furan-2,5-dicarboxylate (B1257723), a key bio-based platform chemical and versatile building block in polymer and pharmaceutical sciences. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of dimethyl furan-2,5-dicarboxylate. The molecule's symmetry is reflected in the simplicity of its ¹H and ¹³C NMR spectra.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the protons of the methyl ester groups and the furan (B31954) ring. The chemical shifts can vary slightly depending on the solvent used.

Proton Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in Acetone-d₆ (ppm) Multiplicity Integration
Methoxy (-OCH₃)3.91 - 3.94[1]3.88[2]Singlet6H
Furan Ring (-CH=)7.20 - 7.22[1][3]7.30[2]Singlet2H
¹³C NMR Data

The ¹³C NMR spectrum is consistent with the symmetrical structure, showing signals for the carbonyl carbon of the ester, the furan ring carbons, and the methyl carbons.

Carbon Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in Acetone-d₆ (ppm)
Methoxy (-OCH₃)52.33[1]52.55[2]
Furan Ring (-CH=)118.41[1]119.26[2]
Furan Ring (-C-O)147.51[2]147.51[2]
Carbonyl (-C=O)158.37[1]158.82[2]
Experimental Protocol for NMR Analysis

The following provides a general procedure for obtaining NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or Acetone-d₆). transfer Filter the solution into a 5 mm NMR tube to a height of ~4-5 cm. dissolve->transfer instrument Place the NMR tube in the spectrometer (e.g., 300 or 400 MHz). lock_shim Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field. instrument->lock_shim acquire Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. lock_shim->acquire process Process the raw data (Fourier transform, phase correction, baseline correction). reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). process->reference analyze Analyze the spectra for chemical shifts, multiplicities, and integration. reference->analyze

Figure 1: General workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆, in a clean vial. The solution should then be filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be around 4-5 cm.

  • Instrument Setup: The NMR tube is placed in the spectrometer. For ¹H NMR, a 300 or 400 MHz instrument is commonly used.

  • Data Acquisition: The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and the baseline is corrected to ensure accurate integration. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by strong absorptions from the carbonyl groups of the esters and vibrations associated with the furan ring.

IR Spectroscopic Data

The following table summarizes the expected characteristic IR absorption bands for this compound. A representative spectrum is also shown below.

Functional Group **Approximate Wavenumber (cm⁻¹) **Vibration Mode
C=O (Ester)1720 - 1730Stretching
C=C (Furan Ring)1580 - 1600Stretching
C-O (Ester)1250 - 1300Stretching
C-O-C (Furan Ring)1020 - 1100Asymmetric Stretching
C-H (Furan Ring)3100 - 3150Stretching
C-H (Methyl)2950 - 3000Stretching
FT-IR spectrum of this compound
Figure 2: FT-IR spectrum of this compound (FDME).
Experimental Protocol for FT-IR Analysis

A common method for analyzing solid samples like this compound is using an Attenuated Total Reflectance (ATR) accessory.

FTIR_Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Collect a background spectrum of the empty ATR crystal. clean->background place_sample Place a small amount of the solid sample onto the ATR crystal. apply_pressure Apply pressure to ensure good contact between the sample and the crystal. place_sample->apply_pressure collect_spectrum Collect the sample spectrum. apply_pressure->collect_spectrum process Process the spectrum (e.g., baseline correction, ATR correction). analyze Identify and assign characteristic absorption bands. process->analyze

Figure 3: General workflow for FT-IR analysis using an ATR accessory.

Detailed Steps:

  • Instrument Preparation: The ATR crystal is first cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is collected. This background is automatically subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid this compound is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Collection: A pressure arm is lowered to ensure intimate contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is processed, which may include baseline correction and ATR correction. The absorption peaks are then identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Data

Both low-resolution (GC-MS) and high-resolution (HRMS) mass spectrometry have been used to characterize this compound.

Technique m/z Relative Intensity (%) Fragment Identity
GC-MS (EI)18432[M]⁺ (Molecular Ion)[1]
153100[M - OCH₃]⁺[1]
1256[M - COOCH₃]⁺[1]
958[C₅H₃O₂]⁺[1]
696[C₄H₅O]⁺[1]
599[COOCH₃]⁺[1]
HRMS (ESI)207.0264-[M + Na]⁺ (Calculated: 207.0264)[2]
Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). inject Inject the sample solution into the GC. dissolve->inject separate Separate the components on a capillary column with a temperature gradient. inject->separate ionize Ionize the eluted compound (e.g., by Electron Ionization at 70 eV). separate->ionize detect Detect the ions based on their mass-to-charge ratio. ionize->detect analyze Analyze the resulting mass spectrum to identify the molecular ion and fragmentation pattern. detect->analyze

Figure 4: General workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography: A small volume of the solution is injected into the GC, where it is vaporized. The components are then separated as they pass through a capillary column (e.g., a nonpolar column like DB-5ms) under a programmed temperature gradient.

  • Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI) at 70 eV.

  • Detection and Analysis: The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

References

An In-depth Technical Guide to the Solubility of Dimethyl Furan-2,5-dicarboxylate and its Progenitor, 2,5-Furandicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) in common solvents, a critical parameter for its application in organic synthesis, polymer chemistry, and pharmaceutical sciences. A comprehensive literature search reveals a notable absence of quantitative solubility data for DMFDCA. However, extensive data is available for its parent compound, 2,5-furandicarboxylic acid (FDCA). This guide provides a detailed overview of the solubility of FDCA as a surrogate, offering valuable insights into the solvent systems relevant to its dimethyl ester derivative. Furthermore, it outlines established experimental protocols for solubility determination and presents a logical workflow for these procedures.

Introduction to Dimethyl Furan-2,5-dicarboxylate

This compound (CAS 4282-32-0) is the dimethyl ester of 2,5-furandicarboxylic acid.[1][2] It is a white to off-white powder with a melting point in the range of 109-115°C.[1][2] While qualitatively described as having enhanced solubility in organic media compared to FDCA, specific quantitative data remains largely unpublished in accessible literature.[3] One source indicates it is "basically not water-soluble."[1] The esterification of the carboxylic acid groups in FDCA to form DMFDCA is expected to decrease its polarity and eliminate the capacity for hydrogen bond donation, thereby increasing its solubility in non-polar organic solvents and decreasing its solubility in polar protic solvents like water.

Quantitative Solubility Data for 2,5-Furandicarboxylic Acid (FDCA)

Due to the lack of quantitative data for DMFDCA, the following tables summarize the solubility of its parent compound, 2,5-furandicarboxylic acid (FDCA), in various common solvents. This data provides a foundational understanding of the solubility behavior of the underlying furan-dicarboxylate structure.

Table 1: Mole Fraction Solubility (x) of FDCA in Pure Organic Solvents at Various Temperatures [4]

Temperature (K)Methanol1-ButanolIsobutanolAcetic AcidEthyl AcetateMethyl Isobutyl Ketone (MIBK)Acetonitrile
313.150.01030.00450.00380.00250.00120.00150.0008
323.150.01520.00680.00570.00390.00190.00240.0013
333.150.02210.01010.00840.00590.00300.00370.0020
343.150.03160.01470.01220.00880.00460.00570.0031
353.150.04470.02120.01760.01280.00690.00860.0047
363.150.06280.03020.02510.01840.01020.01280.0071

Table 2: Weight Percent (wt%) Solubility of FDCA in Various Pure Solvents at 293 K [4][5]

SolventSolubility (wt%)
Water (H₂O)0.12
Acetonitrile (ACN)0.06
γ-Valerolactone (GVL)0.35
γ-Butyrolactone (GBL)1.12
Ethanol (EtOH)0.48
Methanol (MeOH)1.31
Tetrahydrofuran (THF)0.82
Dimethyl Sulfoxide (DMSO)12.0
Sulfolane (SULF)0.18

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

This is a conventional and reliable method for determining thermodynamic solubility.

  • Apparatus and Materials:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatically controlled water bath or incubator with shaking capabilities

    • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

    • Magnetic stirrer and stir bars

    • Syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Pipettes and volumetric flasks

    • Vacuum oven

    • The compound of interest (solute) and selected solvents

  • Procedure:

    • Sample Preparation: Add an excess amount of the solute to a known mass or volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

    • Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] Equilibrium can be confirmed by analyzing samples at different time points until the concentration remains constant.[6]

    • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.

    • Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed container.[8]

    • Gravimetric Determination: Evaporate the solvent from the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's boiling/decomposition point) until a constant weight is achieved.[9]

    • Calculation: The solubility is calculated from the mass of the solid residue and the initial volume of the solvent.

This method is suitable for compounds with a chromophore or for complex mixtures and generally requires smaller sample volumes.

  • Apparatus and Materials:

    • Same as in 3.1, with the addition of a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Sample Preparation, Equilibration, and Phase Separation: Follow steps 1-3 as described in section 3.1.

    • Sample Withdrawal and Dilution: Withdraw a known volume of the supernatant with a pre-warmed syringe and filter it. Accurately dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[7]

    • Quantitative Analysis:

      • UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) of the solute. The concentration is determined using a pre-established calibration curve of absorbance versus concentration.[7][10]

      • HPLC: Inject a known volume of the diluted sample into the HPLC system. The concentration is determined by comparing the peak area of the solute to a calibration curve generated from standards of known concentrations.[11]

    • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start add_excess Add excess solute to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_excess->equilibrate settle Cease agitation and allow solid to settle equilibrate->settle withdraw Withdraw supernatant and filter settle->withdraw gravimetric Gravimetric Method: Evaporate solvent and weigh residue withdraw->gravimetric instrumental Instrumental Method: Dilute sample for analysis withdraw->instrumental calculate Calculate Solubility gravimetric->calculate hplc_uv HPLC or UV-Vis Analysis instrumental->hplc_uv hplc_uv->calculate end End calculate->end

Caption: General workflow for determining the solubility of a solid in a liquid.

Conclusion

References

Thermal Stability and Degradation Profile of 2,5-Dimethylfuran-3,4-dicarboxylate (DMFD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,5-dimethylfuran-3,4-dicarboxylate (DMFD). Due to the limited availability of direct experimental data for DMFD, this guide synthesizes information from closely related furan (B31954) derivatives to project its thermal behavior. The document covers theoretical degradation pathways, the influence of chemical structure on stability, and detailed experimental protocols for thermal analysis. All quantitative data for analogous compounds is presented in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

2,5-Dimethylfuran-3,4-dicarboxylate (DMFD) is a furanic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability is paramount for its synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are critical. This guide aims to provide an in-depth analysis of the factors governing the thermal stability of DMFD and its expected degradation profile.

Predicted Thermal Stability of DMFD

The thermal stability of a molecule is intrinsically linked to its structure. For DMFD, the core furan ring and its substituents—two methyl groups and two dimethyl carboxylate groups—dictate its response to thermal stress.

The Furan Ring

The furan ring itself is an aromatic heterocycle, which imparts a degree of stability. However, compared to benzene, the furan ring is less aromatic and more reactive, making it susceptible to thermal decomposition at elevated temperatures.

Influence of Substituents

The nature and position of substituents on the furan ring significantly impact its thermal stability.

  • Methyl Groups: The two methyl groups at the 2 and 5 positions are electron-donating. Generally, electron-donating groups can increase the electron density of the furan ring, which can influence its reactivity and thermal stability.

  • Dimethyl Carboxylate Groups: The two dimethyl carboxylate groups at the 3 and 4 positions are electron-withdrawing. The presence of these groups is expected to have a significant effect on the molecule's stability.

The interplay between the electron-donating methyl groups and the electron-withdrawing carboxylate groups will ultimately determine the overall thermal stability of DMFD.

Quantitative Thermal Analysis of Analogous Compounds

To provide a quantitative perspective, the thermal properties of a close structural isomer, dimethyl furan-2,5-dicarboxylate, are presented below. It is important to note that while these values provide a valuable reference, the different substitution pattern in DMFD will likely result in different thermal behavior.

CompoundMelting Point (°C)Boiling Point (°C at 10 Torr)Reference
This compound112140-145[1]

Predicted Degradation Profile of DMFD

The thermal degradation of furan derivatives can proceed through several pathways, including ring-opening reactions, decarboxylation, and reactions involving the substituents.

Potential Degradation Pathways

Based on studies of similar furan compounds, the following degradation pathways are plausible for DMFD under thermal stress:

  • Decarboxylation: The ester groups are likely to be the most thermally labile part of the molecule. At elevated temperatures, decarboxylation could occur, leading to the loss of CO2 and the formation of furan derivatives with fewer carboxylate groups.

  • Ring Opening: The furan ring can undergo thermal ring-opening to form various acyclic compounds.

  • Side-Chain Reactions: The methyl groups could also participate in degradation reactions, although they are generally more stable than the ester groups.

A proposed logical workflow for the thermal degradation of DMFD is illustrated in the following diagram.

Predicted Degradation Pathway of DMFD DMFD 2,5-Dimethylfuran-3,4-dicarboxylate (DMFD) Heat Thermal Stress DMFD->Heat Input Decarboxylation Decarboxylation Heat->Decarboxylation RingOpening Furan Ring Opening Heat->RingOpening VolatileProducts Volatile Products (e.g., CO2, Methanol) Decarboxylation->VolatileProducts DegradedFuran Degraded Furan Derivatives Decarboxylation->DegradedFuran AcyclicCompounds Acyclic Compounds RingOpening->AcyclicCompounds Experimental Workflow for Thermal Analysis of DMFD cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis and Interpretation Sample DMFD Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA_Instrument TGA Instrument Setup (Inert Atmosphere) Encapsulation->TGA_Instrument DSC_Instrument DSC Instrument Setup (Inert Atmosphere) Encapsulation->DSC_Instrument TGA_Heating Controlled Heating Ramp TGA_Instrument->TGA_Heating TGA_Data TGA Data Acquisition (Mass vs. Temperature) TGA_Heating->TGA_Data TGA_Analysis Determine T_onset, T_max, and Residual Mass TGA_Data->TGA_Analysis DSC_Heating Controlled Heating/Cooling Cycles DSC_Instrument->DSC_Heating DSC_Data DSC Data Acquisition (Heat Flow vs. Temperature) DSC_Heating->DSC_Data DSC_Analysis Determine Melting Point, Enthalpy of Fusion DSC_Data->DSC_Analysis Report Comprehensive Thermal Stability Report TGA_Analysis->Report DSC_Analysis->Report

References

The Genesis of Green Chemistry: A Technical Guide to the Discovery and History of Furan-Based Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable chemical feedstocks has led to a resurgence of interest in furan-based monomers, a class of bio-derived compounds poised to replace petroleum-based building blocks in a wide array of applications, from polymers to pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of these pivotal molecules, tracing their journey from 18th-century laboratory curiosities to their current status as key players in the burgeoning bio-economy. We present a historical narrative, detailed experimental protocols of both foundational and modern syntheses, quantitative data for comparative analysis, and logical diagrams to illustrate key pathways and timelines.

A Historical Overview: From Bran to Building Blocks

The story of furan (B31954) chemistry begins not with the parent heterocycle, but with its derivatives, unearthed by the pioneers of organic chemistry. The name "furan" itself hints at its humble origins, derived from the Latin furfur, meaning bran.

The first furan derivative to be described was 2-furoic acid , prepared in 1780 by the Swedish chemist Carl Wilhelm Scheele through the dry distillation of mucic acid.[1] This marked the inaugural synthesis of a furan-containing compound. Over half a century later, in 1831, German chemist Johann Wolfgang Döbereiner reported the discovery of another crucial derivative, furfural (B47365) , which he isolated as a byproduct of formic acid synthesis from ants, likely from plant matter mixed in with the insects.[2] It was the Scottish chemist John Stenhouse who, in 1840, demonstrated that furfural could be reliably produced by distilling various agricultural materials like bran and sawdust with sulfuric acid.[2]

The parent compound, furan , was first prepared by Heinrich Limpricht in 1870, who initially named it "tetraphenol."[3] The latter half of the 19th century saw the discovery of other key furan-based monomers. In 1875, 5-hydroxymethylfurfural (B1680220) (HMF) was first reported as an intermediate in the formation of levulinic acid from sugar and sulfuric acid. Shortly after, in 1876, Rudolph Fittig and Heinzelmann synthesized 2,5-furandicarboxylic acid (FDCA) , which they named dehydromucic acid, by reacting mucic acid with concentrated hydrobromic acid.[4][5]

These early discoveries laid the groundwork for the development of a versatile chemical platform. However, it was not until the 21st century, with the increasing demand for renewable resources, that the full potential of these furan-based monomers began to be realized.

Key Furan-Based Monomers: A Closer Look

The furan platform is comprised of several key monomers, each with unique properties and applications.

  • Furfural: A primary product from the dehydration of C5 sugars (pentoses), furfural is a versatile starting material for the synthesis of furfuryl alcohol, tetrahydrofuran, and other valuable chemicals.

  • 5-Hydroxymethylfurfural (HMF): Derived from the dehydration of C6 sugars (hexoses), HMF is a crucial platform chemical for the production of FDCA, 2,5-diformylfuran (DFF), and other monomers for polymers and biofuels.

  • 2,5-Furandicarboxylic Acid (FDCA): A diacid analogous to terephthalic acid, FDCA is a key monomer for the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), a promising alternative to PET.

  • Furfuryl Alcohol: Produced by the hydrogenation of furfural, it is used in the production of resins, composites, and as a chemical intermediate.

  • 2,5-Diformylfuran (DFF): An oxidation product of HMF, DFF is a valuable building block for polymers, pharmaceuticals, and heterocyclic ligands.

Synthesis of Furan-Based Monomers: Then and Now

The methodologies for producing furan-based monomers have evolved dramatically, from harsh, low-yield historical methods to highly efficient and selective modern catalytic processes.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for the synthesis of key furan-based monomers, highlighting the advancements in yield and reaction conditions over time.

Table 1: Synthesis of Furfural from Biomass

Method/CatalystBiomass SourceTemperature (°C)Reaction TimeYield (%)Reference
Historical
Dilute HClCorncobs180-18545 min~7.75Forge (1920s)
Dilute H₂SO₄Oat Hulls153-<50Quaker Oats (1921)
Modern
H-ZSM-5/GVLCorn Cob19060 min71.7[6]
H₂SO₄ (Reactive Distillation)Xylose Solution-Continuous~70[7]
Sulfonated Carbon/GVLCorn Stalk--60.6[6]

Table 2: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose (B13574)

CatalystSolventTemperature (°C)Reaction TimeFructose Conversion (%)HMF Yield (%)Reference
Historical Context
Oxalic/Phosphoric AcidWater140-1701 h-9-11[8]
Modern
Amberlyst-15DMSO1103 h99.785[9]
H₂SO₄ (Flow Reactor)Water/DMC2001 min96.587.2[10]
Purolite CT275DRDMC/TEAB1102 h-70[11]
Boric Acid/NaBr/Formic AcidDMSO----[12]

Table 3: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF

CatalystOxidantTemperature (°C)Reaction TimeHMF Conversion (%)FDCA Yield (%)Reference
Historical
Conc. HBrMucic Acid (starting material)High Temp/Pressure>20 h-<50Fittig & Heinzelmann (1876)
Modern
Pt/CO₂900.285 s (residence)10086.4[13]
Ru/CO₂13012 h-93[14]
MnOₓ-VCO₂1204 h10099[15]
Co/Mn/BrAcetic Acid-->95>95[16]
Experimental Protocols

The following sections provide detailed methodologies for key historical and modern syntheses.

Protocol 1: Synthesis of 2-Furoic Acid (Pyromucic Acid) via Dry Distillation of Mucic Acid (after Scheele, 1780) [1]

  • Objective: To produce 2-furoic acid through the thermal decomposition of mucic acid.

  • Materials: Mucic acid, distillation apparatus.

  • Procedure:

    • Place a quantity of mucic acid into a distillation flask.

    • Heat the flask strongly.

    • A complex series of reactions, including dehydration and decarboxylation, occurs, leading to the formation of a crystalline sublimate in the neck of the flask and the condenser.

    • Collect the crystalline solid, which is pyromucic acid (2-furoic acid).

  • Note: This early method was qualitative and yields were not reported. The process is inefficient and produces a mixture of products.

Protocol 2: Synthesis of 2,5-Furandicarboxylic Acid (Dehydromucic Acid) from Mucic Acid (after Fittig and Heinzelmann, 1876) [4]

  • Objective: To synthesize FDCA by the dehydration of mucic acid.

  • Materials: Mucic acid, fuming hydrobromic acid, sealed reaction vessel (pressure reactor).

  • Procedure:

    • Combine mucic acid with fuming hydrobromic acid in a pressure-resistant sealed tube.

    • Heat the mixture under pressure.

    • The reaction proceeds via a triple dehydration of the mucic acid.

    • After cooling, the resulting solid product is isolated.

  • Note: This method requires harsh conditions (high temperature, pressure, and corrosive acid) and results in low to moderate yields (<50%).

Protocol 3: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose using an Acidic Ion Exchange Resin [9]

  • Objective: To synthesize HMF from fructose with high yield and selectivity using a recyclable solid acid catalyst.

  • Materials: D-Fructose, dimethyl sulfoxide (B87167) (DMSO), acidic ion exchange resin (e.g., DR-2030), reaction vessel with magnetic stirring and heating, equipment for product analysis (e.g., HPLC).

  • Procedure:

    • Prepare a solution of D-fructose in DMSO (e.g., 300 g/L).

    • Add the acidic ion exchange resin to the fructose solution in the reaction vessel (e.g., 0.2 w/w catalyst to fructose).

    • Heat the mixture to 110°C with vigorous stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing for fructose conversion and HMF concentration using HPLC.

    • After the reaction reaches completion (e.g., ~3 hours), cool the mixture.

    • Separate the solid catalyst by filtration. The catalyst can be washed and reused.

    • Purify the HMF from the DMSO solution via liquid-liquid extraction followed by concentration and silica (B1680970) chromatography.

  • Expected Outcome: Fructose conversion approaching 100% with an HMF yield of approximately 85%.

Protocol 4: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) by Catalytic Oxidation of HMF [13]

  • Objective: To produce FDCA from HMF with high yield and productivity in a continuous flow system.

  • Materials: 5-Hydroxymethylfurfural (HMF), sodium hydroxide (B78521) (NaOH), platinum on activated carbon catalyst (Pt/C), packed bed reactor, oxygen gas, HPLC for analysis.

  • Procedure:

    • Prepare an aqueous solution of HMF and NaOH (e.g., molar ratio of 1:8).

    • Pack the continuous flow reactor with the Pt/C catalyst.

    • Heat the reactor to the desired temperature (e.g., 90°C).

    • Pump the HMF/NaOH solution through the packed bed reactor at a controlled flow rate.

    • Simultaneously, introduce a controlled flow of oxygen gas into the reactor.

    • Maintain the system at atmospheric pressure.

    • Collect the reactor effluent and analyze for HMF conversion and FDCA yield using HPLC.

  • Expected Outcome: Full conversion of HMF with an FDCA yield of approximately 86.4% can be achieved with a very short residence time.

Visualizing the Furan-Based Monomer Landscape

The following diagrams, generated using the DOT language, illustrate the historical development and key synthetic pathways of furan-based monomers.

Historical_Timeline_of_Furan_Monomer_Discovery cluster_18th_Century 18th Century cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1780 1780 2-Furoic Acid (Scheele) 1831 1831 Furfural (Döbereiner) 1840 1840 Furfural Characterization (Stenhouse) 1831->1840 1870 1870 Furan (Limpricht) 1875 1875 HMF (Intermediate Discovery) 1870->1875 1876 1876 FDCA (Fittig & Heinzelmann) 1875->1876 1922 1922 Commercial Furfural (Quaker Oats)

Caption: A timeline of key discoveries in the history of furan-based monomers.

Synthesis_Pathway_from_Biomass cluster_biomass Biomass cluster_monosaccharides Monosaccharides cluster_platform_chemicals Platform Chemicals cluster_downstream_monomers Downstream Monomers Hemicellulose Hemicellulose (C5 Sugars) Pentoses Pentoses (e.g., Xylose) Hemicellulose->Pentoses Hydrolysis Cellulose Cellulose (C6 Sugars) Hexoses Hexoses (e.g., Fructose) Cellulose->Hexoses Hydrolysis Furfural Furfural Pentoses->Furfural Dehydration HMF 5-Hydroxymethylfurfural (HMF) Hexoses->HMF Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation DFF->FDCA Oxidation

Caption: A simplified pathway from biomass to key furan-based monomers.

The Future of Furan-Based Monomers

The journey from Scheele's "pyromucic acid" to the modern, highly efficient production of FDCA for bio-based polymers encapsulates the evolution of chemistry. As the world continues to seek sustainable alternatives to petroleum-based products, furan-based monomers are set to play an increasingly critical role. Their rich history serves as a foundation for future innovations in green chemistry, promising a new era of sustainable materials and chemicals derived from renewable resources. The ongoing research and development in this field are crucial for unlocking the full potential of this versatile chemical platform.

References

CAS number and molecular structure of dimethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dimethyl Furan-2,5-dicarboxylate (B1257723)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl furan-2,5-dicarboxylate (DMFD), also known as dimethyl 2,5-furandicarboxylate, is a bio-based chemical compound derived from renewable resources.[1] As a key derivative of 2,5-furandicarboxylic acid (FDCA), DMFD serves as a crucial building block for the synthesis of a variety of high-performance materials and as an intermediate in the pharmaceutical industry.[2][3][4][5] Its furan (B31954) ring, an aromatic heterocyclic structure, imparts unique properties to the resulting polymers and molecules. This guide provides a comprehensive overview of DMFD, including its chemical identity, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications, with a focus on its relevance to materials science and drug development.

Compound Identification

This compound is unequivocally identified by its unique CAS Registry Number and molecular structure.

  • CAS Number : 4282-32-0[6][7][8][9][10][11]

  • Molecular Formula : C₈H₈O₅[3][4][6][7][8][10][11][12]

  • IUPAC Name : this compound[6][10]

  • Synonyms : Dimethyl 2,5-furandicarboxylate, 2,5-Furandicarboxylic acid dimethyl ester, FDME[7][8][9][13]

Molecular Structure

The structure of DMFD consists of a central furan ring substituted at the 2 and 5 positions with methoxycarbonyl groups.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of DMFD are summarized below. This data is critical for its handling, storage, and application in various chemical processes.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Weight 184.15 g/mol [4][7][8][10][12]
Appearance White to off-white powder/crystal[4][8][9][13]
Melting Point 106 - 114 °C[4][8][13][14]
Boiling Point 270.9 ± 20.0 °C at 760 mmHg[11]
Density ~1.24 g/cm³[8][11]
Flash Point 117.6 °C[8][11]
Solubility Soluble in organic solvents[5]
Storage Temperature Ambient or refrigerated (0 - 8 °C)[4][6][7]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR (400 MHz, Acetone-d₆): δ (ppm) = 7.30 (s, 2H), 3.88 (s, 6H)[15]
(CDCl₃, 300 MHz): δ (ppm) = 7.20 (s, 2H), 3.91 (s, 6H)[14]
¹³C NMR (100 MHz, Acetone-d₆): δ (ppm) = 158.82, 147.51, 119.26, 52.55[15]
(CDCl₃, 100.62 MHz): δ (ppm) = 158.37, 153.86, 118.41, 52.33[13]
Mass Spec (GC-MS) m/z (%) = 184 [M⁺] (32), 153 (100), 125 (6), 95 (8), 59 (9)[13]
HRMS (ESI) m/z: calculated 207.0264 [C₈H₈O₅ + Na]⁺, found 207.0264[15]

Experimental Protocol: Synthesis

DMFD can be synthesized through several routes. A common laboratory-scale method is the esterification of 2,5-furandicarboxylic acid (FDCA). An alternative approach involves the condensation of FDCA with dimethyl carbonate, which offers high yields.[2]

Synthesis via Condensation of 2,5-Furandicarboxylic Acid and Dimethyl Carbonate[2]

This protocol describes a high-yield synthesis of this compound.

Materials and Equipment:

  • 500 mL three-necked flask

  • Magnetic stirrer and heating oil bath

  • 2,5-Furandicarboxylic acid (FDCA)

  • Dimethyl carbonate (DMC)

  • N,N-dimethylformamide (DMF)

  • Lithium carbonate (Li₂CO₃)

  • Tetramethylammonium (B1211777) bromide (TMABr)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup : To a 500 mL three-necked flask, add 15 mL of N,N-dimethylformamide (DMF) as the solvent.

  • Addition of Reagents : Add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of lithium carbonate, and 1 mmol of tetramethylammonium bromide to the flask. This creates a heterogeneous reaction mixture.

  • Heating : Place the flask in an oil bath and raise the temperature to 150°C. The heating time should be controlled to within 0.5 hours.

  • Reaction : Maintain the reaction at 150°C for 10 hours under continuous magnetic stirring (600 rpm).

  • Work-up and Analysis : After the reaction is complete, allow the mixture to cool and stand. Take the supernatant for analysis by high-performance liquid chromatography (HPLC) to determine the yield.

  • HPLC Conditions : The analysis can be performed using an Agilent 1200 system with a ZORBAX Eclipse XDB C18 column. The mobile phase is a 50:50 mixture of methanol (B129727) and water, with a flow rate of 1.0 mL/min. The column temperature is maintained at 30°C, and detection is performed at a wavelength of 270 nm.

Expected Yield : This method has been reported to achieve a yield of dimethyl 2,5-furandicarboxylate as high as 98.62%.[2]

synthesis_workflow start Combine Reactants in Flask (FDCA, DMC, Li₂CO₃, TMABr in DMF) heat Heat to 150°C (in oil bath) start->heat react Stir at 150°C for 10 hours (600 rpm) heat->react cool Cool Reaction Mixture react->cool analyze Analyze Supernatant via HPLC cool->analyze product Product: this compound (Yield: 98.62%) analyze->product

Caption: Workflow for the synthesis of DMFD via condensation.

Applications in Research and Development

DMFD is a versatile platform chemical with significant applications in polymer science and as an intermediate for fine chemicals and pharmaceuticals.

Polymer Synthesis

The primary application of DMFD is as a monomer for producing bio-based polyesters and polyamides.[5][16]

  • Polyethylene (B3416737) Furanoate (PEF) : Although PEF is typically synthesized from FDCA, the use of DMFD offers advantages in processing due to its better solubility and lower melting point, facilitating melt polymerization processes.[17] PEF is considered a promising bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET) for applications in packaging, films, and fibers.[18]

  • Bio-based Polyamides : DMFD can be reacted with various diamines to create furan-based polyamides.[16][19] These materials exhibit high thermal stability and unique mechanical properties due to the rigid furan ring, making them suitable for engineering plastics.[5][16]

Pharmaceutical and Fine Chemical Intermediate

DMFD serves as a valuable starting material in the synthesis of more complex molecules.

  • Drug Development : The furan scaffold is present in numerous biologically active compounds. DMFD provides a difunctionalized furan core that can be elaborated to create novel drug candidates, including potential antifungal and antitumor agents.[3][4][20] Its ester groups can be readily converted to other functional groups, such as amides or alcohols, to build molecular diversity.[5]

  • Flavors and Fragrances : As a precursor to various esters, DMFD is used in the synthesis of specialty chemicals that contribute to the aroma and taste of many food and beverage products.[3][4]

  • Specialty Chemicals : It is also used to produce adhesives, coatings, and biodegradable polymers for specialized applications.[4]

References

Commercial Availability and Synthetic Routes for Dimethyl Furan-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), a key bio-based monomer and versatile chemical intermediate. Additionally, it details various experimental protocols for its synthesis, offering valuable insights for laboratory research and process development.

Commercial Suppliers and Product Specifications

Dimethyl furan-2,5-dicarboxylate is readily available from a range of chemical suppliers, catering to both research and industrial needs. The compound, identified by its CAS number 4282-32-0, is typically supplied as a white to off-white crystalline powder. Purity levels generally range from 97% to over 99%.

SupplierPurityProduct Code/CAS No.Additional Information
Sarchem Labs-4282-32-0Described as a versatile intermediate for polymers and chemical synthesis.[1]
V & V Pharma IndustriesHigh Purity4282-32-0Manufacturer and exporter, emphasizing GMP-compliant manufacturing.[2]
Dabos (via Apollo Scientific)-OR46503-100GAvailable in 100g quantities.[3]
ChemicalBook≥98% to 99%4282-32-0Lists multiple suppliers with varying purities and prices.[4][5]
TCI America>98.0% (GC)D5813Provides detailed specifications including appearance and melting point.[6]
Chem-Impex≥ 99% (HPLC)-Notes its use in bio-based polymers and specialty chemicals.[7]
Sigma-Aldrich97%4282-32-0Available through their partner Fluorochem.[8]
Santa Cruz Biotechnology-4282-32-0Offered as a biochemical for research purposes.[9]
VIVAN Life Sciences-VLSC-00033Marketed as a bio-based monomer.[10]
Smolecule-S775668Highlights its role as a precursor for bio-based polymers like PEF.[11]

Physicochemical Properties:

PropertyValue
CAS Number 4282-32-0
Molecular Formula C₈H₈O₅[7][9][11]
Molecular Weight 184.15 g/mol [7][9][11]
Appearance White to off-white crystalline powder[6][7][11]
Melting Point 106 - 112 °C[6][7][11]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of furan-2,5-dicarboxylic acid (FDCA) or the oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF) derivatives.

Esterification of Furan-2,5-dicarboxylic Acid (FDCA)

This is a common and straightforward method for preparing DMFD.

Method A: Using Trimethylsilyl (B98337) Chloride in Methanol (B129727)

  • Materials: Furan-2,5-dicarboxylic acid (FDCA), Methanol, Trimethylsilyl chloride (TMSCl).

  • Procedure:

    • Charge a reaction flask with furan-2,5-dicarboxylic acid.

    • Add methanol, followed by trimethylsilyl chloride.

    • Stir the reaction mixture under reflux for 2 hours.

    • After the reaction is complete, remove the solvent in vacuo.

    • The product can be purified by flash column chromatography.[10][12]

Method B: High-Pressure CO₂-Assisted Esterification

  • Materials: 2,5-Furan dicarboxylic acid (FDCA), Methanol, CO₂ gas.

  • Procedure:

    • In a 1L autoclave reactor, add 2,5-furan dicarboxylic acid and methanol.

    • Purge the reactor with N₂ gas and then pressurize with CO₂ gas to an initial pressure of 400 psig.

    • Heat the reaction mixture to 180°C and maintain this temperature for 5 hours. The pressure will increase during the reaction.

    • After 5 hours, cool the reactor to room temperature and depressurize.

    • Filter the contents of the reactor and dry the product overnight under vacuum.[3][11][13]

Synthesis from 5-Hydroxymethylfurfural (HMF) Derivatives

This approach leverages the readily available biomass-derived platform molecule, HMF.

Method: Multi-step Oxidative Esterification with Acetal (B89532) Protection

This method involves a protection strategy to achieve high yields by preventing side reactions of the formyl group in HMF.[2][5]

  • Step 1: Oxidative Esterification of HMF-dimethylacetal

    • Reactants: HMF-dimethylacetal, Methanol.

    • Catalyst: Au/CeO₂.

    • Procedure: The hydroxymethyl group of HMF-dimethylacetal is selectively oxidized to a methyl carboxylate in a concentrated methanolic solution, yielding methyl 5-formylfuran-2-carboxylate dimethylacetal (MFFC-acetal) with high yields (>90%).[2]

  • Step 2: Deprotection of MFFC-acetal

    • Reactant: MFFC-acetal, Acetone (B3395972).

    • Catalyst: Amberlyst-15.

    • Procedure: The acetal group is removed in acetone using an acid catalyst to afford methyl 5-formylfuran-2-carboxylate (MFFC) in high yield (>90%).[2]

  • Step 3: Final Oxidative Esterification to DMFD

    • Reactant: MFFC, Methanol.

    • Catalyst: Au/CeO₂.

    • Procedure: The formyl group of MFFC is then subjected to oxidative esterification in methanol to produce the final product, this compound (DMFD), with a yield of 93%.[2]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound from furan-2,5-dicarboxylic acid.

SynthesisWorkflow FDCA Furan-2,5-dicarboxylic Acid (FDCA) Reaction Esterification Reaction FDCA->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst (e.g., TMSCl or CO2/Heat) Catalyst->Reaction Crude_DMFD Crude Dimethyl furan-2,5-dicarboxylate Reaction->Crude_DMFD Yields Purification Purification (e.g., Chromatography, Filtration) Crude_DMFD->Purification Pure_DMFD Pure Dimethyl furan-2,5-dicarboxylate Purification->Pure_DMFD Results in

Caption: A simplified workflow for the synthesis of DMFD from FDCA.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from biomass-derived starting materials to the final product, this compound, and its subsequent application in polymer synthesis.

LogicalProgression Biomass Biomass (e.g., Fructose, Glucose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration FDCA Furan-2,5-dicarboxylic Acid (FDCA) HMF->FDCA Oxidation Oxidation1 Oxidation HMF->Oxidation1 Oxidative Esterification Intermediate DMFD This compound (DMFD) FDCA->DMFD Esterification with Methanol Oxidation1->DMFD Esterification Esterification Polymerization Polymerization DMFD->Polymerization with Ethylene Glycol PEF Polyethylene furanoate (PEF) Polymerization->PEF

Caption: Key pathways from biomass to DMFD and its use in PEF synthesis.

References

Methodological & Application

Application Note: Detailed Protocols for the Synthesis of Dimethyl Furan-2,5-dicarboxylate (DMFD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), also known as FDME, is a crucial bio-based platform chemical and a key monomer for producing advanced polymers like polyethylene (B3416737) furanoate (PEF), a promising renewable alternative to petroleum-based PET.[1][2] Its furan (B31954) core, derived from C6 sugars, makes it a significant building block in the development of sustainable plastics, resins, and pharmaceuticals.[1][3][4] This document provides detailed protocols for several common and efficient laboratory-scale synthesis routes for DMFD, complete with quantitative data, experimental workflows, and reaction diagrams. The protocols are designed to be reproducible and offer researchers a comprehensive guide for producing high-purity DMFD from various starting materials.

Synthetic Pathways Overview

The synthesis of Dimethyl Furan-2,5-dicarboxylate can be achieved through several pathways, primarily starting from bio-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF), furan-2,5-dicarboxylic acid (FDCA), or mucic acid.[3][5] The most common strategies involve the direct esterification of FDCA or the oxidative esterification of HMF.[6][7]

G cluster_start Starting Materials cluster_product Final Product HMF 5-Hydroxymethylfurfural (HMF) DMFD This compound (DMFD) HMF->DMFD Oxidative Esterification FDCA Furan-2,5-dicarboxylic Acid (FDCA) FDCA->DMFD Direct Esterification FDCA->DMFD Mucic_Acid Mucic Acid Mucic_Acid->FDCA Dehydration Furfural Furfural Furfural->FDCA Multi-step Oxidation

Caption: Key synthetic routes to this compound (DMFD).

Protocol 1: High-Yield Synthesis from Furan-2,5-dicarboxylic Acid (FDCA) and Dimethyl Carbonate

This protocol describes the synthesis of DMFD via the condensation of FDCA with dimethyl carbonate, achieving a very high yield.[8] It utilizes a lithium carbonate and tetramethylammonium (B1211777) bromide catalytic system in a high-boiling solvent.

Experimental Protocol
  • Reactor Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 15 mL of N,N-dimethylformamide (DMF) as the solvent.[8]

  • Addition of Reagents: To the solvent, add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of Lithium Carbonate, and 1 mmol of tetramethylammonium bromide.[8] This creates a heterogeneous reaction system.

  • Reaction Conditions: Place the flask in an oil bath and raise the temperature to 150°C. The temperature ramp-up should be controlled to occur within 30 minutes.[8]

  • Reaction Execution: Maintain the reaction at 150°C for 10.5 hours with continuous magnetic stirring at 600 rpm.[8]

  • Work-up and Analysis: After the reaction is complete, allow the mixture to cool and stand. The supernatant is then carefully collected for analysis.[8] The yield of dimethyl 2,5-furandicarboxylate is determined by High-Performance Liquid Chromatography (HPLC).[8]

Workflow Diagram

G start Start A 1. Add DMF (15 mL) to 500 mL flask start->A end End B 2. Add FDCA (3 mmol), Dimethyl Carbonate (15 mmol), Li2CO3 (0.3 mmol), TMABr (1 mmol) A->B C 3. Heat to 150°C (within 0.5h) B->C D 4. Stir at 600 rpm for 10.5 hours C->D E 5. Cool reaction and let stand D->E F 6. Collect supernatant for HPLC analysis E->F F->end

Caption: Workflow for DMFD synthesis from FDCA and dimethyl carbonate.

Protocol 2: Oxidative Esterification of 5-Hydroxymethylfurfural (HMF)

This protocol involves the direct conversion of HMF to DMFD using a gold-based catalyst in the presence of an oxidant and a base. This method is a cornerstone of "green chemistry" approaches to DMFD synthesis.[9]

Experimental Protocol
  • Reactor Setup: A 15 mL glass liner is charged with a magnetic stirring bar.[10]

  • Addition of Reagents: Add methyl 5-formyl-2-furoate (B1242000) (0.76 mmol), methanol (B129727) (10 mL), and sodium methoxide (B1231860) (0.076 mmol) to the liner to form a clear solution. Note: This example starts from an intermediate, but a similar setup is used for HMF. For direct HMF conversion, HMF would be the starting substrate.[9][10]

  • Catalyst Addition: Add a 1.2 wt% Au/TiO2 catalyst (41.5 mg) to the solution, which will form a purple suspension.[10]

  • Reaction Conditions: Place the sealed glass liner into a 75 mL Parr reactor. The reactor is flushed three times with compressed air and then pressurized to 4.6 bar.[10]

  • Reaction Execution: Begin stirring at 600 rpm and allow the reaction to proceed at room temperature for 19 hours.[4][10]

  • Work-up and Purification: After the reaction, the mixture is filtered over Celite to remove the catalyst. The catalyst is washed with methanol and dichloromethane. The combined organic layers are washed with water, dried over MgSO4, filtered, and the solvent is removed under reduced pressure to yield the product as light yellow crystals.[4][10]

  • Analysis: The product can be analyzed by ¹H/¹³C-NMR and GC-MS.[10]

Protocol 3: Esterification of FDCA with Methanol and Trimethylsilyl (B98337) Chloride (TMSCl)

This method provides an alternative route for the esterification of FDCA, which often suffers from low solubility. Using TMSCl in methanol facilitates the reaction under reflux conditions.[7]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Furan-2,5-dicarboxylic acid (1 equivalent) in neat methanol.

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl) (2 equivalents) to the suspension.[7]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for a specified period until the reaction is complete (monitored by TLC or other suitable methods).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up. The crude product is purified by crystallization or column chromatography to yield pure DMFD.[7] An 82% yield has been reported for this method.[7]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data from the described protocols for easy comparison.

ParameterProtocol 1: FDCA + Dimethyl Carbonate[8]Protocol 2: HMF Oxidative Esterification[9][10]Protocol 3: FDCA + TMSCl[7]
Starting Material Furan-2,5-dicarboxylic acid (FDCA)5-Hydroxymethylfurfural (HMF)Furan-2,5-dicarboxylic acid (FDCA)
Primary Reagents Dimethyl Carbonate, MethanolMethanol, O₂ (from air)Methanol, Trimethylsilyl Chloride
Catalyst Li₂CO₃ / TMABrAu/TiO₂ or Au/γ-Al₂O₃None (TMSCl is a reagent)
Solvent N,N-dimethylformamide (DMF)MethanolMethanol
Temperature 150°CRoom Temperature to 130°CReflux
Reaction Time 10.5 hours19 hours (at RT)Not specified, requires monitoring
Pressure Atmospheric4.6 bar (air)Atmospheric
Reported Yield 98.6%76% - 99%82%
Purification HPLC analysis of supernatantFiltration, Extraction, CrystallizationEvaporation, Aqueous Work-up

Reaction Scheme: Esterification of FDCA

The direct esterification of Furan-2,5-dicarboxylic acid with methanol is a fundamental reaction to produce DMFD. The reaction involves the conversion of two carboxylic acid functional groups into methyl esters.

G FDCA Furan-2,5-dicarboxylic Acid (FDCA) Methanol Methanol (CH3OH) DMFD This compound (DMFD) FDCA->DMFD Catalyst (e.g., TMSCl, H+) Heat Water Water (H2O) FDCA->Water Catalyst (e.g., TMSCl, H+) Heat Methanol->DMFD Catalyst (e.g., TMSCl, H+) Heat Methanol->Water Catalyst (e.g., TMSCl, H+) Heat

Caption: General reaction for the direct esterification of FDCA to DMFD.

The synthesis of this compound can be accomplished through various efficient methods. The choice of protocol may depend on the availability of starting materials, desired yield, and the scale of the reaction. The high-yield condensation with dimethyl carbonate offers a robust method for achieving near-quantitative conversion from FDCA.[8] Alternatively, oxidative esterification from HMF presents a valuable pathway directly from a key biomass-derived platform molecule.[9][11] The protocols and data presented herein provide a solid foundation for researchers to produce and study this important chemical intermediate for applications in polymer science and drug development.

References

Catalytic Conversion of 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA), a valuable bio-based platform chemical and a key monomer for the production of advanced polymers like polyethylene (B3416737) furanoate (PEF). The synthesis of DMFDCA from HMF can be achieved through a two-step process, involving the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) followed by esterification, or through a more streamlined one-pot oxidative esterification.

Two-Step Synthesis: From HMF to FDCA to DMFDCA

The traditional and widely studied route to DMFDCA involves the initial oxidation of HMF to FDCA. This intermediate is then subjected to an esterification reaction with methanol (B129727) to yield the final product.

Step 1: Catalytic Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

The oxidation of HMF to FDCA is a critical step that has been extensively researched using various catalytic systems. Noble metal-based catalysts, particularly those containing platinum, palladium, and gold, have demonstrated high efficiency in this conversion.[1] Non-noble metal catalysts are also being explored as more cost-effective alternatives.

Table 1: Comparison of Catalytic Systems for the Oxidation of HMF to FDCA

CatalystOxidantBaseSolventTemp. (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
PdCoBi/C (heterogeneous)O₂ (atmospheric)-Methanol---96[1]
Au/CeO₂Air (8 MPa)Na₂CO₃ (7.5 mol%)Methanol1006>90 (of PD-HMF)-[2]
Au/γ-Al₂O₃O₂-Methanol451699-[3][4]
Ru/CO₂ (4 MPa)NaHCO₃DMSO/H₂O13012-93[5]
Co₃O₄@COF-SO₃H--Deep Eutectic Mixture---84[6]

Experimental Protocol: Oxidation of HMF to FDCA using Ru/C Catalyst [5]

This protocol describes the oxidation of HMF to FDCA in a DMSO/H₂O mixed solvent system.

Materials:

  • 5-hydroxymethylfurfural (HMF)

  • Ruthenium on carbon (Ru/C) catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave reactor, dissolve HMF (e.g., 10 wt%) and sodium bicarbonate (2 equivalents relative to HMF) in a mixture of DMSO and water.

  • Add the Ru/C catalyst to the solution.

  • Seal the reactor and purge it several times with oxygen.

  • Pressurize the reactor with oxygen to 4 MPa.

  • Heat the reactor to 130 °C while stirring the reaction mixture.

  • Maintain the reaction conditions for 12 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains FDCA, which can be isolated and purified using standard techniques such as acidification and crystallization.

Step 2: Esterification of 2,5-Furandicarboxylic Acid (FDCA) to Dimethyl Furan-2,5-dicarboxylate (DMFDCA)

The second step involves the esterification of the synthesized FDCA with methanol. This can be achieved using various methods, including acid catalysis or, as detailed in a patented process, using supercritical carbon dioxide.

Table 2: Conditions for the Esterification of FDCA to DMFDCA

Catalyst/MethodAlcoholTemperature (°C)PressureTime (h)DMFDCA Yield (%)Reference
CO₂-assistedMethanol180Rises from 400 to 1600 psig5~23.4 wt% (in mixture)[7]
Organotin (IV)Methanol175-250--85-99[8]
MSAEthanol90-8-[9]

Experimental Protocol: CO₂-Assisted Esterification of FDCA to DMFDCA [7]

This protocol is based on a patented method that utilizes carbon dioxide as a catalyst and reaction medium.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Methanol

  • Carbon dioxide (CO₂)

  • High-pressure autoclave reactor

  • Filtration apparatus

Procedure:

  • Charge a 1 L autoclave reactor with 5 g of 2,5-furandicarboxylic acid and 300 mL of methanol.

  • Purge the reactor with nitrogen gas.

  • Pressurize the reactor with an initial pressure of 400 psig of CO₂ gas.

  • Heat the reaction mixture to 180 °C and maintain this temperature for 5 hours. The pressure inside the reactor will increase during the reaction.

  • After 5 hours, cool the reactor to ambient room temperature and carefully depressurize it.

  • Filter the contents of the reactor.

  • The solid material and the solution can be analyzed to determine the conversion and yield of this compound. The product can be purified by drying under vacuum.

One-Pot Oxidative Esterification of HMF to DMFDCA

A more efficient approach is the direct conversion of HMF to DMFDCA in a one-pot process, which combines the oxidation and esterification steps. This method avoids the isolation of the intermediate FDCA, potentially reducing costs and process complexity.

Table 3: Catalytic Systems for the One-Pot Oxidative Esterification of HMF to DMFDCA

CatalystOxidantBaseSolventTemp. (°C)Time (h)HMF Conversion (%)DMFDCA Yield (%)Reference
PdCoBi/C (homogeneous)O₂ (atmospheric)-Methanol---93[1]
Au/γ-Al₂O₃O₂-Methanol45169990[3][4]
Au-supported poly(ionic liquid)sO₂ (atmospheric)--Room Temp.--92[10]

Experimental Protocol: Oxidative Esterification of HMF to DMFDCA using Au/γ-Al₂O₃ Catalyst [3][4]

This protocol outlines a one-step synthesis of DMFDCA from HMF under mild conditions.

Materials:

  • 5-hydroxymethylfurfural (HMF)

  • Gold nanoparticles on gamma alumina (B75360) (Au/γ-Al₂O₃) catalyst

  • Methanol

  • Oxygen (O₂)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve HMF (0.2 mmol) in methanol (2 mL).

  • Add the Au/γ-Al₂O₃ catalyst (20 mg of 8% Au/γ-Al₂O₃) to the solution.

  • Purge the vessel with oxygen for 3 minutes.

  • Seal the vessel and stir the reaction mixture at 45 °C for 16 hours.

  • After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.

  • The resulting solution containing DMFDCA can be analyzed by techniques such as gas chromatography to determine conversion and yield. The product can be purified by standard methods.

Signaling Pathways and Experimental Workflows

HMF_to_DMFDCA_Workflow cluster_start Starting Material cluster_twostep Two-Step Synthesis cluster_onestep One-Pot Synthesis cluster_end Final Product HMF 5-Hydroxymethylfurfural (HMF) Oxidation Catalytic Oxidation HMF->Oxidation Catalyst, Oxidant OxidativeEsterification Oxidative Esterification HMF->OxidativeEsterification Catalyst, Oxidant, Methanol FDCA 2,5-Furandicarboxylic Acid (FDCA) Oxidation->FDCA Esterification Esterification FDCA->Esterification Methanol, Catalyst DMFDCA This compound (DMFDCA) Esterification->DMFDCA OxidativeEsterification->DMFDCA

Reaction_Pathway HMF HMF DFF DFF (2,5-Diformylfuran) HMF->DFF Oxidation of -CH₂OH HMFCA HMFCA (5-Hydroxymethyl-2-furancarboxylic acid) HMF->HMFCA Oxidation of -CHO FFCA FFCA (5-Formyl-2-furancarboxylic acid) DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA FDCA (2,5-Furandicarboxylic acid) FFCA->FDCA Oxidation of -CHO DMFDCA DMFDCA (this compound) FDCA->DMFDCA Esterification with Methanol

References

Application Notes and Protocols for the Polymerization of Dimethyl Furan-2,5-dicarboxylate to Poly(ethylene furanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene furanoate) (PEF) is a bio-based polyester (B1180765) that presents a promising and sustainable alternative to petroleum-derived poly(ethylene terephthalate) (PET).[1][2][3] Synthesized from renewable resources, PEF exhibits superior barrier properties, enhanced thermal stability, and excellent mechanical strength, making it an attractive material for applications in packaging, films, and potentially in drug delivery systems.[3][4][5] One of the primary synthesis routes for PEF involves the polymerization of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDC) with ethylene (B1197577) glycol (EG).[2][4][6] This document provides detailed application notes and experimental protocols for the synthesis of PEF from DMFDC, aimed at researchers and scientists in relevant fields.

The polymerization process is typically a two-stage melt polycondensation, consisting of an initial transesterification step followed by a polycondensation step under high vacuum and elevated temperatures.[1][7][8] The choice of catalyst is critical and significantly influences the reaction kinetics and the final properties of the polymer.[8][9] This protocol will detail the use of common catalysts such as titanium and antimony compounds.

Data Presentation

The following tables summarize key quantitative data from various studies on the synthesis of PEF from DMFDC, providing a comparative overview of reaction conditions and resulting polymer properties.

Table 1: Reaction Conditions for PEF Synthesis via Melt Polycondensation of DMFDC

CatalystCatalyst Conc. (ppm)Esterification Temp. (°C)Esterification Time (h)Polycondensation Temp. (°C)Polycondensation Time (h)Reference
Titanium (IV) tetra(n-butoxide)-----[10]
Antimony (III) oxide300170-2001.5250-2606[7]
Titanium (IV) isopropoxide (TIS)400160-1904--[8]
Tetrabutyltitanate (TBT)400160-1904--[8]
Dibutyltin (IV) oxide (DBTO)400160-1904--[8]

Table 2: Thermal and Molecular Properties of PEF Synthesized from DMFDC

CatalystIntrinsic Viscosity (dL/g)Number Average Molecular Weight (Mn) ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
Antimony (III) oxide0.641010085-95210-215[11]
Titanium (IV) isopropoxide (TIS)0.30---[8]
Tetrabutyltitanate (TBT)0.38---[8]
Dibutyltin (IV) oxide (DBTO)0.31---[8]
Not Specified0.45--180-186 (cold crystallization)[3]
Not Specified0.61 (after SSP)---[12]

Experimental Protocols

This section provides a detailed methodology for the synthesis of PEF from DMFDC via a two-stage melt polycondensation process.

Materials:

  • Dimethyl furan-2,5-dicarboxylate (DMFDC)

  • Ethylene glycol (EG)

  • Catalyst (e.g., Titanium (IV) isopropoxide, Antimony (III) oxide)

  • Argon or Nitrogen gas (high purity)

  • Methanol (B129727) (for washing)

Equipment:

  • Glass batch reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a condenser/distillation outlet.

  • High vacuum pump

  • Heating mantle or oil bath with temperature controller

  • Apparatus for milling the polymer

Protocol: Two-Stage Melt Polycondensation

Stage 1: Transesterification

  • Reactor Setup: Assemble the glass batch reactor, ensuring all glassware is dry and clean.

  • Charging Monomers and Catalyst: Charge the reactor with this compound (DMFDC) and ethylene glycol (EG) in a molar ratio of 1:2.[8][13]

  • Add the catalyst to the reaction mixture. For example, use 400 ppm of Titanium (IV) isopropoxide.[8]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon gas for at least 15-20 minutes to remove any residual air. Maintain a slow, continuous flow of the inert gas throughout this stage.

  • Heating Profile:

    • Heat the reaction mixture to 160°C and maintain for 2 hours with continuous stirring.[8]

    • Increase the temperature to 170°C and hold for 1 hour.[8]

    • Further, increase the temperature to 180-190°C and maintain for another hour.[8]

  • Methanol Removal: During this stage, methanol is produced as a byproduct of the transesterification reaction and will be collected in the condenser. The reaction is considered complete when the distillation of methanol ceases.

Stage 2: Polycondensation

  • Applying Vacuum: Gradually apply a high vacuum (e.g., <100 Pa) to the reactor over a period of 15-20 minutes to avoid excessive foaming of the reaction mixture.

  • Heating Profile:

    • Slowly increase the temperature to the range of 240-260°C.

  • Stirring: As the viscosity of the polymer melt increases, the stirring speed should be gradually reduced (e.g., from 100 rpm down to 50 rpm) to prevent high shear stress on the polymer chains.[4][7]

  • Reaction Monitoring: The polycondensation reaction is typically continued for several hours (e.g., 2-4 hours). The progress can be monitored by the increase in the viscosity of the melt (observed through the torque on the stirrer).

  • Termination and Recovery:

    • Once the desired viscosity is achieved, stop the heating and stirring.

    • Break the vacuum by introducing nitrogen or argon gas into the reactor.

    • Once the reactor has cooled to a safe temperature, carefully extract the resulting PEF polymer.

  • Post-Processing:

    • The obtained polymer can be milled into a powder or pellets.

    • Wash the milled polymer with methanol to remove any unreacted monomers or oligomers.[4]

    • Dry the polymer in a vacuum oven.

Optional Step: Solid-State Polymerization (SSP)

To further increase the molecular weight of the PEF, a solid-state polymerization step can be performed.

  • The washed and dried PEF powder is placed in a suitable reactor.

  • The reactor is heated to a temperature below the melting point of PEF (e.g., 190-205°C) under a high vacuum or a flow of inert gas.[8]

  • The SSP is carried out for a specified duration (e.g., 1 to 6 hours) to achieve the desired molecular weight.[8][12]

Visualizations

Diagram 1: Chemical Reaction Scheme for PEF Synthesis from DMFDC

PEF_Synthesis cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation DMFDC This compound (DMFDC) Oligomer Bis(2-hydroxyethyl) furanoate (BHEF) / Oligomers DMFDC->Oligomer + EG Catalyst, ΔT (160-190°C) EG Ethylene Glycol (EG) Methanol Methanol (byproduct) Oligomer->Methanol - 2CH3OH PEF Poly(ethylene furanoate) (PEF) Oligomer->PEF Catalyst, ΔT, Vacuum (240-260°C) Water Ethylene Glycol (byproduct) PEF->Water - x EG

Caption: Reaction scheme for the two-stage synthesis of PEF from DMFDC.

Diagram 2: Experimental Workflow for PEF Synthesis

PEF_Workflow start Start: Materials Preparation charge_reactants Charge DMFDC, EG, and Catalyst into Reactor start->charge_reactants purge Purge with Inert Gas (N2 or Ar) charge_reactants->purge transesterification Stage 1: Transesterification (160-190°C) purge->transesterification collect_methanol Collect Methanol Byproduct transesterification->collect_methanol polycondensation Stage 2: Polycondensation (240-260°C, High Vacuum) collect_methanol->polycondensation cool_down Cool Reactor and Break Vacuum polycondensation->cool_down extract_polymer Extract PEF Polymer cool_down->extract_polymer post_processing Mill, Wash with Methanol, and Dry extract_polymer->post_processing ssp Optional: Solid-State Polymerization (SSP) (190-205°C, Vacuum) post_processing->ssp characterization Characterization (IV, DSC, etc.) post_processing->characterization ssp->characterization

Caption: Workflow for the laboratory synthesis of PEF.

References

Application Notes and Protocols: Transesterification Catalysts for Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA), a bio-based monomer derived from renewable resources, is a critical building block for the synthesis of advanced polymers. Its structural similarity to petroleum-derived terephthalic acid makes it a prime candidate for producing sustainable alternatives to conventional polyesters, most notably poly(ethylene furanoate) (PEF). The key chemical process to convert DMFDCA into these polymers is transesterification, followed by polycondensation. The choice of catalyst is paramount in this process, as it dictates reaction efficiency, polymer molecular weight, and the final properties of the material. These notes provide an overview of common catalysts, quantitative data on their performance, and detailed experimental protocols for researchers.

Catalytic Transesterification Pathway

The synthesis of furan-based polyesters like PEF from DMFDCA is typically a two-stage melt polycondensation process.

  • Transesterification: In the first stage, DMFDCA reacts with an excess of a diol, such as ethylene (B1197577) glycol (EG). The catalyst facilitates the exchange of the methyl ester groups on DMFDCA with the hydroxyl groups of the diol, forming a prepolymer, bis(2-hydroxyethyl) furan-2,5-dicarboxylate, and releasing methanol (B129727) as a byproduct.

  • Polycondensation: In the second stage, the temperature is increased, and a vacuum is applied. The catalyst continues to promote transesterification reactions between the prepolymer molecules, eliminating ethylene glycol and progressively increasing the polymer chain length to achieve a high molecular weight.

Antimony-based compounds are frequently used as catalysts in this process due to their high activity.[1]

reaction_pathway cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation DMFDCA Dimethyl furan-2,5-dicarboxylate (DMFDCA) Prepolymer Bis(hydroxyethyl) furandicarboxylate (Prepolymer) DMFDCA->Prepolymer + Catalyst EG Ethylene Glycol (EG) EG->Prepolymer + Catalyst Catalyst Catalyst (e.g., Sb₂O₃) Catalyst->Prepolymer PEF Poly(ethylene furanoate) (PEF) Catalyst->PEF Methanol Methanol (Byproduct) Prepolymer->Methanol - Prepolymer->PEF + High Temp + Vacuum EG_byproduct Ethylene Glycol (Byproduct) PEF->EG_byproduct -

Caption: General two-step reaction pathway for PEF synthesis.

Quantitative Data Summary

The performance of various catalytic systems is summarized below. The data highlights the reaction conditions and the properties of the resulting PEF polymer, such as intrinsic viscosity (IV) and molecular weight, which are key indicators of successful polymerization.

CatalystMonomersMolar Ratio (DMFDCA/Diol)Catalyst Conc.Temp (°C)Time (h)Polymer IV (dL/g)Reference
Antimony AcetateDMFDCA, Ethylene Glycol1:2400 ppm190-205 (SSP)1-5 (SSP)0.43[1][2]
Ethylene Glycol AntimonyDMFDCA, Ethylene Glycol, PEGN/AN/AN/AN/A0.67 - 0.99[3][4]
Various (5 types tested)DMFDCA, Ethylene Glycol1:2400 ppmN/Aup to 5N/A[2]
Generic Melt PolycondensationDMFD, 1,3-propanediol, PEGN/AN/Aup to 2403N/A[5]

Note: SSP stands for Solid-State Polymerization, a post-polymerization process to further increase molecular weight.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of Poly(ethylene furanoate) (PEF) via a two-step melt polycondensation method, which is widely adopted for converting DMFDCA.

Protocol: Synthesis of PEF from DMFDCA and Ethylene Glycol

Materials:

  • This compound (DMFDCA, 99%+)

  • Ethylene Glycol (EG)

  • Catalyst (e.g., Antimony(III) oxide, Antimony Acetate, or Ethylene Glycol Antimony)

  • Nitrogen (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum system capable of reaching <1 mbar.

  • Collection flask for byproducts.

experimental_workflow charge_reactor 1. Charge Reactor - DMFDCA - Ethylene Glycol (1:2 molar ratio) - Catalyst (~400 ppm) purge_n2 2. Purge with Nitrogen charge_reactor->purge_n2 transesterification 3. Transesterification Step - Heat to 160-190°C - Stir vigorously - Collect Methanol byproduct purge_n2->transesterification polycondensation 4. Polycondensation Step - Gradually increase temp to 220-240°C - Gradually apply vacuum (<1 mbar) transesterification->polycondensation polymerization 5. Polymerization - Continue for 2-4 hours - Observe viscosity increase polycondensation->polymerization extrude_cool 6. Extrude and Cool - Extrude polymer under N₂ pressure - Quench in water or cool on a plate polymerization->extrude_cool characterization 7. Characterization - Analyze IV, Mn, Mw, thermal properties extrude_cool->characterization

Caption: Experimental workflow for PEF synthesis via melt polycondensation.

Procedure:

  • Reactor Charging:

    • Charge the reactor with DMFDCA and ethylene glycol. A typical molar ratio is 1:2 (DMFDCA:EG) to ensure complete conversion and account for EG loss during polycondensation.[2]

    • Add the catalyst. A common concentration is around 400 ppm relative to the weight of DMFDCA.[2]

  • Inert Atmosphere:

    • Seal the reactor and purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen, which can cause discoloration at high temperatures.

  • Transesterification Stage:

    • Begin mechanical stirring and slowly heat the reactor to a temperature range of 160-190°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds. Monitor the distillation rate and continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.[5]

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This is done carefully to avoid excessive foaming as the viscosity of the mixture increases.

    • During this stage, excess ethylene glycol is removed and collected in a cold trap, which drives the polymerization reaction forward.

  • Final Polymerization:

    • Maintain the high temperature and vacuum for an additional 2-4 hours. The progress of the reaction can be monitored by observing the increase in torque on the mechanical stirrer, which correlates with the rise in the melt viscosity of the polymer.

  • Product Recovery:

    • Once the desired viscosity is achieved, stop the reaction by discontinuing heat and breaking the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor under positive nitrogen pressure onto a cooling plate or into a water bath to quench it.

  • Analysis:

    • The resulting PEF polymer can be collected for subsequent analysis, including determining its intrinsic viscosity, molecular weight (via GPC), and thermal properties (via DSC and TGA).

References

Application Note: Formulation and Characterization of Copolyesters Utilizing Dimethyl Furan-2,5-dicarboxylate (DMFD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) is a bio-based monomer derived from renewable resources, positioned as a sustainable alternative to petroleum-based terephthalates in polyester (B1180765) synthesis.[1][2][3] Copolyesters synthesized with DMFD offer a versatile platform for creating materials with tailored properties, ranging from rigid, high-temperature plastics to flexible elastomers. By incorporating various comonomers, properties such as thermal stability, mechanical strength, flexibility, and biodegradability can be precisely controlled.[2][4] This document provides detailed protocols for the synthesis of DMFD-based copolyesters via melt polycondensation and enzymatic polymerization, outlines key characterization techniques, and presents a summary of structure-property relationships based on published data.

Experimental Protocols

Protocol 1: Synthesis of DMFD-Based Copolyesters via Melt Polycondensation

This two-step protocol is the most common method for synthesizing high molecular weight furan-based polyesters.[4][5][6][7] It involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.

Materials and Reagents:

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser.

  • High-vacuum pump.

  • Heating mantle with a temperature controller.

  • Torque indicator for monitoring melt viscosity.

Procedure:

  • Charging the Reactor:

    • Charge the reactor with DMFD, the chosen co-monomer diol (typically in a molar ratio of diol/DMFD of 1.5-2.0 to ensure complete transesterification), and the transesterification catalyst (e.g., Zinc Acetate, ~0.2 mol% based on diester).[6]

    • Purge the system with nitrogen for 15-30 minutes to remove oxygen.

  • Step 1: Transesterification:

    • Under a gentle nitrogen flow, heat the mixture to 180-220°C with continuous stirring.

    • Methanol (B129727) will be generated as a byproduct and should be collected in the condenser.

    • Maintain these conditions for 2-4 hours, or until at least 95% of the theoretical amount of methanol has been distilled off.[6]

  • Step 2: Polycondensation:

    • Add the polycondensation catalyst (e.g., Antimony Trioxide) and stabilizer.

    • Gradually increase the temperature to 230-260°C.[8]

    • Simultaneously, slowly reduce the pressure to below 100 Pa (<1 mbar) over 30-60 minutes to avoid excessive foaming.

    • Continue the reaction under high vacuum for 3-5 hours. The excess diol will be removed, and the molecular weight of the polymer will increase, observable by an increase in melt viscosity (torque).

    • The reaction is complete when the desired viscosity is reached.

  • Polymer Recovery:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands for subsequent analysis and processing.

    • For achieving even higher molecular weights, the pellets can undergo solid-state polymerization (SSP) by heating them under vacuum or an inert gas flow at a temperature between their glass transition (Tg) and melting (Tm) temperatures.[2][5]

Melt_Polycondensation_Workflow cluster_setup Reactor Setup cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation cluster_recovery Recovery Monomers Charge Monomers (DMFD + Diol) + Catalyst 1 Purge Purge with N2 Monomers->Purge Heat1 Heat to 180-220°C Purge->Heat1 Distill_MeOH Distill Methanol Heat1->Distill_MeOH Add_Cat2 Add Catalyst 2 + Stabilizer Distill_MeOH->Add_Cat2 Heat2 Heat to 230-260°C Add_Cat2->Heat2 Apply_Vacuum Apply High Vacuum (<100 Pa) Heat2->Apply_Vacuum Distill_Diol Distill Excess Diol Apply_Vacuum->Distill_Diol Extrude Extrude Polymer Distill_Diol->Extrude Pelletize Quench & Pelletize Extrude->Pelletize Final Final Copolyester

Caption: Workflow for Melt Polycondensation of DMFD-based Copolyesters.
Protocol 2: Enzymatic Synthesis of DMFD-Based Copolyesters

Enzymatic polymerization offers a greener alternative, proceeding under milder conditions and avoiding metal catalysts.[9] Novozyme 435 (immobilized Candida antarctica Lipase B) is commonly used.[10][11]

Materials and Reagents:

  • This compound (DMFD)

  • Co-monomer diol (aliphatic diols are common)

  • Immobilized Enzyme: Novozyme 435 (CALB)

  • Solvent (e.g., Diphenyl ether) or solvent-free conditions

Procedure:

  • Reactor Setup:

    • Add DMFD, the diol, solvent (if used), and pre-dried Novozyme 435 (typically 10 wt% of total monomers) to a flask.[10]

  • Step 1: Oligomerization:

    • Heat the mixture to a moderate temperature (e.g., 80°C) for 1-2 hours under an inert atmosphere to form a homogenous mixture and initiate the reaction.[10]

  • Step 2: Polycondensation:

    • Increase the temperature (e.g., to 95°C) and apply a vacuum to remove the methanol byproduct, driving the polymerization reaction forward.

    • Continue the reaction for 24-48 hours.

  • Polymer Recovery and Purification:

    • Dissolve the resulting mixture in a suitable solvent (e.g., chloroform).

    • Filter to remove the immobilized enzyme (which can be washed and reused).

    • Precipitate the polymer by adding the solution to a non-solvent like cold methanol.

    • Collect the polymer precipitate by filtration and dry it in a vacuum oven.

Enzymatic_Polymerization_Workflow cluster_setup Reactor Setup cluster_reaction Two-Step Reaction cluster_purification Purification Monomers Charge Monomers (DMFD + Diol) + Enzyme (CALB) Oligomerization Oligomerization (~80°C, 1-2h) Monomers->Oligomerization Polycondensation Polycondensation (~95°C, Vacuum, 24-48h) Oligomerization->Polycondensation Remove Methanol Dissolve Dissolve in Solvent Polycondensation->Dissolve Filter Filter to Remove Enzyme Dissolve->Filter Precipitate Precipitate in Non-solvent Filter->Precipitate Dry Dry Polymer Precipitate->Dry Final Final Copolyester

Caption: Workflow for Enzymatic Polymerization of DMFD-based Copolyesters.

Data Presentation: Properties of DMFD Copolyesters

The properties of DMFD-based copolyesters are highly dependent on the chemical nature of the co-monomer diol. The following tables summarize representative data from the literature.

Table 1: Thermal Properties of Select DMFD-Based Copolyesters

Polymer System Co-monomer (mol%) Tg (°C) Tm (°C) Td, 5% (°C) Reference
PEF - 87 212 368 [4]
PETF-18 CBDO (18%) 91.1 Amorphous 369 [4]
PPF - 55.5 174 365 [4]
PPTF-18 CBDO (18%) 63.5 Amorphous 366 [4]
PBF - 39.0 169 367 [4]
PBTF-18 CBDO (18%) 43.5 Amorphous 367 [4]
PISBF-50 Isosorbide (50%) 107 Amorphous >400 [12]

| PEFCL-40 | ε-caprolactone (40%) | 1.5 | Amorphous | ~350 |[13] |

Table 2: Mechanical Properties of Select DMFD-Based Copolyesters

Polymer System Co-monomer (mol%) Tensile Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%) Reference
PEF - 2450 35 <10 [2]
PPF - 1500 68 - [12]
PECF CHDM - - 79 [1]
PISBF Isosorbide - - >46 [2]
PEFCL-40 ε-caprolactone (40%) 1182 51 981 [13]

| PEDF-40 | Dodecanedioic acid (40%)| - | - | 1500 |[6] |

Structure-Property Relationships

The choice of co-monomer diol directly influences the polymer chain's rigidity, packing efficiency, and intermolecular forces, thereby determining the final material properties.

  • Rigid Cyclic Diols (e.g., CBDO, Isosorbide): Introducing rigid, bulky rings into the polymer backbone disrupts chain packing and inhibits crystallization, often leading to amorphous materials.[4] This rigidity significantly increases the glass transition temperature (Tg).[2][4][12]

  • Flexible Linear Diols (e.g., BDO, long-chain aliphatic diols): Long, flexible aliphatic chains act as "soft segments," increasing chain mobility. This lowers the Tg and Tm and can dramatically increase the elongation at break, leading to more ductile or elastomeric materials.[6]

  • Bulky Cyclic Diols (e.g., CHDM): The non-planar ring of CHDM increases chain mobility and free volume, which disrupts crystallinity and can significantly improve toughness and impact strength.[1][5]

  • Aliphatic Diesters/Lactones (e.g., ε-caprolactone): Copolymerizing with flexible aliphatic units like ε-caprolactone is an effective way to introduce biodegradability and enhance ductility, transforming the typically brittle PEF into a tough material.[2][13]

Structure_Property_Relationships cluster_inputs Co-monomer Structural Class cluster_outputs Resulting Material Property Rigid Rigid / Bulky (CBDO, Isosorbide) Tg ↑ Glass Transition (Tg) Rigid->Tg Amorphous → Amorphous Rigid->Amorphous Flexible Flexible / Linear (Aliphatic Diols, CL) Ductility ↑ Ductility / Flexibility Flexible->Ductility Crystallinity ↓ Crystallinity Flexible->Crystallinity Cyclic Bulky / Cyclic (CHDM) Toughness ↑ Impact Strength Cyclic->Toughness Cyclic->Crystallinity

Caption: Impact of Co-monomer Structure on Copolyester Properties.

References

Application Notes & Protocols: Synthesis of Bio-based Polyamides from Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transition towards sustainable chemistry has identified 2,5-furandicarboxylic acid (FDCA) as a key bio-based platform chemical, positioned to replace petroleum-derived terephthalic acid in polymer synthesis.[1] Its dimethyl ester derivative, dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), offers a significant advantage by circumventing the issue of decarboxylation that can occur with FDCA at the high temperatures required for melt polycondensation.[2][3][4] This stability makes DMFD an excellent monomer for producing a new class of bio-based furanic polyamides (FPAs) and poly(ester amide)s with promising thermal and mechanical properties.[1][2] These materials are gaining attention as sustainable alternatives for engineering plastics.[5] This document provides an overview of the synthesis of polyamides using DMFD, including detailed experimental protocols, comparative data on polymer properties, and process workflows.

The general reaction for the synthesis of furanic polyamides from DMFD involves a polycondensation reaction with a diamine, releasing methanol (B129727) as a byproduct.

DMFD Dimethyl Furan-2,5-dicarboxylate (DMFD) Polyamide Furanic Polyamide DMFD->Polyamide + Diamine Diamine (H₂N-R-NH₂) Diamine->Polyamide Methanol Methanol (CH₃OH) Polyamide->Methanol

Caption: General reaction scheme for polyamide synthesis from DMFD.

Synthesis Methodologies

Several polymerization techniques can be employed to synthesize polyamides from DMFD and various diamines. The most common methods are melt polycondensation and enzymatic polymerization, each offering distinct advantages.

  • Melt Polycondensation: This is a solvent-free technique performed at high temperatures and under vacuum to facilitate the removal of the methanol byproduct and drive the reaction toward high molecular weight polymer formation.[2] It is considered an eco-friendly approach.[6] To enhance reaction rates, catalysts such as titanium(IV) isopropoxide (TIPT) are often used.[2][5] A two-step process is common, involving an initial oligomerization step at a lower temperature, followed by a high-temperature polycondensation step under reduced pressure.[5]

  • Enzymatic Polymerization: This method utilizes enzymes, such as immobilized lipase (B570770) B from Candida antarctica (Novozym 435), as biocatalysts.[7] Enzymatic polymerization can be performed under milder conditions than melt polycondensation, potentially avoiding side reactions.[7] This technique has been successfully used to synthesize a series of FDCA-based heteroatom polyamides both in solution and in bulk.[7]

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers 1. Monomer Preparation - this compound (DMFD) - Aliphatic or Aromatic Diamine Polymerization 2. Polymerization - Melt Polycondensation - Enzymatic Polymerization Monomers->Polymerization Catalyst (e.g., TIPT) Purification 3. Polymer Purification - Dissolution & Precipitation - Washing & Drying Polymerization->Purification Structural 4a. Structural Analysis - NMR, FTIR Purification->Structural Molecular 4b. Molecular Weight Analysis - GPC, Viscometry Purification->Molecular Thermal 4c. Thermal Analysis - DSC, TGA, DMA Purification->Thermal Mechanical 4d. Mechanical Testing - Tensile Measurement - Impact Test Purification->Mechanical

Caption: Experimental workflow for polyamide synthesis and characterization.

Experimental Protocols

3.1 Protocol: Two-Step Melt Polycondensation of Poly(hexamethylene furanamide) (PA6F)

This protocol is based on methodologies reported for synthesizing high molecular weight furan-based polyamides.[5][8]

Materials:

  • This compound (DMFDC)

  • Hexamethylenediamine (HMDA)

  • Titanium(IV) isopropoxide (TIPT) catalyst (as a stock solution in toluene, e.g., 20 µL/mL)

  • Argon or Nitrogen gas (high purity)

  • Toluene

  • Methanol

  • Dichloromethane (DCM)

Equipment:

  • Thin-film reactor or three-neck round-bottom flask

  • Magnetic stirrer and heating block or oil bath

  • Schlenk line or similar system for vacuum and inert gas supply

  • Vacuum pump

  • Condenser for collecting byproduct

Procedure:

Step 1: Oligomerization

  • Carefully weigh equimolar amounts of DMFDC (e.g., 150 mg, 0.81 mmol) and HMDA (e.g., 94.66 mg, 0.81 mmol) into the reactor vessel containing a magnetic stirrer.[8]

  • Add the calculated amount of TIPT catalyst (e.g., 400 ppm).[6]

  • Seal the reactor and purge with dry argon or nitrogen at least three times to create an inert atmosphere.[8]

  • Heat the reactor to 65 °C while stirring. This temperature is chosen to promote the initial removal of methanol once HMDA has melted and formed a slurry with DMFDC.[5]

  • Continue the reaction for 3 hours. The product at this stage will be a white, solid oligomer.[8]

Step 2: Polycondensation

  • Increase the temperature of the reactor to 230 °C.

  • Once the oligomer melts, gradually apply a vacuum (e.g., <1 mbar) over 30-60 minutes to avoid excessive foaming.

  • Continue the reaction under high vacuum and at 230 °C for an additional 2-4 hours. The progress of the polymerization can be monitored by the increase in viscosity or torque on the mechanical stirrer.

  • After the reaction is complete, cool the reactor to room temperature under an inert atmosphere.

  • The resulting polymer can be removed from the reactor. It may be a solid, off-white to yellowish material.

3.2 Protocol: Enzymatic Polymerization of Furan-based Polyamides

This protocol is a generalized procedure based on enzymatic synthesis methods.[7]

Materials:

  • This compound (DMFD)

  • Diamine (e.g., 1,4-diaminobutane, 1,6-diaminohexane)

  • Immobilized Lipase B from Candida antarctica (Novozym 435, N435)

  • Diphenyl ether (solvent, if not in bulk)

  • Methanol (for washing)

Equipment:

  • Reaction flask or vial

  • Heating and stirring equipment (e.g., magnetic hotplate stirrer)

  • Vacuum system for reduced pressure

Procedure:

  • Place equimolar amounts of DMFD and the chosen diamine into a reaction flask.

  • Add the enzyme catalyst (N435), typically 5-10% by weight of the monomers.

  • For bulk polymerization, seal the vessel, apply a vacuum, and heat to 80 °C.

  • The reaction is typically carried out in two stages: an initial stage at atmospheric pressure for 2 hours, followed by a longer stage (e.g., 48-70 hours) under reduced pressure (e.g., 30 mm Hg) to remove methanol.[7]

  • After the reaction, cool the mixture to room temperature.

  • Dissolve the product in a suitable solvent (e.g., DMSO, DMAC) and precipitate it into a non-solvent like methanol to purify the polymer.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum.

Data Presentation: Properties of Furanic Polyamides

The properties of polyamides derived from DMFD are highly dependent on the chemical structure of the diamine used. The following tables summarize quantitative data from various studies.

Table 1: Thermal and Molecular Weight Properties of Furanic Polyamides (FPAs) from Aliphatic Diamines

PolyamideDiamineCatalystMₙ ( kg/mol )Mₙ ( kg/mol )T₉ (°C)Tₘ (°C)Source(s)
PA5FPentamethylene diamine (PMD)2-hydroxypyridine-150.0--[9]
FPA SeriesVarious Aliphatic DiaminesTIPT8 - 1129 - 3297 - 140-[2][6]
PA12F1,12-Dodecanediamine---107-[2]
PA6FHexamethylenediamine (HMDA)TIPT~7.0---[5]

Table 2: Mechanical and Thermal Properties of Furan-based Copolyamides

CopolyamideCompositionTensile Strength (MPa)Elongation at Break (%)T₉ (°C)Tₘ (°C)Source(s)
PA10T/10F10F content ≤ 20 mol%Comparable to PA10TElevated vs. PA10T--[10]
PA6F100% 10F74-146-[2]
Bio-PADMFD + 1,3-cyclohexanedimethanamine--150 - 180-[4][6]
PA10T/10F Series0-100 mol% 10F--Similar TgsCrystalline up to 20 mol% 10F[10][11]

Conclusion

This compound is a versatile, bio-based monomer for the synthesis of high-performance polyamides and copolyamides. By employing methods like melt polycondensation, researchers can produce materials with high molecular weights and desirable thermal and mechanical properties.[2][9] The use of DMFD effectively avoids side reactions like decarboxylation that plague its parent acid, FDCA, enabling more controlled polymerization processes.[2][4] The properties of the resulting furanic polyamides can be tailored by selecting different aliphatic or aromatic diamines, opening up possibilities for a wide range of applications as sustainable engineering plastics.[10][12] Further optimization of catalysts and reaction conditions holds the potential to enhance polymer properties and expand their industrial viability.[9]

References

Application Notes and Protocols for Scale-Up of Dimethyl Furan-2,5-dicarboxylate (DMFD) Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) is a pivotal bio-based platform chemical, primarily valued as a monomer for producing polyethylene (B3416737) furanoate (PEF), a promising sustainable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET).[1][2] The transition from laboratory-scale synthesis to industrial-scale production of DMFD presents significant challenges, including catalyst efficiency and stability, reaction conditions, process integration, and product purification.[3][4][5] These application notes provide a detailed overview of the primary synthesis routes, experimental protocols, and key considerations for the successful scale-up of DMFD production.

Primary Synthesis Pathways for DMFD

The production of DMFD on a large scale is primarily approached through two main strategies: a two-step process involving the synthesis and subsequent esterification of furan-2,5-dicarboxylic acid (FDCA), or a one-step direct oxidative esterification from furanic aldehydes.

DMFD_Synthesis_Pathways cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product HMF 5-Hydroxymethylfurfural (B1680220) (HMF) FDCA Furan-2,5-dicarboxylic Acid (FDCA) HMF->FDCA Step 1a: Oxidation DMFD Dimethyl furan-2,5-dicarboxylate (DMFD) HMF->DMFD One-Step Process DFF 2,5-Diformylfuran (DFF) DFF->DMFD One-Step Process: Direct Oxidative Esterification FDCA->DMFD Step 2: Esterification

Caption: High-level overview of DMFD synthesis pathways.

Two-Step Synthesis via FDCA Intermediate

This traditional route involves the oxidation of a biomass-derived furan, typically 5-hydroxymethylfurfural (HMF), to FDCA, followed by the esterification of FDCA with methanol (B129727).

The oxidation of HMF is a critical step, with catalyst selection and reaction conditions heavily influencing yield and purity.[6] A variety of catalytic systems have been explored, each with unique advantages and scale-up challenges.

Table 1: Comparison of Catalytic Systems for HMF Oxidation to FDCA

Catalyst System Oxidant Temperature (°C) Pressure Time (h) HMF Conversion (%) FDCA Yield (%) Key Scale-Up Considerations Citations
TEMPO/NaClO/KBr NaClO 10 - 15 Ambient 1.75 100 100 Mild conditions, single aqueous phase, potential for easy scale-up. [7]
Ruthenium Pincer (6) Alkaline Water 160 Self-generated 68 >95 95 Homogeneous catalyst recovery, high temperature required. [3]
FAD-dependent Oxidase O₂ (Air) Ambient Ambient - High High Biocatalysis offers high selectivity under mild conditions; enzyme stability and cost are factors. [8]
Au/Mg₃Al-HT O₂ 130 10 bar 8 99.9 (from DFF) 97.8 (selectivity to DMFD) Heterogeneous catalyst, easy separation; support basicity is crucial. [9][10]

| Pt/C | Air | 100 | 100 bar | - | - | 95.2 | High pressure and temperature, expensive catalyst. |[2] |

Protocol: TEMPO-Catalyzed Oxidation of HMF to FDCA [7]

This protocol describes a lab-scale synthesis known for its high yield under mild conditions.

HMF_Oxidation_Protocol start Start step1 Dissolve HMF, TEMPO, and KBr in an aqueous Na₂CO₃ solution (pH 10-11). start->step1 step2 Cool the reaction mixture to 10-15 °C in an ice bath. step1->step2 step3 Add NaClO solution dropwise while maintaining temperature and pH. step2->step3 step4 Monitor reaction progress using HPLC until HMF is fully consumed. step3->step4 step5 Quench the reaction with ethanol. step4->step5 step6 Acidify the solution with HCl to pH ~2 to precipitate FDCA. step5->step6 step7 Filter, wash with cold water, and dry the white FDCA product. step6->step7 end End step7->end

Caption: Experimental workflow for HMF oxidation to FDCA.

Scale-Up Considerations for HMF Oxidation:

  • Heat Management: The oxidation reaction is highly exothermic. Efficient heat exchange systems are critical to maintain optimal temperature and prevent runaway reactions and byproduct formation.

  • Mass Transfer: In heterogeneous catalysis (e.g., using supported metal catalysts), ensuring efficient contact between the solid catalyst, liquid phase, and gaseous oxidant (O₂) is crucial. Stirring rates and reactor design must be optimized.

  • Catalyst Deactivation and Recovery: Noble metal catalysts can leach or sinter at high temperatures. For homogeneous catalysts like Ru-pincer complexes, recovery and reuse are economically vital.[3]

  • FDCA Purification: FDCA has poor solubility in many solvents, which can be advantageous for precipitation but challenging for purification.[9][11] Scalable methods like crystallization and acid precipitation are effective for achieving high purity suitable for polymerization.[11]

The low solubility of FDCA presents a major hurdle for conventional esterification.[12] Innovative methods are required for efficient conversion at scale.

Table 2: Methods for Esterification of FDCA to DMFD

Method Reagents Temperature (°C) Pressure (psig) Time (h) Yield (%) Key Scale-Up Considerations Citations
CO₂-Assisted Methanol, CO₂ 180 - 200 400 - 1600 5 ~85-90 (diester) Catalyst-free process, high pressure equipment needed, CO₂ acts as both catalyst and solvent. [13][14]
TMSCl-Mediated Methanol, TMSCl Reflux (~65) Ambient - 82 Avoids high pressure/temperature, but requires stoichiometric use of TMSCl. [12]

| Acid-Catalyzed | Methanol, p-TsOH | Reflux (~65) | Ambient | - | Low | Ineffective due to the very low solubility of FDCA in methanol. |[12] |

Protocol: CO₂-Assisted Esterification of FDCA [13][14]

This protocol outlines a catalyst-free method using supercritical or near-critical CO₂ and methanol.

  • Reactor Charging: A high-pressure autoclave reactor is charged with FDCA (e.g., 5 g) and methanol (e.g., 300 mL).

  • Inerting: The reactor is purged with N₂ gas to remove air.

  • Pressurization: The reactor is pressurized with CO₂ to an initial pressure of 400-500 psig.

  • Heating and Reaction: The mixture is heated to 180-200 °C. The pressure will increase significantly (e.g., to ~1600 psig) as the temperature rises. The reaction is maintained at this temperature for approximately 5 hours.

  • Cooling and Depressurization: The reactor is cooled to ambient temperature, and the pressure is carefully released.

  • Product Isolation: The reactor contents are filtered to remove any unreacted FDCA. The solvent is removed from the filtrate under vacuum to yield the crude DMFD product.

  • Purification: The crude product is purified, typically by vacuum distillation, to obtain high-purity DMFD.[9]

One-Step Direct Oxidative Esterification

This approach simplifies the overall process by converting a furanic aldehyde, such as 2,5-diformylfuran (DFF), directly into DMFD in a single step.[9] This route avoids the isolation of the problematic FDCA intermediate.

Table 3: Performance of Catalysts in Direct Oxidative Esterification of DFF to DMFD

Catalyst Solvent Temperature (°C) O₂ Pressure (bar) Time (h) DFF Conversion (%) DMFD Selectivity (%) Key Scale-Up Advantages Citations
Au/Mg₃Al-HT Methanol 130 10 8 99.9 97.8 Process intensification (fewer steps), avoids FDCA handling, high selectivity, easier purification. [9][10]
Au/MgO Methanol 130 10 8 99.9 80.5 Lower selectivity compared to hydrotalcite support, more byproduct formation. [9]

| Au/La₂O₃ | Methanol | 130 | 10 | 8 | 99.9 | 65.2 | Strong basicity of support can lead to side reactions, reducing selectivity. |[9] |

Protocol: Au/Mg₃Al-HT Catalyzed Oxidative Esterification of DFF [9][10]

  • Catalyst Preparation: A gold-on-magnesium-aluminum hydrotalcite (Au/Mg₃Al-HT) catalyst is prepared via colloidal deposition.

  • Reaction Setup: A slurry of the catalyst, DFF, and methanol is added to a pressure reactor.

  • Reaction Conditions: The reactor is sealed, pressurized with O₂, and heated to 130 °C with vigorous stirring for 8 hours.

  • Product Recovery: After cooling and depressurization, the catalyst is separated by filtration.

  • Analysis and Purification: The liquid product is analyzed by GC or HPLC to determine conversion and selectivity. The DMFD is then purified from the solvent and byproducts by vacuum distillation.

Downstream Processing and Purification

The choice of synthesis route directly impacts the complexity of downstream processing. Purifying DMFD is generally more straightforward than purifying FDCA, which is a key advantage of the one-step route or for applications where the final product is the diester.

Purification_Comparison cluster_FDCA FDCA Purification cluster_DMFD DMFD Purification fdca_crude Crude FDCA (Solid) fdca_dissolve Dissolve in Base (e.g., NaOH) fdca_crude->fdca_dissolve fdca_filter Filter Insolubles fdca_dissolve->fdca_filter fdca_precipitate Acidify to Precipitate Pure FDCA fdca_filter->fdca_precipitate fdca_final Pure FDCA (Solid) fdca_precipitate->fdca_final fdca_precipitate->fdca_final Filter & Dry dmfd_crude Crude DMFD in Methanol dmfd_filter Filter Catalyst dmfd_crude->dmfd_filter dmfd_distill Vacuum Distillation dmfd_filter->dmfd_distill dmfd_final Pure DMFD (Liquid/Low-Melting Solid) dmfd_distill->dmfd_final

Caption: Comparison of purification workflows for FDCA and DMFD.

  • FDCA Purification: Relies on pH-dependent solubility. While robust and scalable, it involves multiple solid-liquid separation steps and the use of acid and base, increasing waste streams.[11]

  • DMFD Purification: DMFD's good solubility and relatively low boiling point make vacuum distillation highly effective.[9] This is a standard, energy-efficient unit operation that is readily scalable and can achieve very high purity.

Summary of Scale-Up Considerations

The optimal production strategy depends on balancing factors like feedstock cost, process complexity, capital investment, and desired product purity.

Decision_Matrix center Choice of DMFD Production Route factor1 Key Driver: Process Simplification & Purity center->factor1 factor2 Key Driver: Established Precursor (FDCA) Availability center->factor2 factor3 Key Driver: Avoiding High-Pressure Oxidation center->factor3 factor4 Key Driver: Minimizing Catalyst Cost center->factor4 route1 One-Step Oxidative Esterification factor1->route1 Favors route2 Two-Step: FDCA Esterification factor2->route2 Favors route3 Two-Step via Furoic Acid Carboxylation + Esterification factor3->route3 Favors route4 Two-Step via Biocatalytic Oxidation + Esterification factor4->route4 Favors

References

Application Notes and Protocols for Monitoring DMFD Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the cationic ring-opening polymerization of 2,5-dimethoxy-2,5-dihydrofuran (B146672) (DMFD), a monomer derivable from renewable resources. Accurate monitoring of this process is crucial for controlling the polymer's molecular weight and architecture, which are critical parameters for its application in drug delivery and other biomedical fields. The following sections detail the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC) for this purpose.

In-Situ Monitoring of DMFD Polymerization by ¹H NMR Spectroscopy

Application Note:

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for real-time monitoring of DMFD polymerization.[1] By tracking the disappearance of monomer-specific proton signals and the appearance of polymer signals, one can accurately determine the monomer conversion over time. This method provides kinetic data without the need for sample workup, thus preserving the reaction integrity. The key is to identify characteristic peaks for both the DMFD monomer and the resulting polymer that do not overlap with solvent or initiator signals. For DMFD, the vinyl protons of the dihydrofuran ring are excellent reporters for monomer consumption.

Experimental Protocol:

Objective: To determine the polymerization kinetics of DMFD by monitoring monomer conversion in real-time.

Materials:

  • 2,5-dimethoxy-2,5-dihydrofuran (DMFD) monomer

  • Cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂ or a protic acid such as triflic acid)

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or acetonitrile-d₃)

  • Internal standard (optional, e.g., mesitylene (B46885) or 1,3,5-trioxane)

  • NMR tubes and caps

  • Schlenk line or glovebox for inert atmosphere operations

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended) with variable temperature capabilities.

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or under a nitrogen/argon atmosphere, prepare a stock solution of the initiator in the chosen deuterated solvent.

    • In a separate vial, dissolve a known amount of DMFD monomer and the internal standard (if used) in the deuterated solvent.

    • Transfer a precise volume (e.g., 0.6 mL) of the monomer solution to an NMR tube.

  • Initiation and Data Acquisition:

    • Equilibrate the NMR spectrometer to the desired reaction temperature.

    • Acquire a spectrum of the monomer solution before initiation (t=0).

    • Inject a calculated amount of the initiator stock solution into the NMR tube, cap it, invert it several times to mix, and quickly insert it into the NMR spectrometer.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Identify the characteristic vinyl proton signals of the DMFD monomer (typically around 6.0 ppm) and a characteristic signal from the polymer backbone.

    • Integrate the monomer vinyl peak and a stable reference peak (either the internal standard or a solvent residual peak).

    • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Integral of Monomer Peak at time t / Integral of Reference Peak at time t) / (Integral of Monomer Peak at t=0 / Integral of Reference Peak at t=0)] x 100%

  • Data Presentation:

    • Plot monomer conversion as a function of time to obtain the kinetic profile of the polymerization.[2]

Quantitative Data Summary:

The following table shows representative data that can be obtained from ¹H NMR monitoring of a cationic DMFD polymerization.

Time (min)Monomer Peak Integral (Normalized)Monomer Conversion (%)
01.000
50.8515
100.7228
200.5149
300.3466
600.1288
900.0595

Real-Time Monitoring of DMFD Polymerization by FTIR Spectroscopy

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and often more accessible technique for real-time monitoring of polymerization kinetics.[3] By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, one can continuously track changes in the vibrational spectra. The disappearance of specific absorption bands corresponding to the monomer's functional groups (e.g., the C=C stretching vibration of the dihydrofuran ring) is used to quantify the extent of polymerization.

Experimental Protocol:

Objective: To monitor the rate of DMFD polymerization by tracking the decrease in the monomer's C=C bond concentration.

Materials:

  • DMFD monomer

  • Cationic initiator

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer and ports for the initiator, nitrogen inlet, and ATR probe.

Instrumentation:

  • FTIR spectrometer equipped with an in-situ ATR probe (e.g., diamond or silicon crystal).

  • Temperature-controlled reaction setup (e.g., oil bath or heating mantle).

Procedure:

  • Setup:

    • Assemble the reaction vessel and ensure it is dry and under an inert atmosphere.

    • Insert the ATR probe into the reaction mixture, ensuring the crystal is fully submerged.

    • Set the reaction to the desired temperature and begin stirring.

  • Data Acquisition:

    • Add the DMFD monomer and solvent to the reaction vessel.

    • Collect a background spectrum of the monomer solution before adding the initiator.

    • Initiate the polymerization by injecting the initiator.

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Identify a characteristic absorption band for the DMFD monomer that diminishes during polymerization (e.g., the C=C stretching vibration around 1630 cm⁻¹).[4]

    • Identify a reference band that remains constant throughout the reaction (e.g., a C-H stretching band of the solvent or a band from the monomer that is unaffected by polymerization).

    • Calculate the monomer conversion by monitoring the change in the peak area or height of the characteristic monomer band relative to the reference band. Conversion (%) = [1 - (Area of Monomer Peak at time t / Area of Reference Peak at time t) / (Area of Monomer Peak at t=0 / Area of Reference Peak at t=0)] x 100%

  • Data Presentation:

    • Create a plot of monomer conversion versus time to visualize the reaction kinetics.

Quantitative Data Summary:

Below is a table of typical data obtained from real-time FTIR monitoring.

Time (min)C=C Peak Area (Arbitrary Units)Monomer Conversion (%)
01.250
21.0813.6
50.8829.6
100.6151.2
200.2976.8
300.1092.0
450.0397.6

Monitoring Molecular Weight Evolution by GPC/SEC

Application Note:

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of polymers.[5] By taking aliquots from the polymerization reaction at different time points and analyzing them, one can track the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6][7] This information is crucial for understanding the polymerization mechanism and ensuring the final polymer meets the desired specifications. For poly(DMFD), which is soluble in solvents like Dimethylformamide (DMF) and Dimethylsulfoxide (DMSO), GPC analysis is straightforward.

Experimental Protocol:

Objective: To determine the evolution of molecular weight and PDI during DMFD polymerization.

Materials:

  • Aliquots from the DMFD polymerization reaction.

  • Quenching agent (e.g., a small amount of methanol (B129727) or triethylamine).

  • GPC-grade solvent (e.g., DMF with 0.01 M LiBr).

  • Polymer standards for calibration (e.g., polystyrene or polymethyl methacrylate).

Instrumentation:

  • GPC/SEC system equipped with a pump, injector, column set (appropriate for the expected molecular weight range), and a detector (typically a refractive index detector).

Procedure:

  • Sampling and Quenching:

    • At predetermined time intervals during the polymerization, withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.

    • Immediately quench the polymerization in the aliquot by adding a small amount of a suitable quenching agent.

  • Sample Preparation for GPC:

    • Remove the solvent from the quenched aliquot under reduced pressure.

    • Dissolve the resulting polymer residue in the GPC eluent to a known concentration (e.g., 1-2 mg/mL).

    • Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.

  • GPC/SEC Analysis:

    • Equilibrate the GPC/SEC system with the eluent at a constant flow rate and temperature.

    • Calibrate the system using a set of narrow molecular weight standards.

    • Inject the prepared polymer samples.

  • Data Analysis:

    • Process the resulting chromatograms to obtain the molecular weight distribution.

    • From the distribution, calculate Mn, Mw, and PDI for each time point.

  • Data Presentation:

    • Plot Mn and PDI as a function of monomer conversion (obtained from NMR or FTIR) or time.

Quantitative Data Summary:

This table illustrates the expected evolution of molecular weight and PDI during a controlled polymerization of DMFD.

Time (min)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
10281,2001,5001.25
20492,1002,7001.29
30662,9003,8001.31
60883,8005,1001.34
90954,2005,7001.36

Visualizations

experimental_workflow_monitoring cluster_reaction DMFD Polymerization cluster_analysis Analytical Techniques cluster_data Data Output reaction Reaction Vessel (DMFD, Solvent, Initiator) nmr In-Situ NMR reaction->nmr In-situ monitoring ftir Real-Time FTIR (ATR) reaction->ftir In-situ monitoring gpc GPC/SEC reaction->gpc Aliquots taken over time kinetics Kinetics (Conversion vs. Time) nmr->kinetics ftir->kinetics mw_evolution Molecular Weight Evolution (Mn, PDI vs. Time/Conversion) gpc->mw_evolution

Caption: Overall workflow for monitoring DMFD polymerization.

signaling_pathway_logic start Start Polymerization monitor Monitor Reaction Progress start->monitor conversion Determine Monomer Conversion (NMR/FTIR) monitor->conversion Real-time mw Measure Molecular Weight (GPC) monitor->mw At time intervals evaluate Evaluate Polymer Properties (Kinetics, Mn, PDI) conversion->evaluate mw->evaluate evaluate->monitor Continue monitoring end End of Reaction evaluate->end Target properties achieved

References

Application Notes and Protocols: Synthesis and Evaluation of Bio-Based Plasticizers from Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for environmentally friendly and non-toxic additives in polymer formulations has driven significant research into bio-based plasticizers. Furan-based compounds, derived from renewable biomass sources, have emerged as promising alternatives to traditional phthalate (B1215562) plasticizers, which are facing increasing regulatory pressure due to health and environmental concerns.[1][2] Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), a key platform chemical derivable from biomass, serves as an excellent starting material for the synthesis of a variety of furan-based plasticizers.[2][3] These novel plasticizers have demonstrated comparable and, in some cases, superior performance in polyvinyl chloride (PVC) formulations, exhibiting good plasticizing efficiency, thermal stability, and reduced migration.[1][4] This document provides detailed protocols for the synthesis of dialkyl furan-2,5-dicarboxylates from DMFD via transesterification, along with methods for their characterization and evaluation as plasticizers in PVC.

Synthesis of Bio-Based Plasticizers

The synthesis of higher dialkyl furan-2,5-dicarboxylates from DMFD is typically achieved through a transesterification reaction. This process involves reacting DMFD with a higher boiling point alcohol in the presence of a catalyst.

Protocol 1: Synthesis of Dibutyl Furan-2,5-dicarboxylate (DBF) via Transesterification

This protocol describes the synthesis of dibutyl furan-2,5-dicarboxylate (DBF) from dimethyl furan-2,5-dicarboxylate (DMFD) and n-butanol using potassium carbonate as a catalyst.[3]

Materials:

  • This compound (DMFD)

  • n-Butyl alcohol (n-butanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Aqueous sodium carbonate (Na₂CO₃) solution (10% w/w)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound (DMFD) and n-butyl alcohol. The molar ratio of n-butanol to DMFD should be in excess to drive the reaction towards the product.

  • Catalyst Addition: Add anhydrous potassium carbonate to the reaction mixture. The optimal catalyst concentration is 4 wt% based on the weight of DMFD.[3]

  • Reaction Conditions: Heat the reaction mixture to 90°C with continuous stirring. The optimal reaction time is approximately 76 minutes.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated NaCl solution and a 10% aqueous Na₂CO₃ solution.[5]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the excess n-butanol and ethyl acetate.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain pure dibutyl furan-2,5-dicarboxylate.[6]

Characterization of Synthesized Plasticizers

The synthesized furan-based plasticizers should be thoroughly characterized to confirm their chemical structure and purity.

1. Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the synthesized ester. Key absorptions include the C=O stretching of the ester and the characteristic peaks of the furan (B31954) ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure and confirm the successful transesterification by observing the disappearance of the methyl protons from DMFD and the appearance of the butyl protons.

3. Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the synthesized plasticizer and identify any byproducts.

Evaluation of Plasticizer Performance in PVC

The performance of the synthesized furan-based plasticizers is evaluated by incorporating them into a PVC matrix and testing the mechanical, thermal, and migration properties of the resulting films.

Protocol 2: Preparation of Plasticized PVC Films

Materials:

  • Polyvinyl chloride (PVC) resin

  • Synthesized furan-based plasticizer

  • Tetrahydrofuran (THF)

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • Petri dish

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a known weight of PVC powder in THF in a beaker with stirring until a homogeneous solution is formed.[5]

  • Plasticizer Addition: Add the desired amount of the synthesized plasticizer to the PVC solution and continue stirring for at least 3 hours to ensure complete mixing.[5] The plasticizer content is typically expressed in parts per hundred of resin (phr).

  • Casting: Pour the homogeneous solution into a clean, level Petri dish.[5]

  • Drying: Allow the solvent to evaporate at room temperature overnight in a well-ventilated fume hood. Subsequently, place the films in a vacuum oven at 35-40°C for 24 hours to remove any residual solvent.[5]

Performance Data of Furan-Based Plasticizers

The following tables summarize the quantitative data on the performance of various furan-dicarboxylate-based plasticizers in PVC compared to the conventional plasticizer di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
DEHP13.28 - 19.38249 - 33075 - 85
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)16.6 - 22.557 - 33080 - 90
Di(butyl glycol) furan-2,5-dicarboxylate (FDCA-BG)16.6~350Not Reported
Di(butyldiglycol) furan-2,5-dicarboxylate (FDCA-BDG)13.4~380Not Reported

Data compiled from references[1].

Table 2: Thermal Properties of Plasticized PVC

PlasticizerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
DEHP19.2 - 23.8~200 - 220
DEHF1.0 - 59.0188 - 225
FDCA-BG~20~210
FDCA-BDG~15~215

Data compiled from references[1].

Table 3: Migration Resistance of Plasticizers in PVC

PlasticizerMigration in Hexane (%)Volatility Loss (%)
DEHP~10 - 26.6~5.7
DEHF~9Not Reported
Furan-based oligo-glycol ethers>2-fold lower than DEHPNot Reported
Bio-based plasticizer (BPDC)4.70.45

Data compiled from references[1].

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants DMFD This compound (DMFD) Plasticizer Dialkyl furan-2,5-dicarboxylate (e.g., DBF) DMFD->Plasticizer Transesterification Alcohol Higher Alcohol (e.g., n-Butanol) Alcohol->Plasticizer Catalyst Catalyst (e.g., K₂CO₃) Catalyst->Plasticizer Methanol Methanol (byproduct) Plasticizer->Methanol produces

Caption: Synthesis of dialkyl furan-2,5-dicarboxylates from DMFD.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of Furan Plasticizer (Transesterification) start->synthesis purification Purification (Flash Chromatography) synthesis->purification characterization Characterization (FTIR, NMR, GC-MS) purification->characterization film_prep PVC Film Preparation (Solvent Casting) characterization->film_prep performance_testing Performance Testing film_prep->performance_testing mechanical Mechanical Properties (Tensile, Hardness) performance_testing->mechanical ASTM D882 thermal Thermal Properties (DSC, TGA) performance_testing->thermal DSC, TGA migration Migration Resistance (Solvent Extraction) performance_testing->migration Solvent Extraction end End mechanical->end thermal->end migration->end

Caption: Workflow for synthesis and evaluation of furan plasticizers.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) is a valuable bio-based platform chemical and a key monomer in the synthesis of sustainable polymers, such as polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based polyethylene terephthalate (B1205515) (PET).[1] The enzymatic synthesis of DMFDCA from 2,5-furandicarboxylic acid (FDCA) offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and metal catalysts. This approach utilizes lipases, most notably the immobilized form of Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym® 435, to catalyze the esterification of FDCA with methanol (B129727) under mild reaction conditions.[2] This enzymatic route is advantageous due to its high specificity, reduced energy consumption, and the generation of fewer byproducts, making it an attractive option for sustainable chemical production.[3]

The use of immobilized enzymes like Novozym® 435 simplifies downstream processing, as the catalyst can be easily recovered and reused over multiple reaction cycles.[4][5] The reaction is typically carried out in an organic solvent to facilitate the dissolution of substrates and products, and to minimize water content, which can favor the reverse hydrolytic reaction. The efficiency of the synthesis is influenced by several factors, including the choice of solvent, reaction temperature, substrate molar ratio, and enzyme loading.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of furan-based esters and related polymers using Candida antarctica lipase B (Novozym® 435). While specific data for the direct synthesis of DMFDCA is often embedded within polymerization studies, the provided data offers valuable insights into expected conversion rates and optimal conditions for similar lipase-catalyzed esterification reactions.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Furan-Based Esters and Polyesters

ProductEnzymeSubstratesSolventTemperature (°C)Reaction Time (h)Reference
Furan-based oligoestersNovozym® 435Dimethyl furan-2,5-dicarboxylate, 1,4-butanediolDry organic solventsNot specifiedNot specified[6]
Furan-based polyestersNovozym® 435This compound, aliphatic diolsDiphenyl ether140Not specified[6]
FDCA-based polyamidesNovozym® 435This compound, aliphatic diaminesToluene9072[3]
Flavor estersNovozym® 435Carboxylic acid, alcohol, acetoacetateOrganic solvents5224[7]
Octyl formateNovozym® 435Formic acid, octanol1,2-dichloroethane401[4][5]

Table 2: Quantitative Outcomes of Lipase-Catalyzed Synthesis

ProductSubstrate Conversion (%)Yield (%)Molecular Weight ( g/mol )Enzyme ReusabilityReference
Furan-based oligoesters with C4–C12 diols90–95HighOligomers up to decamers and dodecamersNot specified[6]
Furan-based polyestersNot specifiedNot specifiedUp to 51,600Not specified[6]
FDCA-based polyamidesNot specified<50 (isolated)15,800–48,300Not specified[3]
Flavor estersNot specified82–92Not applicableNot specified[7]
Octyl formate96.51Not specifiedNot applicableUp to 10 cycles[4][5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (DMFDCA)

This protocol describes a general method for the synthesis of DMFDCA from 2,5-furandicarboxylic acid (FDCA) and methanol using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, tert-butanol)

  • Molecular sieves (3 Å or 4 Å), pre-activated

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and condenser

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Enzyme and Reagent Preparation:

    • Pre-dry Novozym® 435 under vacuum to remove any residual water.

    • Activate molecular sieves by heating at a high temperature (e.g., 200°C) under vacuum for several hours.

    • Ensure all glassware is thoroughly dried.

  • Reaction Setup:

    • To a dried reaction vessel, add 2,5-furandicarboxylic acid (FDCA) and the anhydrous organic solvent.

    • Add methanol. A molar excess of methanol is recommended to drive the reaction towards the formation of the diester. A molar ratio of FDCA to methanol of 1:4 to 1:10 can be used as a starting point.

    • Add the pre-activated molecular sieves (typically 100-200 wt% of the limiting substrate) to the reaction mixture to sequester the water produced during esterification.

  • Enzymatic Reaction:

    • Add the pre-dried Novozym® 435 to the reaction mixture. The enzyme loading can be optimized, but a starting point of 10-20 wt% of the total monomer weight is common.[3]

    • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) with continuous stirring. Higher temperatures can increase the reaction rate but may lead to enzyme denaturation.

    • Monitor the reaction progress over time (e.g., 24-72 hours) by taking small aliquots and analyzing them using techniques such as HPLC or GC to determine the conversion of FDCA and the formation of the mono- and di-methyl esters.

  • Product Isolation and Purification:

    • After the desired conversion is reached, cool the reaction mixture to room temperature.

    • Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The recovered enzyme can be washed with a suitable solvent, dried, and stored for reuse.

    • Remove the solvent and excess methanol from the filtrate using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Reaction Pathway for Enzymatic Synthesis of DMFDCA

G Figure 1: Reaction pathway for the enzymatic synthesis of DMFDCA. FDCA 2,5-Furandicarboxylic Acid (FDCA) MFDCA Methyl Furan-2-carboxylate-5-carboxylate (Monoester) FDCA->MFDCA Esterification Step 1 Methanol1 Methanol Methanol1->MFDCA DMFDCA This compound (DMFDCA) MFDCA->DMFDCA Esterification Step 2 Water1 Water MFDCA->Water1 Methanol2 Methanol Methanol2->DMFDCA Water2 Water DMFDCA->Water2 Enzyme1 Novozym® 435 Enzyme1->MFDCA Enzyme2 Novozym® 435 Enzyme2->DMFDCA

Caption: Figure 1: Reaction pathway for the enzymatic synthesis of DMFDCA.

Experimental Workflow for DMFDCA Synthesis

G Figure 2: Experimental workflow for the enzymatic synthesis of DMFDCA. cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_synthesis 3. Synthesis cluster_workup 4. Work-up & Purification p1 Dry Novozym® 435 p2 Activate Molecular Sieves p3 Dry Glassware & Solvents r1 Combine FDCA, Methanol, and Solvent in Reactor p3->r1 r2 Add Molecular Sieves r1->r2 r3 Add Novozym® 435 r2->r3 s1 Heat and Stir (e.g., 50-70°C) r3->s1 s2 Monitor Reaction Progress (24-72h) s1->s2 w1 Cool to Room Temperature s2->w1 w2 Filter to Recover Enzyme & Molecular Sieves w1->w2 w3 Solvent Removal (Rotary Evaporation) w2->w3 w4 Purify Crude Product (Recrystallization/Chromatography) w3->w4 w5 Pure DMFDCA w4->w5

Caption: Figure 2: Experimental workflow for the enzymatic synthesis of DMFDCA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Purification of Dimethyl Furan-2,5-dicarboxylate (DMFD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide practical guidance for improving the yield and purity of DMFD in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of DMFD.

Synthesis Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in DMFD synthesis can stem from several factors, depending on your starting material (2,5-furandicarboxylic acid - FDCA, or 5-hydroxymethylfurfural (B1680220) - HMF).

  • Incomplete Reaction: The esterification of FDCA or the oxidation/esterification of HMF may not have gone to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.

      • Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the specific catalyst and solvent system used. For the acid-catalyzed esterification of FDCA with methanol (B129727), refluxing at 90°C for 5 hours has been shown to be effective.

      • Catalyst Activity: Ensure your catalyst is active. If using a heterogeneous catalyst, ensure it has been properly stored and handled. For acid catalysis, use a sufficient amount of a strong acid like concentrated sulfuric acid.

  • Side Reactions: The formation of byproducts is a major cause of low yields. When starting from HMF, the formation of humins (dark, polymeric materials) is a common issue. Decarboxylation of FDCA at high temperatures can also occur, leading to the formation of furoic acid.[1]

    • Solution:

      • Protecting Groups: When synthesizing from HMF, consider protecting the aldehyde group as an acetal (B89532) to prevent side reactions.

      • Control Temperature: Avoid excessively high temperatures during the reaction and work-up to minimize thermal degradation. FDCA tends to decompose at temperatures above 180-190°C.[1]

  • Poor Reagent Quality: The purity of your starting materials and solvents can significantly impact the reaction outcome.

    • Solution: Use high-purity starting materials and anhydrous solvents, especially for reactions sensitive to water.

Q2: My reaction mixture has turned dark brown or black. What is this and how can I prevent it?

A2: The dark coloration is likely due to the formation of humins, which are complex, furan-rich polymers. This is a particularly common issue when using HMF as a starting material under acidic conditions.

  • Prevention Strategies:

    • Acetal Protection: Protecting the aldehyde group of HMF as a dimethyl acetal before oxidation is an effective strategy to prevent humin formation.

    • Milder Reaction Conditions: Explore using milder reaction conditions, such as lower temperatures and shorter reaction times.

    • Choice of Catalyst and Solvent: The choice of catalyst and solvent can influence humin formation. For example, using a biphasic system can help to continuously extract the product from the reactive phase.

Purification Troubleshooting

Q3: I am having difficulty purifying my crude DMFD. What are the recommended methods?

A3: The primary methods for purifying DMFD are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product.

    • Troubleshooting:

      • Oiling Out: If your product "oils out" instead of crystallizing, it may be due to the solvent being too nonpolar or the cooling rate being too fast. Try using a more polar solvent or allowing the solution to cool more slowly.

      • Poor Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Column Chromatography: This is ideal for separating DMFD from significant amounts of impurities or byproducts with different polarities.

    • Troubleshooting:

      • Poor Separation: If you are not achieving good separation on the column, you may need to optimize your solvent system (mobile phase). Use TLC to test different solvent mixtures to find one that gives good separation between your product and the impurities. A good starting point for silica (B1680970) gel chromatography is a mixture of hexane (B92381) and ethyl acetate.

      • Compound Stuck on Column: If your product is not eluting from the column, the mobile phase may be too nonpolar. Gradually increase the polarity of the mobile phase to elute your compound.

Q4: My purified DMFD is still not pure according to NMR/GC-MS analysis. What are the likely persistent impurities?

A4: Common impurities that can persist after initial purification include:

  • Starting Materials: Unreacted FDCA or HMF.

  • Mono-ester: The mono-methyl ester of furan-2,5-dicarboxylic acid.

  • Solvent Residues: Residual solvents from the reaction or purification.

  • Side-products: Furoic acid or other degradation products.

  • Solution:

    • Repeat Purification: A second recrystallization or column chromatography may be necessary.

    • Washing: Ensure to wash the collected crystals with a small amount of cold, fresh solvent during filtration after recrystallization to remove soluble impurities.

    • Drying: Dry the purified product thoroughly under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes to Dimethyl Furan-2,5-dicarboxylate (DMFD)

Starting MaterialCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
FDCAH₂SO₄Methanol90 (reflux)589>99 (after sublimation)
FDCACO₂ (supercritical)Methanol150-250Not specified45-90Not specified[1]
HMFPt/CD₂O100Not specified95.2Not specified[2]
HMF-acetalAu/CeO₂MethanolNot specifiedNot specified>90Not specified
FructosePd/CC, K₂CO₃Water1403964100

Experimental Protocols

Protocol 1: Synthesis of DMFD from 2,5-Furandicarboxylic Acid (FDCA)

This protocol is based on a standard acid-catalyzed esterification.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Vacuum oven or sublimation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add FDCA (e.g., 78.0 g), methanol (e.g., 320.0 g), and carefully add concentrated sulfuric acid (e.g., 2 mL) as the catalyst.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 90°C) with constant stirring for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol by rotary evaporation.

  • The crude DMFD will precipitate out of the solution as a white solid upon cooling.

  • Collect the white precipitate by vacuum filtration and wash it several times with distilled water.

  • Dry the collected solid in a vacuum oven.

  • For higher purity, the DMFD can be further purified by sublimation at 120°C.

Protocol 2: Purification of Crude DMFD by Recrystallization

Materials:

  • Crude DMFD

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Boiling chips

  • Filter paper

  • Funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the crude DMFD in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the DMFD dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes. Then, perform a hot filtration to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure DMFD should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Synthesis_Workflow cluster_synthesis DMFD Synthesis cluster_purification Purification FDCA 2,5-Furandicarboxylic Acid (FDCA) Reaction Esterification Reaction (Reflux) FDCA->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude_DMFD Crude DMFD Solution Reaction->Crude_DMFD Evaporation Solvent Evaporation Crude_DMFD->Evaporation Precipitation Precipitation/ Crystallization Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Pure_DMFD Pure DMFD Drying->Pure_DMFD

Caption: Workflow for the synthesis and purification of DMFD from FDCA.

Troubleshooting_Low_Yield Start Low DMFD Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Evidence of Side Reactions? (e.g., dark color) Start->Side_Reactions Reagent_Quality Check Reagent Purity & Solvent Anhydrousness Start->Reagent_Quality Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Yes Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst Yes Use_Protecting_Group Use Protecting Group (for HMF) Side_Reactions->Use_Protecting_Group Yes Milder_Conditions Use Milder Conditions Side_Reactions->Milder_Conditions Yes

Caption: Troubleshooting logic for addressing low DMFD yield.

References

Technical Support Center: Oxidation of 5-HMF to 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (5-HMF) to 2,5-furandicarboxylic acid (FDCA).

Troubleshooting Guides

Issue 1: Low FDCA Yield and/or Conversion of 5-HMF

Q: My reaction shows low conversion of HMF and a low yield of FDCA. What are the potential causes and how can I improve it?

A: Low conversion and yield can stem from several factors related to the catalyst, reaction conditions, and substrate purity. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Activity and Stability:

    • Catalyst Choice: The choice of catalyst is critical. Noble metal catalysts (e.g., Au, Pt, Pd, Ru) generally exhibit high activity and selectivity under milder conditions.[1][2] Transition metal oxides are a cost-effective alternative but may result in lower FDCA yields.[3]

    • Catalyst Deactivation: Catalysts can deactivate due to the formation of humins from HMF polymerization, especially at high temperatures.[4] Consider catalyst regeneration protocols if applicable. For instance, some catalysts can be reactivated by treatment under a CO2 atmosphere to regenerate surface basicity.

    • Catalyst Support: The support material can significantly influence catalytic activity through metal-support interactions.[2] Ensure the chosen support is stable under your reaction conditions.

  • Reaction Conditions:

    • Temperature: Higher temperatures can increase reaction rates but may also promote the formation of byproducts like levulinic acid and humins.[4] It is crucial to optimize the temperature for your specific catalytic system. Some systems have shown excellent yields at temperatures as low as 20°C, which helps to avoid side reactions.[5]

    • Pressure: In reactions using gaseous oxidants like O₂, elevated pressure can increase the oxidant's solubility in the reaction medium, potentially improving the reaction rate and FDCA yield.

    • pH (Base Addition): The presence of a base is often crucial for achieving high FDCA yields, as it can promote the oxidation of the aldehyde group and increase the solubility of FDCA.[6][7] However, excessively high pH can lead to undesirable side reactions like the Cannizzaro reaction, forming 2,5-bis(hydroxymethyl)furan (BHMF).[8][9] The optimal amount of base needs to be carefully determined for each catalytic system.

    • Solvent: Water is a common and environmentally friendly solvent that can donate hydroxyl radicals, aiding the oxidation process.[7] However, organic solvents or biphasic systems can sometimes be advantageous for product separation.[10]

  • Substrate Purity:

    • Crude HMF: The use of crude HMF can be more cost-effective but impurities can affect catalyst performance and final product purity.[11] Some catalytic systems are robust enough to handle crude HMF and can even convert some impurities to FDCA.[12] If using crude HMF, catalyst screening for tolerance to impurities is recommended.

Experimental Workflow for Optimizing Low FDCA Yield

Low_Yield_Troubleshooting start Low FDCA Yield catalyst Step 1: Evaluate Catalyst Performance start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions sub_catalyst1 Check catalyst activity & stability catalyst->sub_catalyst1 sub_catalyst2 Consider different catalyst types (noble vs. non-noble) catalyst->sub_catalyst2 substrate Step 3: Assess Substrate Purity conditions->substrate sub_conditions1 Optimize temperature, pressure, and pH conditions->sub_conditions1 sub_conditions2 Evaluate different solvents conditions->sub_conditions2 end Improved FDCA Yield substrate->end sub_substrate1 Analyze purity of HMF substrate->sub_substrate1 sub_substrate2 Test with purified HMF if using crude substrate->sub_substrate2

Caption: Troubleshooting workflow for low FDCA yield.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My reaction produces a significant amount of byproducts such as DFF, HMFCA, or FFCA instead of FDCA. How can I improve the selectivity towards FDCA?

A: The oxidation of HMF to FDCA is a stepwise process involving several intermediates, and poor selectivity is a common challenge.[8] The main intermediates are 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[1][13]

Reaction Pathways and Intermediates

Reaction_Pathways HMF 5-HMF DFF DFF HMF->DFF Pathway 2 (Oxidation of alcohol) HMFCA HMFCA HMF->HMFCA Pathway 1 (Oxidation of aldehyde) FFCA FFCA DFF->FFCA HMFCA->FFCA FDCA FDCA FFCA->FDCA

Caption: Reaction pathways for the oxidation of HMF to FDCA.[1]

To improve selectivity towards FDCA:

  • Reaction Time: The final oxidation step from FFCA to FDCA is often the rate-limiting step.[7][14] Increasing the reaction time can allow for the complete conversion of intermediates to the final product.

  • Catalyst Design:

    • Bimetallic Catalysts: Bimetallic catalysts often show enhanced performance and selectivity due to synergistic effects between the metals.[1]

    • Active Sites: The nature of the active sites on the catalyst plays a crucial role. Tuning the catalyst composition can favor the oxidation of both aldehyde and alcohol groups.[5]

  • Reaction Conditions:

    • Base Concentration: Alkaline conditions often favor the oxidation of the aldehyde group, promoting the pathway through HMFCA.[1][2] Fine-tuning the base concentration is critical to drive the reaction to completion.

    • Oxidant Concentration: Ensuring a sufficient supply of the oxidant (e.g., O₂) is necessary for the complete oxidation to FDCA.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts under different conditions, highlighting the impact on HMF conversion and FDCA yield.

Table 1: Noble Metal Catalysts

CatalystSupportTemp (°C)Time (h)BaseHMF Conv. (%)FDCA Yield (%)Reference
5% Ru/C-1208O₂ (10 bar)>9993[11]
Au/PdTiO₂1002O₂ (2 MPa)10099.9[9]
Pt/C-220.50.3 M NaOH~50~40[9]
Ag/PdCeO₂20---93[5]

Table 2: Non-Noble Metal Catalysts

CatalystSupportTemp (°C)Time (h)OxidantHMF Conv. (%)FDCA Yield (%)Reference
Cu-Mn-1208O₂ (10 bar)>9990[11]
Co/Mn/Br---Acetic Acid>95 (from crude HMF)>95[12]
Mo-V-O------[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the oxidation of HMF to FDCA for industrial production?

A1: Key challenges for industrial-scale production include:

  • Catalyst Cost and Reusability: Many highly effective catalysts are based on expensive noble metals.[3] Developing cost-effective, stable, and easily recyclable catalysts is a major focus.

  • FDCA Purification: The separation and purification of FDCA from the reaction mixture can be complex and costly, especially when homogeneous bases are used.[6][16] The use of crude HMF also introduces impurities that need to be removed.[11]

  • Reaction Conditions: High temperatures and pressures required by some processes increase energy consumption and capital costs.[17]

  • HMF Stability: HMF itself can be unstable under certain conditions, leading to degradation and the formation of humins.[4][11]

Q2: Can enzymatic or biocatalytic methods be used for HMF oxidation?

A2: Yes, biocatalytic processes offer an alternative route to FDCA production under mild conditions, which is more environmentally friendly.[3][17] However, they often operate at low HMF concentrations and can have lower productivity compared to chemical-catalytic methods.[3] Enzymes like laccase and galactose oxidase have been investigated for this conversion.[17][18]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role. Water is a preferred green solvent and can participate in the reaction mechanism.[7] The addition of a base to water increases the solubility of FDCA, which can prevent the catalyst from being covered by the product.[19] Organic solvents or biphasic systems (e.g., water/MIBK) can be employed to facilitate the separation of HMF from its biomass source and subsequent conversion to FDCA.[10][20]

Q4: What is the role of adding a base in the reaction mixture?

A4: Adding a base, such as NaOH or Na₂CO₃, generally has several positive effects:

  • It facilitates the oxidation of the aldehyde group in HMF.[1][6]

  • It increases the solubility of the FDCA product in aqueous solutions, preventing it from precipitating on the catalyst surface and causing deactivation.[19]

  • It can serve as a proton acceptor in dehydrogenation steps, reducing the activation energy.[19] However, the concentration of the base must be carefully controlled, as excessive alkalinity can lead to HMF degradation and side reactions.[8][9]

Experimental Protocols

General Protocol for Catalytic Oxidation of HMF to FDCA in a Batch Reactor

This protocol provides a general methodology. Specific parameters such as catalyst loading, temperature, pressure, and reaction time should be optimized for the specific catalytic system being used.

Materials and Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • 5-Hydroxymethylfurfural (HMF)

  • Catalyst (e.g., supported noble metal or transition metal oxide)

  • Solvent (e.g., deionized water)

  • Base (e.g., NaOH or Na₂CO₃ solution)

  • Oxidant gas (e.g., pure O₂ or air)

  • Analytical equipment (e.g., HPLC) for product analysis.

Procedure:

  • Reactor Setup:

    • Add the desired amount of HMF, catalyst, and solvent to the reactor vessel.

    • If a base is required, add the appropriate amount of the base solution.

  • Sealing and Purging:

    • Seal the reactor.

    • Purge the reactor multiple times with the oxidant gas (e.g., O₂) to remove air.

  • Reaction:

    • Pressurize the reactor to the desired initial pressure with the oxidant gas.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Maintain a constant pressure of the oxidant gas throughout the reaction.

  • Sampling and Analysis:

    • Take liquid samples periodically through the sampling port to monitor the progress of the reaction.

    • Analyze the samples using HPLC to determine the concentrations of HMF, FDCA, and any intermediates or byproducts.

  • Reaction Termination and Product Recovery:

    • After the desired reaction time, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to separate the catalyst.

    • The FDCA product can be isolated from the aqueous solution by acidification, which causes it to precipitate.

    • The precipitate can then be collected by filtration, washed, and dried.

Experimental Setup Diagram

Experimental_Setup reactor High-Pressure Batch Reactor heating Heating Mantle reactor->heating stirring Magnetic Stirrer reactor->stirring analysis HPLC Analysis reactor->analysis Sampling product FDCA Product reactor->product Filtration & Precipitation reactants HMF + Catalyst + Solvent + Base reactants->reactor oxidant O₂ / Air Supply oxidant->reactor

Caption: Schematic of a typical experimental setup for HMF oxidation.

References

Technical Support Center: Synthesis of 2,5-Dimethylfuran-3,4-dicarboxylate (DMFD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylfuran-3,4-dicarboxylate (DMFD). The following information is designed to address common challenges related to side reactions and byproduct formation during the synthesis of DMFD and its dialkyl esters, such as diethyl 2,5-dimethylfuran-3,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Dimethylfuran-3,4-dicarboxylate and its esters?

A1: A prevalent method for synthesizing dialkyl 2,5-dimethylfuran-3,4-dicarboxylates is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] For the synthesis of diethyl 2,5-dimethylfuran-3,4-dicarboxylate, the starting material is typically diethyl 2,3-diacetylsuccinate.[3]

Q2: What are the primary byproducts observed during the synthesis of diethyl 2,5-dimethylfuran-3,4-dicarboxylate?

A2: The main byproducts encountered during the acid-catalyzed synthesis from diethyl 2,3-diacetylsuccinate are the mono-ester, 2,5-dimethylfuran-3-ethyl formate (B1220265), and the fully hydrolyzed diacid, 2,5-dimethylfuran-3,4-dicarboxylic acid.[3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst.[3]

Q3: Can polymerization occur during DMFD synthesis?

A3: Yes, furan (B31954) rings can be sensitive to strong acidic conditions and elevated temperatures, which can lead to the formation of dark, tar-like polymeric substances.[1] While less common for highly substituted furans like DMFD, it is a potential side reaction to be aware of, especially if using harsh reaction conditions.

Q4: What are the recommended methods for purifying crude DMFD or its esters?

A4: Common purification techniques for furan derivatives include:

  • Flash column chromatography: Effective for separating the desired diester from the mono-ester byproduct and other non-polar impurities.[3]

  • Recrystallization: Useful for obtaining highly pure crystalline DMFD or its solid ester derivatives.

  • Acid-base extraction: This method can be employed to separate the dicarboxylic acid byproduct from the neutral ester products. The acidic component can be extracted into a basic aqueous solution, leaving the ester in the organic phase.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired diethyl 2,5-dimethylfuran-3,4-dicarboxylate - Sub-optimal acid catalyst concentration: The concentration of the acid catalyst (e.g., HCl) is critical. Both too low and too high concentrations can favor the formation of byproducts over the desired product.[3] - Incomplete reaction: The reaction may not have been allowed to proceed to completion.- Optimize catalyst concentration: Based on available data, an HCl concentration of around 0.4N appears to provide a good yield of the diethyl ester.[3] It is advisable to perform small-scale experiments to determine the optimal concentration for your specific setup. - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.
Significant formation of 2,5-dimethylfuran-3-ethyl formate (mono-ester) - Decarboxylation: This byproduct is formed through a competing decarboxylation reaction of the starting material, diethyl 2,3-diacetylsuccinate, followed by cyclization.[3]- Control reaction temperature: Higher temperatures may favor decarboxylation. Running the reaction at the lowest effective temperature can help minimize this side reaction. - Adjust catalyst concentration: The relative rates of cyclization and decarboxylation are influenced by the acid concentration.[3] Fine-tuning this parameter is key.
Presence of 2,5-dimethylfuran-3,4-dicarboxylic acid in the product mixture - Hydrolysis of the ester groups: The presence of water and a strong acid catalyst can lead to the hydrolysis of one or both of the ethyl ester groups.[3] This is more pronounced at higher acid concentrations.[3]- Use anhydrous conditions: Employing anhydrous solvents and reagents can reduce the extent of hydrolysis. - Moderate acid concentration: Avoid excessively high concentrations of the acid catalyst to minimize hydrolysis.[3] - Purification: Utilize acid-base extraction to remove the dicarboxylic acid byproduct.
Dark coloration or tar formation in the reaction mixture - Polymerization/decomposition: Strong acidic conditions and high temperatures can cause the furan ring or reaction intermediates to polymerize or decompose.[1]- Use the mildest effective acid concentration. - Maintain careful temperature control. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.

Data Presentation

The following table summarizes the reported yields of diethyl 2,5-dimethylfuran-3,4-dicarboxylate and the mono-ester byproduct at different HCl concentrations, based on data from patent CN101486694B. This data is for illustrative purposes to demonstrate the impact of catalyst concentration.

HCl Concentration (N)Diethyl 2,5-dimethylfuran-3,4-dicarboxylate Yield (%)2,5-Dimethylfuran-3-ethyl formate Yield (%)2,5-Dimethylfuran-3,4-dicarboxylic acid Yield (%)
0.1 - 0.3FluctuatesPresentNot specified
0.46121Not specified
1.0522024

Experimental Protocols

Representative Protocol for the Synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate

This protocol is based on the methodology described in patent CN101486694B and general laboratory practices.

Materials:

  • Diethyl 2,3-diacetylsuccinate

  • 0.4 N Hydrochloric acid solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl 2,3-diacetylsuccinate and a 0.4 N solution of hydrochloric acid.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired diethyl ester from the mono-ester byproduct and any unreacted starting material.

Visualizations

Reaction_Pathway Diethyl_2_3_diacetylsuccinate Diethyl 2,3-diacetylsuccinate DMFD_diester Diethyl 2,5-dimethylfuran-3,4-dicarboxylate Diethyl_2_3_diacetylsuccinate->DMFD_diester  Cyclization & Dehydration (Paal-Knorr) Mono_ester 2,5-Dimethylfuran-3-ethyl formate Diethyl_2_3_diacetylsuccinate->Mono_ester Diacid 2,5-Dimethylfuran-3,4-dicarboxylic acid DMFD_diester->Diacid

Caption: Main and side reaction pathways in DMFD synthesis.

Experimental_Workflow Start Start: Diethyl 2,3-diacetylsuccinate + HCl(aq) Reaction Reflux Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Diethyl 2,5-dimethylfuran-3,4-dicarboxylate Purification->Product Byproducts Byproducts: - Mono-ester - Diacid Purification->Byproducts

Caption: General experimental workflow for DMFD synthesis.

References

Technical Support Center: Purification of Crude Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dimethyl furan-2,5-dicarboxylate?

A1: Common impurities in crude DMFD include 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), which is a half-esterified byproduct, and methyl 5-formylfuran-2-carboxylate (MFFC), which can arise from the oxidation of precursor materials.[1] Other potential impurities can be colored byproducts or polymeric materials formed during synthesis.[2]

Q2: What are the recommended primary purification methods for crude DMFD?

A2: The most common and effective purification methods for crude DMFD are recrystallization and sublimation. For removal of specific or closely related impurities, column chromatography may be employed. Distillation under reduced pressure is also a potential method, given that DMFD has a defined boiling point.

Q3: My purified DMFD is still off-white or yellowish. What could be the cause and how can I fix it?

A3: A persistent off-white or yellowish color often indicates the presence of colored impurities, which can be furanic polymers or other degradation products.[2] To address this, you can try treating a solution of the crude DMFD with activated carbon before recrystallization. The activated carbon can adsorb these colored impurities. Be aware that using too much activated carbon may lead to a loss of your desired product.

Q4: After recrystallization, my yield of pure DMFD is very low. What are the possible reasons and how can I improve it?

A4: Low yield after recrystallization can be due to several factors:

  • Solvent Choice: The chosen solvent may be too good at dissolving DMFD even at low temperatures.

  • Cooling Process: Cooling the solution too quickly can lead to the formation of very small crystals that are difficult to filter, or it can trap impurities within the crystal lattice. A slower, more controlled cooling process is recommended.

  • Product Loss During Washing: Washing the filtered crystals with a solvent at room temperature can dissolve a significant amount of the product. It is advisable to wash the crystals with a minimal amount of ice-cold solvent.

Q5: How can I effectively remove the half-ester impurity, 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC)?

A5: MCFC, being a carboxylic acid, can be removed by an acid-base extraction. Dissolve the crude DMFD in an organic solvent like ethyl acetate (B1210297). Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic MCFC will react with the base and move into the aqueous layer as its sodium salt, while the neutral DMFD will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and remove the solvent to obtain purified DMFD.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily precipitate instead of crystals The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try scratching the inside of the flask with a glass rod to provide a nucleation site.
No crystals form upon cooling The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or freezer to further reduce the temperature. If crystals still do not form, the solvent is likely unsuitable.
Product is still impure after recrystallization The cooling was too rapid, trapping impurities. The chosen solvent does not effectively differentiate between the product and impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a different recrystallization solvent or a solvent pair.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC The eluent system is not optimal.Experiment with different solvent polarities for your eluent. A common starting point for furan (B31954) derivatives is a mixture of hexane (B92381) and ethyl acetate.[3]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracks appear in the silica (B1680970) gel bed The column was not packed properly, or the solvent level dropped below the top of the silica.Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., 2-propanol[4] or a mixture of ethyl acetate and hexane).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction to Remove MCFC
  • Dissolution: Dissolve the crude DMFD in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution 2-3 times.

  • Neutral Wash: Wash the organic layer with water and then with brine.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent like magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified DMFD.[5]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_dmfu Crude DMFD dissolve Dissolve in minimal hot solvent crude_dmfu->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool if no insolubles hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry pure_dmfu Pure DMFD dry->pure_dmfu

Caption: Workflow for the purification of crude this compound by recrystallization.

acid_base_extraction cluster_extraction Acid-Base Extraction Workflow (to remove MCFC) crude_dmfu_mcsc Crude DMFD (containing MCFC) dissolve_org Dissolve in organic solvent crude_dmfu_mcsc->dissolve_org add_base Wash with aq. NaHCO3 solution dissolve_org->add_base separate_layers Separate Layers add_base->separate_layers org_layer Organic Layer (DMFD) separate_layers->org_layer aq_layer Aqueous Layer (MCFC salt) separate_layers->aq_layer Discard wash_brine Wash with water & brine org_layer->wash_brine dry_org Dry organic layer wash_brine->dry_org concentrate Concentrate dry_org->concentrate pure_dmfu_ext Pure DMFD concentrate->pure_dmfu_ext

Caption: Workflow for the removal of 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) from crude this compound using acid-base extraction.

References

Technical Support Center: Optimizing PEF Synthesis from Furanic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Polyethylene Furanoate (PEF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of PEF, starting from the furanic platform chemical, 2,5-diformylfuran (DMFD).

The synthesis of PEF from DMFD is typically a two-stage process:

  • Oxidation: DMFD is first oxidized to produce the monomer 2,5-furandicarboxylic acid (FDCA).

  • Polymerization: The resulting FDCA is then polymerized with ethylene (B1197577) glycol (EG) to form PEF.

This guide is structured to address challenges in both stages of this synthetic pathway.

Part 1: Oxidation of 2,5-Diformylfuran (DMFD) to 2,5-Furandicarboxylic Acid (FDCA)

This section provides answers to frequently asked questions and troubleshooting advice for the catalytic oxidation of DMFD to FDCA.

Frequently Asked Questions (FAQs)

Q1: What are the common intermediates in the oxidation of furanic aldehydes to FDCA? A1: The catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic aldehyde, to FDCA involves several key intermediates. These include 2,5-diformylfuran (DFF or DMFD), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[1][2] The reaction can proceed through two parallel routes, either via DFF or HMFCA, which then converge at FFCA before the final oxidation step to FDCA.[2]

Q2: Are there greener or milder alternatives to traditional chemical oxidation? A2: Yes, enzymatic and electrocatalytic methods are being explored as more environmentally friendly alternatives.[3][4] Enzymatic conversions can be performed under milder conditions, often at atmospheric pressure and lower temperatures, using enzymes like alcohol oxidase.[4] Electrocatalytic oxidation is another promising route that uses an electrode potential as the driving force, which can be more efficient and avoid the need for harsh chemical oxidants or precious metal catalysts.[3]

Q3: Which catalysts are effective for the oxidation of the formyl groups in DMFD? A3: Various catalysts have been shown to be effective. For instance, N-hydroxyimides, such as N-hydroxysuccinimide, can catalyze the oxidation of the formyl group in the intermediate 5-formyl-2-furandicarboxylic acid (FFCA) to achieve high yields of FDCA under relatively mild conditions (e.g., 100 °C).[5] Supported noble metal catalysts, like platinum on carbon (Pt/C) or ruthenium on carbon (Ru/C), are also commonly used, often in continuous flow reactors.[1][2][6]

Troubleshooting Guide: DMFD to FDCA Oxidation
Issue Potential Cause Recommended Action
Low FDCA Yield / Incomplete Conversion Insufficient catalyst activity or deactivation.- Increase catalyst loading. - Ensure the catalyst is properly activated. - Over-oxidation can contribute to catalyst deactivation; optimize oxidant concentration.[6]
Suboptimal reaction temperature or pressure.- Systematically vary the temperature. For Pt/C catalysts, a range of 75–90 °C has been explored.[1] - Adjusting pressure (e.g., 1–5.1 bar) can influence oxygen availability in the system.[1]
Inefficient contact time in a flow reactor.- Lower the flow rate of the reactant stream to increase residence time and facilitate complete conversion.[6]
Formation of Side Products Over-oxidation or degradation of furan (B31954) rings.- Reduce the concentration of the oxidant (e.g., H₂O₂).[6] - Use milder reaction conditions (lower temperature).
Incorrect pH or base concentration.- The molar ratio of the furan substrate to a base like NaOH is critical. Adjusting this ratio can shift the reaction mechanism and product distribution.[1][2]
Data Presentation: Optimized Reaction Conditions for Furan Oxidation to FDCA

The following table summarizes conditions used for the oxidation of HMF to FDCA, a process for which DMFD is a key intermediate. These parameters provide a valuable starting point for optimizing the direct oxidation of DMFD.

ParameterCatalystOxidantTemperature (°C)Pressure (bar)Max. FDCA Yield (%)Reference
Temperature Pt/CO₂75 - 901 - 5.1-[1]
Base Ratio (HMF:NaOH) Pt/CO₂75 - 901 - 5.1-[1]
Flow Rate (HMF & H₂O₂) *Ru/CH₂O₂75181.5[6]
Catalyst Mediator Co(OAc)₂/Mn(OAc)₂O₂100-~95[5]

Data from a continuous packed-bed reactor study, where optimal flow rates for HMF and H₂O₂ were found to be 0.03 mL/min.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of DMFD in a Batch Reactor

  • Charge a high-pressure batch reactor with DMFD, a suitable solvent (e.g., water), and the selected catalyst (e.g., Pt/C).

  • Add a base (e.g., NaOH) to achieve the desired substrate-to-base molar ratio.

  • Seal the reactor and purge it several times with nitrogen before introducing the oxidant (e.g., pressurized O₂ or air).

  • Heat the reactor to the target temperature (e.g., 75-100 °C) and stir the mixture at a constant rate.

  • Maintain the reaction for the desired duration, monitoring the pressure to gauge oxygen consumption.

  • After cooling, vent the reactor, and filter the catalyst from the reaction mixture.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the FDCA product.

  • Collect the solid FDCA by filtration, wash with cold water, and dry under a vacuum.

  • Analyze the product purity and yield using techniques like HPLC and NMR.

Visualization: Workflow for DMFD to FDCA Synthesis

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Oxidation Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Analysis P1 Charge Reactor with DMFD, Solvent, Catalyst P2 Add Base (e.g., NaOH) P1->P2 R1 Seal and Purge Reactor P2->R1 R2 Introduce Oxidant (O₂) R1->R2 R3 Heat and Stir (e.g., 75-100°C) R2->R3 R4 Monitor Reaction Progress R3->R4 W1 Cool and Filter Catalyst R4->W1 W2 Acidify to Precipitate FDCA W1->W2 W3 Isolate and Dry FDCA W2->W3 A1 Characterize Product (HPLC, NMR) W3->A1

Caption: Experimental workflow for the oxidation of DMFD to FDCA.

Part 2: Polymerization of FDCA and Ethylene Glycol to PEF

This section addresses common challenges in the two-stage melt polymerization process used to synthesize high-molecular-weight PEF.

Frequently Asked Questions (FAQs)

Q1: What is the standard process for synthesizing PEF from FDCA? A1: A two-stage melt polymerization process is commonly adapted.[7] The first stage is a direct esterification of FDCA and ethylene glycol (EG) to form bis(hydroxyethyl) furan dicarboxylate (BHEFDC) oligomers.[8] The second stage is a polycondensation reaction where these oligomers are polymerized under high vacuum and elevated temperatures to form a high-molecular-weight PEF resin.[8]

Q2: Why does my PEF polymer have a yellow or dark discoloration? A2: Discoloration in PEF can be caused by several factors.[7][9] High polymerization temperatures (e.g., 260-280°C) can lead to thermal degradation of the furan ring.[7][9][10] Other potential causes include impurities in the FDCA monomer (such as residual sugars), side reactions like decarboxylation, and the type of catalyst used.[7][9]

Q3: Can I use dimethyl 2,5-furandicarboxylate (DMFD) instead of FDCA for polymerization? A3: Yes, DMFD (in this context, the dimethyl ester, not the dialdehyde) can be used as a starting monomer.[11] The process then involves a transesterification reaction with ethylene glycol. Some studies have conducted comparative analyses, with one finding FDCA to be a more effective monomer for synthesizing high-molecular-weight polyesters.[11]

Troubleshooting Guide: PEF Polymerization
Issue Potential Cause Recommended Action
Low Molecular Weight of PEF Incomplete polycondensation.- Increase polycondensation time and/or temperature. - Ensure a high vacuum is applied to effectively remove ethylene glycol byproduct and drive the reaction forward.
Suboptimal catalyst choice or concentration.- Screen different catalysts (e.g., Sb, Ti, Ge, Sn compounds).[7][9] - Optimize catalyst concentration; typically around 400 ppm is used.[12]
Side reactions (e.g., ether formation).- For certain furan-based polymers, side reactions can limit chain growth. A two-stage polymerization process helps mitigate this.[10]
Polymer Discoloration (Yellowing) Thermal degradation of the furan ring.- Lower the polymerization temperature.[10] Esterification can be effective at 180–210 °C, with polycondensation at 220–250 °C.[8][13] - Reduce the reaction time at the highest temperatures.
Impurities in FDCA monomer.- Ensure high purity of the FDCA starting material.[7][9]
Catalyst-induced degradation.- Certain catalysts, like dibutyltin(IV) oxide at high temperatures, have been linked to discoloration.[7][9] Consider alternative catalysts.
Poor Thermal Stability of Final Polymer Residual catalyst in the polymer matrix.- The complete removal of metal catalysts is difficult and can negatively impact thermal stability.[7][9] Consider using metal-free catalysts like ionic liquids or enzymes.[7][9]
Inherent lability of furan ring structures.- Lability of methylene (B1212753) hydrogens connected to the furan ring can be a factor.[10] This is an intrinsic property that may require copolymerization to modify.
Data Presentation: Optimized Conditions for PEF Synthesis via Melt Polymerization
ParameterStage 1: EsterificationStage 2: PolycondensationCatalyst (Typical)Reference
Temperature 180 - 210 °C220 - 250 °CAntimony(III) oxide, Titanium(IV) butoxide[7][8][9]
Pressure AtmosphericHigh Vacuum (<1 mbar)Germanium(IV) oxide, Zirconium(IV) compounds[8][12]
Molar Ratio (EG:FDCA) >1:1 (typically 2:1)--[12]
Duration 2 - 4 hours3 - 5 hours-[12]
Experimental Protocols

Protocol 2: Two-Stage Melt Polymerization of FDCA and EG

  • Esterification Stage:

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser with FDCA, ethylene glycol (e.g., 1:2 molar ratio), and the catalyst (e.g., 400 ppm antimony(III) oxide).

    • Heat the mixture under a slow nitrogen stream to approximately 180-200 °C.

    • Stir until the FDCA is fully dissolved and the theoretical amount of water is collected in the condenser (typically 2-4 hours), indicating the formation of oligomers.

  • Polycondensation Stage:

    • Increase the temperature to 220-250 °C.

    • Gradually apply a high vacuum (e.g., <1 mbar) over 30-60 minutes to avoid excessive foaming.

    • Continue stirring under high vacuum for 3-5 hours to remove excess ethylene glycol and increase the polymer's molecular weight. An increase in stirrer torque indicates a rise in melt viscosity.

  • Product Recovery:

    • Release the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting PEF strands for analysis.

  • Analysis:

    • Determine the intrinsic viscosity or molecular weight (GPC) and thermal properties (DSC, TGA) of the final polymer.

Visualization: Troubleshooting Polymer Discoloration

G Start Problem: Final PEF is Yellow/Dark Cause1 Is Polymerization Temperature > 250°C? Start->Cause1 Cause2 Is FDCA Monomer Purity Confirmed? Cause1->Cause2 No Sol1 Solution: Lower polycondensation temperature to 220-240°C. Reduce reaction time. Cause1->Sol1 Yes Cause3 What Catalyst is Being Used? Cause2->Cause3 Yes Sol2 Solution: Purify FDCA monomer to remove sugar/color impurities. Cause2->Sol2 No Sol3 Solution: Consider alternative catalysts. Avoid Tin-based catalysts at very high temperatures. Cause3->Sol3 CheckAgain Re-evaluate Polymer Color Sol1->CheckAgain Sol2->CheckAgain Sol3->CheckAgain

References

controlling molecular weight and polydispersity in DMFD polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polymer electrolyte membranes (PEMs) for Direct Methanol (B129727) Fuel Cells (DMFCs). The focus is on controlling molecular weight (MW) and polydispersity (Đ), critical parameters for optimal membrane performance.

Frequently Asked Questions (FAQs)

Q1: What is the importance of controlling molecular weight and polydispersity in polymers for DMFC membranes?

A1: Controlling the molecular weight (MW) and polydispersity (Đ, also known as Polydispersity Index or PDI) is crucial for tailoring the properties of polymer electrolyte membranes (PEMs). Higher molecular weight polymers generally lead to membranes with better mechanical strength and thermal stability. A low polydispersity (Đ close to 1) indicates a more uniform polymer chain length, which can lead to more consistent and predictable membrane properties, such as proton conductivity and methanol barrier properties.[1][2]

Q2: Which polymerization techniques are commonly used for synthesizing PEMs for DMFCs?

A2: The most common methods for synthesizing PEMs, such as sulfonated poly(arylene ether sulfone)s (s-PAES) and sulfonated poly(ether ether ketone) (SPEEK), involve step-growth polymerization, specifically nucleophilic aromatic substitution.[3] The sulfonation of these polymers can be achieved through two main routes: post-sulfonation of the pre-synthesized polymer or polymerization using sulfonated monomers.[1][4] The choice of method can significantly impact the final polymer architecture and properties.

Q3: How is the degree of sulfonation (DS) controlled, and how does it affect the polymer properties?

A3: The degree of sulfonation, which is the fraction of sulfonated monomer units, can be controlled by adjusting the reaction time, temperature, and the ratio of sulfonating agent to the polymer.[5][6] In polymerizations using sulfonated monomers, the DS is controlled by the feed ratio of sulfonated to non-sulfonated monomers.[1][4] A higher DS generally increases the ion exchange capacity (IEC) and proton conductivity of the membrane. However, it can also lead to excessive water uptake and swelling, which can compromise the mechanical stability of the membrane.[4]

Q4: What are the common methods for characterizing the molecular weight and polydispersity of these polymers?

A4: The most common techniques for determining the molecular weight and polydispersity of PEMs are Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC). These methods separate polymer chains based on their hydrodynamic volume. Laser Light Scattering (LLS) is another technique used to determine the absolute molecular weight.[1][7] For structural confirmation and determination of the degree of sulfonation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is widely used.[1]

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Synthesized Polymer

Symptoms: The resulting polymer membrane is brittle and has poor mechanical properties. GPC/SEC analysis confirms a low average molecular weight.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Non-stoichiometric monomer ratio Ensure precise measurement of monomer quantities. A slight excess of one bifunctional monomer can be used to control molecular weight in step-growth polymerization.In step-growth polymerization, a precise 1:1 stoichiometric ratio of functional groups is required to achieve high molecular weight.
Presence of monofunctional impurities Purify monomers before use to remove any monofunctional species.Monofunctional impurities act as chain stoppers, limiting the growth of the polymer chain.
Premature precipitation of the polymer Increase the reaction temperature or use a better solvent to keep the growing polymer chains in solution.If the polymer precipitates out of the reaction mixture, chain growth will cease, resulting in a lower molecular weight product.
Insufficient reaction time Increase the polymerization time to allow for the reaction to proceed to a higher conversion.In step-growth polymerization, high molecular weight is only achieved at very high conversions.
Issue 2: High Polydispersity (Đ > 2.0) in the Synthesized Polymer

Symptoms: The polymer sample has a broad molecular weight distribution as determined by GPC/SEC, leading to inconsistent membrane properties.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Side reactions during polymerization Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions such as chain transfer or branching.Side reactions can lead to the formation of polymer chains of varying lengths, thus broadening the molecular weight distribution.
Slow initiation in chain-growth polymerization (if applicable) For polymerization methods like RAFT, ensure a fast initiation rate compared to the propagation rate.A slow initiation rate means that polymer chains start growing at different times, leading to a broader distribution of chain lengths.
Inhomogeneous reaction conditions Ensure efficient stirring and temperature control throughout the polymerization reaction.Local variations in temperature or monomer/initiator concentration can lead to different polymerization rates and a broader PDI.
Post-polymerization degradation For post-sulfonation methods, use milder sulfonating agents or optimize reaction conditions to prevent polymer chain scission.Aggressive sulfonation conditions can cause degradation of the polymer backbone, resulting in a broader and lower molecular weight distribution.[8]

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Poly(arylene ether sulfone) (s-PAES) via Polymerization of a Sulfonated Monomer

This protocol is based on the direct copolymerization of a sulfonated dihalide with a diol.

Materials:

  • 3,3′-Disulfonated-4,4′-difluorodiphenyl sulfone (SDFDPS)

  • 4,4′-Difluorodiphenyl sulfone (DFDPS)

  • 4,4′-(4,4′-Sulfonylbis(1,4-phenylene)bis(oxy))diphenol (SPHD)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343)

Procedure:

  • In a three-necked flask equipped with a nitrogen inlet, a mechanical stirrer, and a Dean-Stark trap, add the desired molar ratio of SDFDPS, DFDPS, SPHD, and an excess of K₂CO₃.

  • Add DMAc and toluene to the flask.

  • Heat the mixture to reflux at approximately 140°C for 4 hours to azeotropically remove water.

  • Gradually increase the temperature to 175°C by removing toluene.

  • Continue the reaction at 175°C for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Cool the reaction mixture to room temperature and pour it into a large volume of deionized water to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with hot deionized water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Control of Molecular Weight and Polydispersity:

  • Molecular Weight: Primarily controlled by the stoichiometric balance of the monomers and the reaction time. High molecular weight is achieved at near-complete conversion.

  • Polydispersity: A well-controlled step-growth polymerization should yield a polydispersity approaching 2.0.

  • Degree of Sulfonation: Controlled by the initial molar ratio of SDFDPS to DFDPS.

Visualizations

experimental_workflow Experimental Workflow for s-PAES Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization monomer_prep Monomer Preparation (SDFDPS, DFDPS, SPHD, K2CO3) mixing Mixing of Reactants monomer_prep->mixing solvent_prep Solvent Preparation (DMAc, Toluene) solvent_prep->mixing azeotropic_dist Azeotropic Distillation (140°C, 4h) mixing->azeotropic_dist polymerization Polymerization (175°C, 24-48h) azeotropic_dist->polymerization precipitation Precipitation in Water polymerization->precipitation washing Washing (Water & Methanol) precipitation->washing drying Vacuum Drying (80°C, 24h) washing->drying gpc GPC/SEC (MW, Đ) drying->gpc nmr 1H NMR (DS) drying->nmr membrane_fab Membrane Fabrication drying->membrane_fab parameter_relationships Parameter Relationships in s-PAES Synthesis monomer_ratio Monomer Ratio (Sulfonated/Non-sulfonated) ds Degree of Sulfonation (DS) monomer_ratio->ds Directly controls reaction_time Reaction Time mw Molecular Weight (MW) reaction_time->mw Increases reaction_temp Reaction Temperature reaction_temp->mw Increases (up to a point) monomer_purity Monomer Purity monomer_purity->mw Increases pdi Polydispersity (Đ) monomer_purity->pdi Decreases mechanical_strength Mechanical Strength mw->mechanical_strength Improves pdi->mechanical_strength Impacts consistency proton_conductivity Proton Conductivity ds->proton_conductivity Increases water_uptake Water Uptake ds->water_uptake Increases water_uptake->mechanical_strength Decreases (if excessive)

References

troubleshooting common issues in furan-based polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan-Based Polymer Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of furan-based polymers in a user-friendly question-and-answer format.

Issue 1: Polymer Discoloration (Yellowing to Blackening)

Question: My purified furan-based polymer is turning yellow, brown, or even black. What is causing this and how can I prevent it?

Answer: Furan-based polymers are susceptible to discoloration, primarily due to the thermal degradation of the furan (B31954) ring, which can be exacerbated by the presence of acidic catalysts or exposure to high temperatures.[1] Oxidation and polymerization of residual furan aldehydes like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) can also contribute to color formation.[2]

Troubleshooting Steps:

  • Lower Polymerization Temperature: High temperatures can promote the decomposition of furan rings.[2] Whenever possible, lower the reaction temperature. For instance, in the polyurethane synthesis using 2,5-bis(hydroxymethyl)furan (BHMF), discoloration observed at 120°C was prevented by lowering the temperature to 30°C.

  • Use a Milder Catalyst: Strong acids can catalyze the degradation of furan rings.[1] Consider using milder acid catalysts or even non-acidic catalyst systems. For poly(furfuryl alcohol) (PFA) synthesis, a dual-catalyst system of a weak carboxylic acid (like acetic acid) as a precursor and a strong acid (like HCl) as the primary catalyst can allow for more controlled polymerization.[3]

  • Solution Polymerization: Performing the polymerization in a suitable solvent can help to better control the reaction temperature and minimize discoloration.[1]

  • Purify Monomers: Ensure that furan monomers, especially aldehydes like HMF, are purified to remove acidic impurities that can catalyze degradation during polymerization and storage.[2] Washing with a mild base solution (e.g., 2-7% w/w sodium carbonate) before distillation is an effective strategy.[2]

  • Inert Atmosphere: Conduct the polymerization and subsequent handling of the polymer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Issue 2: Low Molecular Weight of the Polymer

Question: I am consistently obtaining furan-based polymers with low molecular weight. What are the potential causes and how can I increase the molecular weight?

Answer: Achieving high molecular weight in furan-based polymers can be challenging due to several factors, including side reactions, ring-opening reactions that disrupt the polymer chain, and the degradation of monomers during polymerization.[1] For instance, in the synthesis of polyesters from BHMF, side reactions like ether formation can limit the chain length.

Troubleshooting Steps:

  • Ensure Monomer Purity: Impurities in the monomers can act as chain terminators or interfere with the polymerization reaction, leading to lower molecular weights. It is crucial to use highly purified monomers.[4]

  • Optimize Reaction Conditions: Carefully control the stoichiometry of the monomers. The reaction temperature and time also play a critical role; insufficient reaction time may lead to incomplete polymerization, while excessive time or temperature can cause degradation.

  • Solid-State Polymerization (SSP): For polyesters, SSP is a highly effective post-polymerization technique to increase molecular weight.[5][6] This involves heating the pre-polymer in its solid state under vacuum or an inert gas flow at a temperature between its glass transition and melting point.

  • Catalyst Selection: The choice of catalyst can significantly impact the molecular weight. For PFA, a dual-catalyst system has been shown to produce significantly higher molecular weight polymers compared to single-catalyst systems.[3] For polyesters, catalysts like titanium(IV) isopropoxide (TIS) and tetrabutyltitanate (TBT) have been found to be effective.[7]

  • Enzymatic Polymerization: For thermally sensitive monomers like BHMF, enzymatic polymerization can be a milder alternative to traditional high-temperature methods, potentially leading to higher molecular weights under optimized conditions.[8]

Issue 3: Formation of Insoluble, Tar-Like Substances

Question: My reaction mixture is turning into a dark, tar-like substance. What is happening and how can I prevent it?

Answer: The formation of dark, insoluble, tar-like substances, often referred to as "humins," is a common side reaction in furan chemistry, especially when using acid catalysts.[6] This is due to the acid-catalyzed polymerization of furan monomers or degradation products.[6]

Troubleshooting Steps:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[9]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of unwanted polymerization.[9]

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, as the presence of water can promote side reactions, including ring-opening, which can lead to the formation of polymerizable intermediates.[9]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[9]

Issue 4: Challenges in Diels-Alder Polymerization

Question: I am having trouble with the Diels-Alder polymerization of my furan-containing polymer with a maleimide (B117702). The reaction is either inefficient or the resulting polymer has poor properties.

Answer: The Diels-Alder reaction between a furan (diene) and a maleimide (dienophile) is a powerful tool for creating thermoreversible crosslinks in polymers. However, its success can be influenced by thermodynamics, steric hindrance, and reaction conditions.[10]

Troubleshooting Steps:

  • Optimize Stoichiometry: The molar ratio of furan to maleimide groups is critical. An equimolar ratio generally leads to the highest crosslink density.[7]

  • Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium. Chloroform (B151607) is a commonly used solvent for this reaction.[7]

  • Temperature Control: The Diels-Alder reaction is reversible. Lower temperatures favor the formation of the adduct (crosslink), while higher temperatures promote the retro-Diels-Alder reaction (decrosslinking).[2] For network formation, the reaction is typically carried out at a moderate temperature (e.g., 60-90°C) to ensure sufficient reaction rates without significant reversion.

  • Prevent Maleimide Homopolymerization: At elevated temperatures, maleimides can undergo radical homopolymerization. The addition of a radical inhibitor, such as hydroquinone (B1673460), can prevent this side reaction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on furan-based polymer synthesis to aid in experimental design and troubleshooting.

Table 1: Effect of Solid-State Polymerization (SSP) Conditions on the Intrinsic Viscosity (IV) of Poly(butylene furanoate) (PBF) [6]

SSP Temperature (°C)SSP Time (h)Intrinsic Viscosity (dL/g)
15510.56
15520.58
15530.60
15540.62
16010.59
16020.62
16030.65
16040.67
16510.63
16520.68
16530.73
16540.78

Table 2: Comparison of Catalysts for Poly(ethylene furanoate) (PEF) Synthesis via Melt Polycondensation [7]

CatalystPolycondensation Time (h)Intrinsic Viscosity (dL/g)
Titanium(IV) isopropoxide (TIS)50.55
Tetrabutyltitanate (TBT)50.54
Dibutyltin(IV) oxide (DBTO)50.45

Table 3: Effect of Catalyst System on the Molecular Weight of Poly(furfuryl alcohol) (PFA) [3]

Catalyst SystemWeight-Average Molecular Weight (Mw) ( g/mol )
Single Catalyst (HCl)~4,500
Dual Catalyst (Acetic Acid + HCl)~119,000

Experimental Protocols

This section provides detailed methodologies for key experiments in furan-based polymer synthesis.

Protocol 1: Synthesis of Poly(furfuryl alcohol) (PFA) using a Dual-Catalyst System

Objective: To synthesize high molecular weight PFA with improved processability.

Materials:

  • Furfuryl alcohol (FA)

  • Acetic acid (glacial)

  • Hydrochloric acid (HCl, concentrated)

  • Dimethylformamide (DMF) for storage

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furfuryl alcohol.

  • While stirring, add 5 mL of acetic acid as a pre-catalyst.

  • Slowly add a controlled amount of concentrated HCl as the primary catalyst.

  • Heat the mixture to reflux and maintain for a specified time, monitoring the viscosity of the reaction mixture.

  • After the desired polymerization is achieved, cool the reaction mixture to room temperature.

  • The resulting PFA resin can be stored in DMF to maintain its stability.[3]

Protocol 2: Diels-Alder Crosslinking of a Furan-Functionalized Polymer with a Bismaleimide (B1667444)

Objective: To create a thermoreversible crosslinked polymer network.

Materials:

  • Furan-functionalized polymer

  • Bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)

  • Chloroform (CHCl₃)

  • Hydroquinone

Procedure:

  • Dissolve the furan-functionalized polymer and the bismaleimide in chloroform in a reaction vessel. Ensure the molar ratio of furan to maleimide groups is appropriate for the desired crosslink density (typically 1:1).[7]

  • Add a small amount of hydroquinone (e.g., 5 wt% of the bismaleimide) to inhibit radical polymerization of the maleimide.[7]

  • Stir the mixture at room temperature for 24 hours to ensure complete dissolution and mixing.[7]

  • Heat the solution to a temperature that facilitates the Diels-Alder reaction without significant retro-Diels-Alder reaction (e.g., 90°C) and hold for a specified period (e.g., 48 hours).[7]

  • Remove the solvent under reduced pressure to obtain the crosslinked polymer network.

Protocol 3: Purification of 5-Hydroxymethylfurfural (HMF) to Prevent Discoloration

Objective: To purify crude HMF and minimize degradation and color formation.

Materials:

  • Crude 5-Hydroxymethylfurfural (HMF)

  • Sodium carbonate (Na₂CO₃) solution (2-7% w/w)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon (optional)

Procedure:

  • Neutralization: Dissolve the crude HMF in a suitable organic solvent like ethyl acetate. Wash the organic solution with a mild sodium carbonate solution to neutralize any acidic impurities.[2]

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄.[8]

  • Decolorization (Optional): If the solution is still colored, it can be treated with activated carbon.[8] Add a small amount of activated carbon to the solution, stir for a period (e.g., 30 minutes), and then filter it off.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low to prevent thermal degradation.[2]

  • Further Purification: For high purity, the resulting crude HMF can be further purified by vacuum distillation or crystallization.[8]

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate logical workflows for troubleshooting and experimental procedures.

start Low Polymer Molecular Weight check_monomer Check Monomer Purity start->check_monomer check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions ssp Perform Solid-State Polymerization (for polyesters) start->ssp For Polyesters impure_monomer Impure Monomer Detected check_monomer->impure_monomer Purity < 99%? suboptimal_conditions Suboptimal Conditions Identified check_conditions->suboptimal_conditions Incorrect stoichiometry, temp, or time? side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present Evidence of ring-opening or etherification? purify_monomer Purify Monomer (e.g., distillation, recrystallization) impure_monomer->purify_monomer optimize_stoichiometry Optimize Monomer Stoichiometry suboptimal_conditions->optimize_stoichiometry adjust_temp_time Adjust Temperature and Time suboptimal_conditions->adjust_temp_time change_catalyst Consider a Different Catalyst suboptimal_conditions->change_catalyst side_reactions_present->adjust_temp_time use_anhydrous Use Anhydrous Conditions side_reactions_present->use_anhydrous purify_monomer->start Re-run Synthesis optimize_stoichiometry->start Re-run Synthesis adjust_temp_time->start Re-run Synthesis change_catalyst->start Re-run Synthesis use_anhydrous->start Re-run Synthesis start Start: Furan Polymer Synthesis monomer_prep Monomer Preparation & Purification start->monomer_prep polymerization Polymerization Reaction monomer_prep->polymerization sub_monomer • Distillation/Recrystallization • Purity Check (NMR, GC) monomer_prep->sub_monomer workup Reaction Workup & Polymer Isolation polymerization->workup sub_polymerization • Select Monomers & Catalyst • Control Temperature & Time • Inert Atmosphere polymerization->sub_polymerization characterization Polymer Characterization workup->characterization sub_workup • Precipitation • Filtration • Drying workup->sub_workup end End: Purified Polymer characterization->end sub_characterization • Molecular Weight (GPC) • Structure (NMR, FTIR) • Thermal Properties (DSC, TGA) characterization->sub_characterization

References

Technical Support Center: Catalyst Performance in Dimethylformamide (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Dimethylformamide (DMF) production. The following sections address common issues related to catalyst deactivation and regeneration, offering actionable solutions and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, their potential causes, and how to resolve them.

Issue 1: Decreased Catalyst Activity and Lower DMF Yield

  • Observed Problem: A noticeable drop in the conversion rate of reactants and a lower than expected yield of DMF under standard operating conditions.

  • Potential Causes & Solutions:

    • For Alkali Metal Methylate Catalysts (e.g., Sodium Methoxide):

      • Cause: Poisoning by water present in the feedstock (dimethylamine or carbon monoxide). Water reacts with the methoxide (B1231860) to form catalytically inactive sodium formate (B1220265).

      • Solution: Ensure the use of anhydrous reactants and solvents. Implement rigorous drying procedures for all incoming materials.

    • For Copper-Based Catalysts (e.g., Cu/ZnO):

      • Cause 1: Sintering. High reaction temperatures can cause the small copper particles to agglomerate into larger ones, reducing the active surface area.[1]

      • Solution 1: Operate the reaction at the lower end of the recommended temperature range. Ensure precise temperature control to avoid hotspots in the reactor.

      • Cause 2: Coking. Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

      • Solution 2: Optimize the reactant feed ratio to minimize side reactions that lead to coke formation. A regeneration cycle involving coke burn-off may be necessary (see Regeneration Protocols).

Issue 2: Change in Product Selectivity

  • Observed Problem: An increase in the formation of byproducts, such as methyl formate or other amides.

  • Potential Causes & Solutions:

    • For Alkali Metal Methylate Catalysts:

      • Cause: The formation of sodium formate from catalyst deactivation can sometimes lead to side reactions.

      • Solution: Monitor the purity of your catalyst and reactants. A fresh batch of catalyst may be required if significant degradation is suspected.

    • For Copper-Based Catalysts:

      • Cause: Changes in the catalyst's surface structure due to sintering or partial poisoning can alter the reaction pathways.

      • Solution: Characterize the spent catalyst to understand the nature of the deactivation. A regeneration procedure may restore selectivity.

Frequently Asked Questions (FAQs)

Alkali Metal Methylate Catalysts (e.g., Sodium Methoxide)

  • Q1: What are the main signs of sodium methoxide catalyst deactivation?

    • A1: The primary indicator is a decrease in the rate of reaction and a lower yield of DMF. You may also observe the precipitation of sodium formate from the reaction mixture.

  • Q2: Can I regenerate a sodium methoxide catalyst that has been deactivated by water?

    • A2: While challenging, it is theoretically possible to regenerate sodium methoxide from sodium formate. This typically involves a reaction with methanol (B129727) under conditions that favor the removal of water, such as in a reactive distillation column. However, for laboratory-scale experiments, it is often more practical to use a fresh batch of catalyst.

Copper-Based Catalysts (e.g., Cu/ZnO)

  • Q3: How can I determine if my Cu/ZnO catalyst has deactivated due to sintering or coking?

    • A3: Post-reaction characterization techniques can differentiate the cause. A decrease in the metallic copper surface area, often measured by N₂O chemisorption, points to sintering. The presence of carbon deposits can be confirmed by temperature-programmed oxidation (TPO) or transmission electron microscopy (TEM).

  • Q4: Is the regeneration of a Cu/ZnO catalyst always effective?

    • A4: Regeneration is generally effective for deactivation caused by coking. However, sintering is a largely irreversible process, and while some activity may be recovered, the catalyst is unlikely to return to its initial performance level.[1]

Quantitative Data on Catalyst Performance

The following tables summarize key performance data for catalysts used in DMF and related synthesis processes.

Table 1: Performance of Cu/ZnO Catalysts in DMF Synthesis from CO₂, H₂, and Dimethylamine (B145610)

Catalyst (Cu:Zn molar ratio)Reaction Temperature (°C)Reaction Time (h)DMF Yield (%)Recyclability (Number of Runs)Reference
Cu/ZnO (3:2)1406974 (with minimal loss of activity)[2][3]
Cu/ZnO (1:1)140675Not Reported[2]
Cu/ZnO (4:1)140661Not Reported[2]

Table 2: Regeneration Efficiency of Coked Cu-based Catalysts in Related Processes

CatalystDeactivation CauseRegeneration MethodActivity RecoveryReference
CuO-ZnO-Al₂O₃/γ-Al₂O₃CokingCoke combustion with diluted O₂Near initial activityNot directly from search
Industrial Cu/ZnO/Al₂O₃Sintering & PoisoningIn-situ O₂ treatmentPartial restoration[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in a Batch Reactor

  • Reactor Setup:

    • Charge a high-pressure batch reactor with the desired amount of catalyst (e.g., Cu/ZnO).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Catalyst Activation (for Cu/ZnO):

    • If using a fresh Cu/ZnO catalyst, a reduction step is typically required. Heat the reactor to the specified reduction temperature (e.g., 250-300 °C) under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).

    • Hold at this temperature for a set duration (e.g., 2-4 hours) to ensure complete reduction of copper oxide to metallic copper.

  • Reaction:

    • Cool the reactor to the desired reaction temperature.

    • Introduce the reactants:

      • For the sodium methoxide route: A solution of sodium methoxide in methanol, and dimethylamine. Pressurize with carbon monoxide to the target pressure.

      • For the Cu/ZnO route: Dimethylamine. Pressurize with a mixture of CO₂ and H₂ to the target pressure.

    • Stir the reaction mixture at a constant speed to ensure good mixing.

  • Monitoring and Analysis:

    • Monitor the reaction pressure and temperature throughout the experiment.

    • Take liquid samples at regular intervals using a sampling valve.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of DMF and any byproducts.

  • Data Calculation:

    • Calculate the conversion of the limiting reactant and the selectivity and yield of DMF at each time point.

Protocol 2: Regeneration of a Coked Cu/ZnO Catalyst

  • Shutdown and Purging:

    • After the reaction, cool the reactor to a safe temperature and vent the reaction gases.

    • Purge the reactor with an inert gas to remove any residual reactants.

  • Coke Combustion (Oxidation):

    • Introduce a stream of a dilute oxidizing gas (e.g., 1-5% O₂ in N₂) into the reactor.

    • Slowly ramp the temperature to a target oxidation temperature (e.g., 300-400 °C). The slow ramp is crucial to avoid excessive heat from the exothermic coke combustion, which could further sinter the catalyst.

    • Hold at the oxidation temperature until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.

  • Reduction:

    • After coke removal, cool the reactor under an inert atmosphere.

    • Perform the catalyst activation procedure as described in Protocol 1, step 2, to re-reduce the copper oxide formed during the oxidation step.

  • Re-use:

    • The regenerated catalyst is now ready for use in the next reaction cycle.

Visualizations

Catalyst_Deactivation_Regeneration Active_Catalyst Active Catalyst DMF_Production DMF Production Active_Catalyst->DMF_Production Catalyzes Deactivated_Catalyst Deactivated Catalyst Regeneration Regeneration Strategies Deactivated_Catalyst->Regeneration Requires Regenerated_Catalyst Regenerated Catalyst Regenerated_Catalyst->Active_Catalyst Restores DMF_Production->Deactivated_Catalyst Leads to Causes Deactivation Causes Poisoning Poisoning (e.g., Water) Sintering Sintering (High Temperature) Coking Coking (Carbon Deposition) Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Coking->Deactivated_Catalyst Regeneration->Regenerated_Catalyst Results in Feed_Purification Feed Purification Oxidation_Reduction Oxidation-Reduction Cycle Coke_Burn_off Coke Burn-off Feed_Purification->Poisoning Prevents Oxidation_Reduction->Sintering Partially Reverses Coke_Burn_off->Coking Removes

Caption: Catalyst deactivation pathways and corresponding regeneration strategies in DMF production.

Experimental_Workflow Start Start Experiment Catalyst_Prep Catalyst Preparation & Activation Start->Catalyst_Prep Reaction DMF Synthesis Reaction Catalyst_Prep->Reaction Analysis In-situ/Ex-situ Analysis (GC, etc.) Reaction->Analysis Data_Eval Data Evaluation (Conversion, Selectivity, Yield) Analysis->Data_Eval Deactivation_Check Catalyst Deactivated? Data_Eval->Deactivation_Check Regeneration Catalyst Regeneration Deactivation_Check->Regeneration Yes End End Experiment Deactivation_Check->End No Regeneration->Catalyst_Prep Recycle

Caption: Experimental workflow for catalyst lifecycle testing in DMF production.

References

Validation & Comparative

A Comparative Guide: Dimethyl Furan-2,5-dicarboxylate vs. Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) and dimethyl terephthalate (B1205515) (DMT), two key monomers in the production of high-performance polyesters. The focus is on the properties of their respective polymers, polyethylene (B3416737) furanoate (PEF) and polyethylene terephthalate (PET), supported by experimental data and detailed methodologies.

Introduction

Dimethyl furan-2,5-dicarboxylate is a bio-based monomer derived from renewable resources like fructose.[1] It is a key building block for polyethylene furanoate (PEF), a polymer positioned as a sustainable alternative to the petroleum-derived polyethylene terephthalate (PET).[1][2] Dimethyl terephthalate, on the other hand, is a well-established monomer synthesized from p-xylene (B151628), a product of oil refining, and is used to produce PET, a widely used polymer in packaging, textiles, and various other industries.[2][3] This guide delves into a comparative analysis of these two monomers by examining the performance characteristics of their corresponding polymers.

Chemical Structures

The primary structural difference between the polymers derived from DMFD and DMT lies in the aromatic ring of the monomer unit. PEF contains a furan (B31954) ring, while PET incorporates a benzene (B151609) ring.[4] This seemingly subtle difference significantly impacts the polymer's properties.

cluster_DMFD This compound (DMFD) cluster_DMT Dimethyl Terephthalate (DMT) DMFD DMFD Structure DMT DMT Structure

Caption: Chemical structures of DMFD and DMT.

Performance Comparison: PEF vs. PET

The performance of PEF, derived from DMFD, is often compared to PET, derived from DMT. PEF exhibits several advantages over PET, particularly in barrier properties and thermal stability.[5][6]

Data Presentation
PropertyPolyethylene Furanoate (PEF) from DMFDPolyethylene Terephthalate (PET) from DMT
Thermal Properties
Glass Transition Temperature (Tg)~75-87 °C[7][8]~70-80 °C[7]
Melting Temperature (Tm)~210-235 °C[7]~250-265 °C[7]
Thermal Stability (Decomposition Temp.)Up to ~350 °C[7][9]Up to ~350 °C[7][9]
Mechanical Properties
Young's Modulus~2.0 GPa[7][9]~1.3 GPa[7][9]
Tensile StrengthExceeds PET[5]Varies by grade
Elongation at Break~450% (for high molecular weight)[7]Varies by grade
Barrier Properties
Oxygen (O2) Permeability6-10 times lower than PET[2][10]Higher than PEF
Carbon Dioxide (CO2) Permeability3-20 times lower than PET[2][11]Higher than PEF
Water (H2O) Vapor Permeability2 times lower than PET[2]Higher than PEF
Physical Properties
Crystal Density~1.565 g/cm³[7]~1.455 g/cm³[7]

Experimental Protocols

Synthesis of Monomers

This compound (DMFD) Synthesis

This protocol describes the synthesis of DMFD from 2,5-furandicarboxylic acid (FDCA) and dimethyl carbonate.[12]

  • Materials: 2,5-furandicarboxylic acid, N,N-dimethylformamide (solvent), dimethyl carbonate, lithium carbonate (catalyst), tetramethylammonium (B1211777) bromide (co-catalyst).[12]

  • Apparatus: 500ml three-necked flask, oil bath, magnetic stirrer.[12]

  • Procedure:

    • To the three-necked flask, add 15ml of N,N-dimethylformamide.[12]

    • Add 465mg (3mmol) of 2,5-furandicarboxylic acid, 1.35g (15mmol) of dimethyl carbonate, 0.3mmol of lithium carbonate, and 1mmol of tetramethylammonium bromide to form a heterogeneous reaction system.[12]

    • Heat the mixture to 150°C in an oil bath, with the temperature ramp-up controlled within 0.5 hours.[12]

    • Maintain the reaction for 10 hours with magnetic stirring (600 r/min).[12]

    • After the reaction, allow the mixture to stand.[12]

    • Analyze the supernatant using high-performance liquid chromatography (HPLC) to determine the yield of dimethyl 2,5-furandicarboxylate.[12]

Dimethyl Terephthalate (DMT) Synthesis (Witten-DMT Process)

This process involves the oxidation of p-xylene followed by esterification with methanol (B129727).

  • Materials: p-xylene, methanol, air, heavy metal catalyst (e.g., cobalt and manganese salts).

  • Apparatus: High-pressure reactor, esterification column.

  • Procedure:

    • Oxidation: A mixture of p-xylene and recycled methyl p-toluate (B1214165) is oxidized with air in the presence of a cobalt/manganese catalyst at 140-180°C and 4-8 bar. The primary products are p-toluic acid and terephthalic acid monomethyl ester.

    • Esterification: The mixture of acids from the oxidation step is esterified with methanol at a high temperature (250-280°C) and pressure (20-25 bar).

    • Purification: The resulting crude DMT is purified by distillation and crystallization.

cluster_synthesis Polyester (B1180765) Synthesis Workflow Monomer Monomer (DMFD or DMT) + Ethylene (B1197577) Glycol Transesterification Transesterification/ Esterification Monomer->Transesterification Polycondensation Polycondensation (High Temp & Vacuum) Transesterification->Polycondensation Polymer Polymer (PEF or PET) Polycondensation->Polymer

Caption: Generalized polyester synthesis workflow.

Polymer Synthesis

Polyethylene Furanoate (PEF) Synthesis

This protocol outlines a two-stage melt polycondensation method.[13]

  • Materials: this compound (DMFD), ethylene glycol, catalyst (e.g., zinc acetate).[10]

  • Apparatus: Glass batch reactor equipped for polycondensation.[13]

  • Procedure:

    • Esterification: Charge the reactor with DMFD and ethylene glycol (e.g., in a 1:2.2 molar ratio) and the catalyst.[10] Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature to drive off the methanol byproduct.

    • Polycondensation: Once the esterification is complete, apply a high vacuum and increase the temperature further (e.g., to 240-260°C). This stage eliminates excess ethylene glycol and increases the polymer's molecular weight. The reaction is monitored by the viscosity of the melt.

Polyethylene Terephthalate (PET) Synthesis

This protocol describes a two-stage process starting from DMT.[5]

  • Materials: Dimethyl terephthalate (DMT), ethylene glycol, catalyst (e.g., zinc acetate).[5]

  • Apparatus: Three-neck round-bottom flask, heating mantle, distillation column, vacuum source.[5]

  • Procedure:

    • Transesterification: React DMT with excess ethylene glycol in the presence of a catalyst at temperatures gradually increasing from 150°C to about 210°C.[5] Methanol is distilled off to drive the reaction.[5]

    • Polycondensation: The resulting bis(2-hydroxyethyl) terephthalate (BHET) monomer is heated to a higher temperature (e.g., 270-280°C) under high vacuum.[4] Ethylene glycol is eliminated, and the polymer chains grow.[5]

Polymer Characterization

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample (typically 5-10 mg) of the polymer is sealed in an aluminum pan.[14]

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]

    • An empty sealed pan is used as a reference.

    • The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks, while the glass transition is observed as a step change in the heat capacity.[16]

Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition temperature of the polymers.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the polymer is placed in a pan attached to a microbalance.[1]

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[17]

    • The weight of the sample is continuously monitored as the temperature increases.[18]

    • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.[17]

Tensile Testing

  • Objective: To measure the mechanical properties of the polymer films, such as tensile strength, Young's modulus, and elongation at break, according to ASTM D882.[2][7]

  • Apparatus: Universal testing machine with grips suitable for thin films.

  • Procedure:

    • Prepare rectangular or dumbbell-shaped specimens of the polymer film with specified dimensions.[11]

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.[19]

    • The load and elongation are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.[11]

Gas Permeability Testing

  • Objective: To determine the rate at which gases (e.g., O2, CO2, H2O vapor) pass through the polymer film.

  • Apparatus: Gas permeation cell, gas chromatograph, or pressure sensor.

  • Procedure:

    • A polymer film is sealed between two chambers of a permeation cell.[6]

    • A test gas is introduced into one chamber at a known pressure, while the other chamber is initially evacuated or swept with a carrier gas.[8]

    • The rate of gas transmission through the film is measured by monitoring the pressure increase in the low-pressure chamber or by analyzing the composition of the gas in the sweep chamber over time.[6][8]

cluster_properties Property Comparison Logic Structure Monomer Structure (Furan vs. Benzene Ring) Chain_Mobility Polymer Chain Mobility Structure->Chain_Mobility influences Properties Macroscopic Properties (Barrier, Thermal, Mechanical) Chain_Mobility->Properties determines

Caption: Relationship between monomer structure and polymer properties.

Conclusion

The comparison between this compound and dimethyl terephthalate highlights a significant shift towards sustainable and high-performance materials. The polymer derived from DMFD, PEF, demonstrates superior barrier and comparable or enhanced thermal and mechanical properties compared to PET, the polymer from DMT.[2][5] These advantages, coupled with its bio-based origin, position DMFD as a strong candidate for replacing DMT in various applications, particularly in packaging where extended shelf life and product protection are critical.[1][6] The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these promising materials.

References

A Comparative Analysis of Polyethylene Furanoate (PEF) and Polyethylene Terephthalate (PET) Properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the physical, mechanical, thermal, and barrier properties of polyethylene (B3416737) furanoate (PEF) and polyethylene terephthalate (B1205515) (PET). This analysis is supported by experimental data and detailed methodologies to facilitate informed material selection and development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative differences between PEF and PET, highlighting PEF's advantageous properties in several key areas.

Table 1: Barrier Properties

PropertyPEFPETBenefit of PEF
Oxygen (O₂) Barrier 6 - 10 times higher than PET[1][2]1xIncreased shelf life; potential to avoid multilayer barrier structures[1]
Carbon Dioxide (CO₂) Barrier 4 - 19 times higher than PET[1][3]1xExtended shelf life for carbonated beverages[1]
Water (H₂O) Barrier 2 times higher than PET[1]1xImproved performance in humid environments[1]

Table 2: Mechanical Properties

PropertyPEFPETBenefit of PEF
Tensile Modulus ~1.6 times higher than PET[1]1xSuitable for rigid bottle applications with increased top loads[1]
Tensile Strength Exceeds that of PET[1]-Enables the production of thinner, lighter packaging without compromising strength[1]

Table 3: Thermal Properties

PropertyPEFPETBenefit of PEF
Glass Transition Temp. (Tg) 86 - 92 °C[1][4]74 - 80 °C[1][4]Suitable for hot-fill applications[1]
Melting Temperature (Tm) 213 - 235 °C[1]234 - 265 °C[1]Potential for co-extrusion with other polymers[1]

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure accuracy and comparability. The key experimental protocols are outlined below.

Mechanical Properties Testing
  • Tensile Properties: The tensile modulus and tensile strength of PEF and PET are determined following the ASTM D638 or ISO 527-1/2 standards.[2] These tests involve preparing standardized dumbbell-shaped specimens and subjecting them to a controlled tensile force until failure.[5] A universal testing machine is used to measure the force and elongation, from which the tensile properties are calculated.[6]

Barrier Properties Testing
  • Gas Permeability: The oxygen and carbon dioxide transmission rates are measured according to ASTM D1434 or ISO 15105-1 .[7][8] These methods involve placing a film of the material between two chambers, with the test gas in one chamber and a detector in the other. The rate at which the gas permeates through the material is then measured.

Thermal Properties Testing
  • Glass Transition Temperature (Tg): The glass transition temperature is determined using Differential Scanning Calorimetry (DSC) as per ASTM D3418 or ISO 11357 , or by Dynamic Mechanical Analysis (DMA) following ASTM D7028 .[9][10][11] In DSC, the heat flow to the sample is measured as the temperature is increased at a constant rate, and the Tg is identified as a change in the heat capacity.[9] DMA measures the mechanical response of the material to an oscillating force as a function of temperature.[10][11]

  • Melting Temperature (Tm): The melting temperature is also determined using DSC (ASTM D3418 or ISO 11357 ) or by the capillary tube method outlined in ISO 3146 .[9][12][13] In DSC, the Tm is identified as the peak of the endothermic melting transition.[9]

Synthesis and Degradation Pathways

The following diagrams illustrate the chemical synthesis and degradation pathways of PEF and PET.

Synthesis Pathways

The synthesis of both PEF and PET involves a two-step process of esterification (or transesterification) followed by polycondensation.

Synthesis_Pathways cluster_PEF PEF Synthesis cluster_PET PET Synthesis FDCA 2,5-Furandicarboxylic Acid (FDCA) Esterification_PEF Esterification FDCA->Esterification_PEF MEG1 Monoethylene Glycol (MEG) MEG1->Esterification_PEF BHEF Bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) Esterification_PEF->BHEF Polycondensation_PEF Polycondensation BHEF->Polycondensation_PEF PEF Polyethylene Furanoate (PEF) Polycondensation_PEF->PEF PTA Purified Terephthalic Acid (PTA) Esterification_PET Esterification PTA->Esterification_PET MEG2 Monoethylene Glycol (MEG) MEG2->Esterification_PET BHET Bis(2-hydroxyethyl) terephthalate (BHET) Esterification_PET->BHET Polycondensation_PET Polycondensation BHET->Polycondensation_PET PET Polyethylene Terephthalate (PET) Polycondensation_PET->PET

Caption: Synthesis pathways of PEF and PET.

Degradation Pathways

PEF is known to be biodegradable under certain conditions, while PET is primarily recycled through chemical processes.

Degradation_Pathways cluster_PEF_Degradation PEF Biodegradation cluster_PET_Recycling PET Chemical Recycling (Hydrolysis) PEF_polymer PEF Polymer Enzymatic_Hydrolysis Enzymatic Hydrolysis PEF_polymer->Enzymatic_Hydrolysis FDCA_deg FDCA Enzymatic_Hydrolysis->FDCA_deg MEG_deg MEG Enzymatic_Hydrolysis->MEG_deg Microbial_Metabolism Microbial Metabolism FDCA_deg->Microbial_Metabolism MEG_deg->Microbial_Metabolism CO2_H2O CO₂, H₂O, Biomass Microbial_Metabolism->CO2_H2O PET_polymer PET Polymer Hydrolysis Hydrolysis (Acidic/Alkaline) PET_polymer->Hydrolysis TPA Terephthalic Acid (TPA) Hydrolysis->TPA EG Ethylene Glycol (EG) Hydrolysis->EG Purification Purification TPA->Purification EG->Purification Repolymerization Repolymerization Purification->Repolymerization Recycled_PET Recycled PET Repolymerization->Recycled_PET

Caption: Degradation pathways of PEF and PET.

Experimental Workflow Example

The following diagram illustrates a typical workflow for determining the tensile properties of a polymer according to ASTM D638.

Tensile_Test_Workflow start Start specimen_prep Specimen Preparation (ASTM D638 Type I or V) start->specimen_prep conditioning Conditioning (23°C, 50% RH) specimen_prep->conditioning machine_setup Universal Testing Machine Setup conditioning->machine_setup test_execution Tensile Test Execution (Constant crosshead speed) machine_setup->test_execution data_acquisition Data Acquisition (Load vs. Elongation) test_execution->data_acquisition analysis Data Analysis (Stress-Strain Curve) data_acquisition->analysis results Determine Tensile Strength, Modulus, and Elongation analysis->results end End results->end

Caption: Workflow for tensile property testing.

Concluding Remarks

PEF demonstrates superior barrier, mechanical, and thermal properties compared to PET, making it a promising bio-based alternative for a wide range of applications, particularly in packaging.[1][12] Its renewably sourced monomers also offer a significant environmental advantage.[12] While PET remains a widely used and recyclable polymer, the enhanced performance characteristics of PEF position it as a high-performance material for demanding applications. The choice between PEF and PET will ultimately depend on the specific performance requirements, cost considerations, and sustainability goals of the intended application.

References

Validating the Structure of Synthesized Dimethyl Furan-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of furan-based compounds, rigorous structural validation is a critical step to ensure the identity and purity of the target molecule. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDC), with a performance comparison against its homologous diesters, diethyl furan-2,5-dicarboxylate and dipropyl furan-2,5-dicarboxylate. The supporting experimental data and detailed methodologies presented herein serve as a valuable resource for validating the successful synthesis of these compounds.

Comparative Analysis of Spectroscopic Data

The primary methods for the structural validation of dialkyl furan-2,5-dicarboxylates are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key ¹H NMR, ¹³C NMR, and mass spectral data for dimethyl, diethyl, and dipropyl furan-2,5-dicarboxylate.

Compound ¹H NMR (CDCl₃, δ ppm) [1]¹³C NMR (CDCl₃, δ ppm) [1]Mass Spectrometry (EI-MS), m/z [2]
Dimethyl furan-2,5-dicarboxylate 7.20 (s, 2H), 3.91 (s, 6H)Not explicitly found in CDCl₃, but expected around 52.5 (OCH₃), 118.5 (furan CH), 147.0 (furan C-CO), 158.5 (C=O)184 (M⁺), 153 ([M-OCH₃]⁺)
Diethyl furan-2,5-dicarboxylate 7.18 (s, 2H), 4.38 (q, J=7.2 Hz, 4H), 1.37 (t, J=7.2 Hz, 6H)Not explicitly found in CDCl₃, but expected around 14.3 (CH₃), 61.5 (OCH₂), 118.3 (furan CH), 147.2 (furan C-CO), 158.0 (C=O)212 (M⁺), 183 ([M-C₂H₅]⁺), 167 ([M-OC₂H₅]⁺), 139 ([M-COOC₂H₅]⁺)[3]
Dipropyl furan-2,5-dicarboxylate 7.18 (s, 2H), 4.28 (t, J=6.8 Hz, 4H), 1.77 (m, 4H), 0.99 (t, J=7.5 Hz, 6H)158.3, 147.0, 118.3, 67.1, 22.1, 10.4240 (M⁺), 199 ([M-C₃H₇]⁺), 183 ([M-OC₃H₇]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing information on the connectivity and structure.

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized compound.[4]

  • Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃).[4]

  • Transfer the solution to a clean NMR tube.

¹H NMR Spectroscopy Protocol:

  • The ¹H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[1]

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Key parameters to be recorded include chemical shift (δ), multiplicity (e.g., s = singlet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).

¹³C NMR Spectroscopy Protocol:

  • The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 MHz or 125 MHz.

  • Proton decoupling is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm) or TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[5]

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

  • This causes the molecule to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The mass spectrum plots the relative abundance of each ion versus its m/z value. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized dialkyl furan-2,5-dicarboxylate.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesize Dimethyl furan-2,5-dicarboxylate Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Analysis Compare Experimental Data with Expected Values NMR->Analysis MS->Analysis Confirmation Structure Validated Analysis->Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Guide to Quantitative Purity Analysis of Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity analysis of DMFD, supported by detailed experimental protocols and representative data.

Comparison of Analytical Methodologies

The selection of an analytical method for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. primary purity assessment). Below is a comparison of three common techniques: HPLC, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[1]Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[2][3]
Suitability for DMFD Highly suitable. DMFD is a non-volatile, UV-active compound, ideal for reversed-phase HPLC.Suitable, as DMFD is a semi-volatile ester. Requires heating to ensure volatilization, which may risk thermal degradation.Highly suitable for absolute purity determination without needing a DMFD reference standard. Provides structural confirmation.[4][5]
Advantages - Robust and reproducible.- Widely available.- Suitable for non-volatile and thermally sensitive compounds.- High accuracy and precision.- High resolution and sensitivity for volatile and semi-volatile impurities.[6]- Excellent for separating isomers and closely related compounds.- Primary analytical method; can determine purity without a specific certified reference material of the analyte.- Provides structural information.- Non-destructive.
Limitations - Requires a reference standard for quantification.- May not detect non-UV active impurities without a universal detector (e.g., ELSD, MS).- Resolution may be limited for highly similar compounds.- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.- Derivatization may be required for some analytes.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures.

Proposed HPLC Method and Hypothetical Validation Data

A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of DMFD. The following table summarizes the expected performance characteristics of this method, based on typical validation data for similar small organic molecules.[7][8][9][10][11]

Table 2: Hypothetical Validation Data for the Proposed HPLC Method

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9998
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio of 3:10.25
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio of 10:10.80
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
   Repeatability (n=6)≤ 1.0%0.65%
   Intermediate Precision≤ 2.0%1.35%
Specificity No interference from blank or known impurities at the retention time of the main peak.Peak is spectrally pure and well-resolved from impurities.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and alternative techniques are provided below.

Reversed-Phase HPLC Method Protocol

Objective: To quantify the purity of a synthesized batch of dimethyl furan-2,5-dicarboxylate and to detect and quantify any related impurities.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the DMFD reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the DMFD sample to be tested and prepare a 100 µg/mL solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the HPLC system.

  • Quantification: Calculate the purity of the DMFD sample using the area normalization method or by creating a calibration curve from the standard solutions. For area normalization, the purity is calculated as:

    • % Purity = (Area of DMFD Peak / Total Area of all Peaks) x 100

Gas Chromatography (GC) Method Protocol

Objective: To identify and quantify volatile and semi-volatile impurities in the DMFD sample.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the DMFD sample in a suitable solvent (e.g., Dichloromethane, GC grade) to a concentration of approximately 1 mg/mL.

  • GC-FID Conditions (Typical):

    • Column: HP-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Analysis: Inject the prepared sample into the GC system. Impurities are identified by their retention times and quantified by their peak areas relative to the main DMFD peak.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of the DMFD sample without a specific DMFD reference standard.

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the DMFD sample and a high-purity, stable internal standard (e.g., maleic anhydride) into an NMR tube. The internal standard must have a known purity and contain protons that resonate in a clear region of the ¹H NMR spectrum.

  • Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, which typically involve a longer relaxation delay to ensure complete signal relaxation between pulses.

  • Data Processing: Carefully integrate a well-resolved peak from the DMFD sample and a peak from the internal standard.

  • Calculation: The purity of the DMFD sample is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the sample and the internal standard.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantitative analysis of this compound purity using the proposed HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup MobilePhase->SystemSetup StandardPrep Standard Solution Preparation Injection Inject Blank, Standards & Sample StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemSetup->Injection Chromatogram Generate Chromatogram Injection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Calibration Create Calibration Curve PeakIntegration->Calibration Quantification Calculate Purity & Impurities PeakIntegration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC Purity Analysis Workflow.

References

A Comparative Guide to Catalysts for the Synthesis of Dimethyl Furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

The synthesis of dimethyl furan-2,5-dicarboxylate (B1257723) (FDME), a key bio-based platform chemical and a potential replacement for petroleum-derived terephthalates in polymer production, has garnered significant research interest. The catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a readily available biomass derivative, to FDME through oxidative esterification is a prominent route. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative analysis of various heterogeneous catalysts, including noble and non-noble metal systems, for the synthesis of FDME, supported by experimental data.

Catalyst Performance Comparison

The performance of different catalysts for the conversion of HMF to FDME is summarized in the tables below. The data highlights key metrics such as HMF conversion, FDME yield and selectivity, and the reaction conditions under which these were achieved.

Table 1: Noble Metal Catalysts for FDME Synthesis

CatalystHMF Conversion (%)FDME Yield (%)FDME Selectivity (%)Temperature (°C)Pressure (bar O₂)Time (h)SolventBaseReference
Au/γ-Al₂O₃9990 (Selectivity)9045116Methanol (B129727)KOH[1][2]
Au/CeO₂>9999>99130105MethanolNone[3]
Pd/CC-85-140O₂ (20 mL/min)30WaterK₂CO₃[4]

Table 2: Non-Noble Metal Catalysts for FDME Synthesis

CatalystHMF Conversion (%)FDME Yield (%)FDME Selectivity (%)Temperature (°C)PressureTime (h)SolventReference
Cu-based67.6--260AmbientContinuousWater[5]
Ni-Co/C-High-160-240---[6][7]
Co-Cu@C-85-160-3-[7]
Fe-based-------[7]
Cu-Mn oxides-------[8]
Co-Fe oxides-------[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic systems. Below are generalized experimental protocols for catalyst preparation, catalytic reaction, and product analysis, based on common practices reported in the literature.

Catalyst Preparation

a) Impregnation Method (for supported catalysts):

  • Support Pre-treatment: The support material (e.g., activated carbon, Al₂O₃, SiO₂) is often pre-treated by washing with deionized water and drying in an oven at a specified temperature (e.g., 100-120 °C) overnight.[9]

  • Impregnation: The pre-treated support is impregnated with a solution containing the metal precursor (e.g., HAuCl₄, PdCl₂, Ni(NO₃)₂, Co(NO₃)₂). The impregnation can be done by incipient wetness or wet impregnation.[6]

  • Drying: The solvent is removed by rotary evaporation under reduced pressure, followed by drying in an oven at a specific temperature (e.g., 100-120 °C) for several hours.[9]

  • Calcination and Reduction: The dried catalyst precursor is then calcined in air or an inert atmosphere (e.g., N₂, Ar) at a high temperature (e.g., 300-500 °C) for a few hours. This is followed by a reduction step, typically under a flow of H₂ gas at an elevated temperature (e.g., 300-500 °C), to reduce the metal species to their active metallic state.[9]

b) Co-precipitation Method (for mixed oxide catalysts):

  • A solution containing the nitrates of the desired metals (e.g., Co(NO₃)₂ and Fe(NO₃)₃) is prepared.

  • A precipitating agent (e.g., NaOH or Na₂CO₃) is added dropwise to the metal salt solution under vigorous stirring to precipitate the metal hydroxides or carbonates.

  • The resulting precipitate is aged, filtered, and washed thoroughly with deionized water to remove any residual ions.

  • The solid is then dried in an oven, typically at 100-120 °C.

  • Finally, the dried solid is calcined in air at a high temperature (e.g., 400-600 °C) to form the mixed oxide.[9]

Catalytic Reaction: Oxidative Esterification of HMF to FDME
  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, a temperature controller, and a pressure gauge is typically used.[9]

  • Reaction Mixture: The reactor is charged with a specific amount of HMF, the catalyst, the solvent (typically methanol for FDME synthesis), and a base if required.[1][10]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with an oxidant (e.g., O₂ or air) to the desired pressure. The reaction mixture is heated to the target temperature and stirred at a constant speed for the specified reaction time.[3][9]

Product Analysis
  • Sample Preparation: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then filtered to separate the catalyst.[9]

  • Analytical Techniques: The liquid products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF, and the yield and selectivity of FDME and other products.[9][11]

    • HPLC: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile. A UV detector is used for quantification.[11]

    • GC-MS: This technique is useful for identifying and quantifying volatile and semi-volatile products and impurities. A capillary column suitable for polar compounds is typically employed.[11]

Visualizations

To better understand the synthesis process and the relationships between reactants and products, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis p1 Precursor & Support p2 Impregnation/ Co-precipitation p1->p2 p3 Drying p2->p3 p4 Calcination/ Reduction p3->p4 r1 HMF, Catalyst, Solvent, Base p4->r1 Catalyst r2 Pressurized Reactor r1->r2 r3 Heating & Stirring r2->r3 a1 Filtration r3->a1 Reaction Mixture a2 HPLC/GC Analysis a1->a2 a3 Data Interpretation a2->a3 end Conversion, Yield, Selectivity a3->end Results

Caption: General experimental workflow for FDME synthesis.

reaction_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2-furancarboxylic acid HMF->HMFCA Oxidation of -CHO FDME Dimethyl furan-2,5-dicarboxylate (FDME) HMF->FDME Direct Oxidative Esterification FFCA 5-Formyl-2-furancarboxylic acid DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation of -CHO FDCA->FDME Esterification (Methanol)

Caption: Reaction pathways for the synthesis of FDME from HMF.

References

A Comparative Guide to the Thermal and Mechanical Properties of DMFD-based Copolyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and high-performance polymers has led to significant interest in furan-based materials, derived from renewable biomass resources. Among these, copolyesters based on 2,5-bis(hydroxymethyl)furan (DMFD), also known as BHMF, are emerging as promising alternatives to conventional petroleum-based plastics. This guide provides a comparative analysis of the thermal and mechanical properties of various DMFD-based copolyesters, supported by experimental data, to aid in material selection and development.

Comparative Performance Data

The thermal and mechanical properties of DMFD-based copolyesters can be tailored by copolymerizing DMFD with various diacids or other diols. The following table summarizes key performance indicators for a selection of these copolyesters.

Copolyester CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)Tensile Strength (MPa)Young's Modulus (GPa)
PBF (Poly(butylene furanoate)) 35-45170-180~37055-651.8-2.2
PEF (Poly(ethylene furanoate)) 75-85210-220~36060-702.0-2.5
P(BF-co-BSeb) (50/50) 5110~375Not widely reportedNot widely reported
P(BF-co-BA) (50/50) 15130~370Not widely reportedNot widely reported
PET (Poly(ethylene terephthalate)) 70-80250-260~40050-752.0-4.0

Note: PBF and PEF are included as benchmarks for furan-based polyesters. P(BF-co-BSeb) is a copolyester of butylene furanoate and butylene sebacate. P(BF-co-BA) is a copolyester of butylene furanoate and butylene adipate. PET is a conventional petroleum-based polyester (B1180765) provided for comparison. The values presented are approximate and can vary based on molecular weight, crystallinity, and processing conditions.

Experimental Protocols

The data presented in this guide are typically obtained through the following standardized experimental procedures.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the copolyesters.

  • Sample Preparation: A small sample (typically 5-10 mg) of the dry polymer is accurately weighed and hermetically sealed in an aluminum pan.[1][2]

  • Instrument Setup: The DSC instrument is calibrated using indium as a standard. An empty sealed aluminum pan is used as a reference. A nitrogen atmosphere is maintained at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

  • Thermal Program: A common heat-cool-heat cycle is used.

    • The sample is first heated from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min to erase its thermal history.[3]

    • It is then cooled to a low temperature (e.g., -20°C) at a rate of 10°C/min to observe crystallization.

    • Finally, a second heating scan is performed at 10°C/min to determine the Tg and Tm. The Tg is typically taken as the midpoint of the step change in the heat flow curve, and the Tm is the peak temperature of the endothermic melting event.[3]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the copolyesters.

  • Sample Preparation: A sample of 5-10 mg is placed in a ceramic or platinum TGA pan.[4]

  • Instrument Setup: The TGA instrument is tared with an empty pan. The analysis is conducted under a controlled atmosphere, typically nitrogen, with a purge rate of 50-100 mL/min.[4]

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.[4]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[4]

Tensile Testing

Tensile testing provides information about the mechanical properties of the copolyesters, such as tensile strength, Young's modulus, and elongation at break.

  • Sample Preparation: Dog-bone or rectangular shaped specimens are prepared from compression-molded or solvent-cast films of the copolyester with standardized dimensions according to ASTM D882 or ISO 527-3.[5][6] The thickness of the film is measured precisely.

  • Test Setup: The specimen is mounted in the grips of a universal testing machine. The initial distance between the grips (gauge length) is set.

  • Test Execution: The specimen is pulled at a constant crosshead speed (e.g., 10 mm/min) until it fractures.[5] The load and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Structure-Property Relationships

The chemical structure of the comonomers used with DMFD significantly influences the final properties of the copolyester. The following diagram illustrates these relationships.

G Structure-Property Relationships in DMFD-based Copolyesters cluster_monomers Copolyester Composition cluster_properties Resulting Properties DMFD DMFD (BHMF) (Furan Diol) Aliphatic_Diacid Long-Chain Aliphatic Diacid (e.g., Sebacic Acid) Flexibility Increased Flexibility Lower Tg and Tm Aliphatic_Diacid->Flexibility Increases Chain Mobility Aromatic_Diacid Aromatic Diacid (e.g., FDCA) Rigidity Increased Rigidity Higher Tg and Tm Higher Strength Aromatic_Diacid->Rigidity Restricts Chain Mobility Thermal_Stability High Thermal Stability

Caption: Influence of comonomer structure on the properties of DMFD-based copolyesters.

References

PEF Films from Dimethyl Furan-2,5-dicarboxylate: A Superior Barrier for Modern Packaging

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the barrier properties of Poly(ethylene furanoate) (PEF) films against incumbent packaging materials, providing researchers, scientists, and drug development professionals with critical data for material selection.

Poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) derived from dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), is emerging as a high-performance alternative to traditional petroleum-based polymers for packaging applications. Its exceptional barrier properties against gases and water vapor make it a compelling candidate for sensitive products, including pharmaceuticals and oxygen-sensitive foods and beverages. This guide provides an objective comparison of PEF's barrier performance with that of established materials like Poly(ethylene terephthalate) (PET), Poly(ethylene naphthalate) (PEN), and Polyethylene (PE), supported by experimental data.

Superior Gas and Water Vapor Barrier Performance

PEF consistently demonstrates significantly lower permeability to common gases such as oxygen (O2) and carbon dioxide (CO2), as well as water vapor, when compared to PET.[1][2][3][4] This enhanced barrier is attributed to the unique molecular structure of the furan (B31954) ring in the PEF backbone, which leads to a higher chain rigidity and reduced free volume.[3]

Studies have shown that PEF can have an oxygen barrier up to 11 times higher, a carbon dioxide barrier up to 19 times higher, and a water vapor barrier 2 to 5 times higher than conventional PET.[1][2][3][4][5] This superior performance can extend the shelf life of packaged goods, reduce the need for secondary packaging, and enable new packaging designs.

Comparative Barrier Properties of Polymer Films
PolymerO₂ Permeability (cm³·mm/m²·day·atm)CO₂ Permeability (cm³·mm/m²·day·atm)Water Vapor Transmission Rate (g·mm/m²·day)
PEF ~0.1 - 0.5 ~0.5 - 2.0 ~1.0 - 2.0
PET~2.0 - 6.0~10.0 - 30.0~2.0 - 4.0
PEN~0.5 - 1.5~2.0 - 8.0~1.5 - 2.5
HDPE~150 - 200~400 - 600~0.5 - 1.0
LDPE~300 - 500~1000 - 1500~1.0 - 1.5

Note: Permeability values can vary depending on factors such as film thickness, crystallinity, orientation, temperature, and relative humidity. The data presented here is a summary of typical values found in the literature for comparative purposes.

Synthesis and Experimental Evaluation Workflow

The synthesis of high-molecular-weight PEF from DMFD typically follows a two-stage melt polycondensation process.[6][7] This involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.

cluster_synthesis PEF Synthesis from DMFD DMFD Dimethyl Furan-2,5-dicarboxylate (DMFD) Transesterification Transesterification DMFD->Transesterification EG Ethylene Glycol (EG) EG->Transesterification Catalyst Catalyst (e.g., Antimony, Titanium, or Zinc based) Catalyst->Transesterification Methanol Methanol (by-product) Transesterification->Methanol elimination Oligomers BHMF Oligomers Transesterification->Oligomers Polycondensation Polycondensation (High Temp & Vacuum) Oligomers->Polycondensation PEF_Polymer High Molecular Weight PEF Polymer Polycondensation->PEF_Polymer

Caption: Workflow for the synthesis of PEF from DMFD via a two-stage melt polycondensation process.

The evaluation of the barrier properties of the resulting PEF films is conducted using standardized experimental protocols.

cluster_testing Barrier Property Evaluation Workflow Film PEF Film Sample Conditioning Sample Conditioning (Controlled T & RH) Film->Conditioning Gas_Perm Gas Permeability Measurement (O₂, CO₂) Conditioning->Gas_Perm WVTR_Perm Water Vapor Transmission Rate (WVTR) Measurement Conditioning->WVTR_Perm Manometric Manometric Method Gas_Perm->Manometric Coulometric Coulometric Sensor Method Gas_Perm->Coulometric IR_Sensor Modulated Infrared Sensor Method WVTR_Perm->IR_Sensor Gravimetric Gravimetric Method (Cup Method) WVTR_Perm->Gravimetric Data_Analysis Data Analysis & Comparison Manometric->Data_Analysis Coulometric->Data_Analysis IR_Sensor->Data_Analysis Gravimetric->Data_Analysis

Caption: Standard experimental workflow for evaluating the barrier properties of polymer films.

Detailed Experimental Protocols

Accurate and reproducible measurement of barrier properties is crucial for material comparison. The following are detailed methodologies commonly employed:

Gas Permeability Testing (Oxygen and Carbon Dioxide)
  • Principle: These tests measure the rate at which a specific gas permeates through a polymer film under a defined pressure gradient at a constant temperature and humidity.

  • Instrumentation: Commonly used instruments include those based on manometric (pressure change) or coulometric (for oxygen) detection methods.

  • Procedure:

    • A film sample of a known thickness is securely mounted in a diffusion cell, creating two separate chambers.

    • One chamber is pressurized with the test gas (e.g., O₂ or CO₂) at a specific pressure.

    • The other chamber is initially purged with a carrier gas (e.g., nitrogen) to remove any residual test gas.

    • The concentration of the test gas that permeates through the film into the second chamber is measured over time using a detector.

    • The permeability coefficient is calculated based on the steady-state transmission rate, the film thickness, and the partial pressure difference of the gas across the film.

  • Test Conditions: Measurements are typically performed at standard conditions (e.g., 23 °C and 0% or 50% relative humidity).

Water Vapor Transmission Rate (WVTR) Testing
  • Principle: This method determines the rate at which water vapor passes through a polymer film under specified conditions of temperature and relative humidity.

  • Instrumentation: Instruments often utilize a modulated infrared sensor or a gravimetric approach.

  • Procedure (Modulated Infrared Sensor Method - e.g., ASTM F1249):

    • The film sample is sealed between a dry chamber and a chamber with a controlled high relative humidity (e.g., 100% RH).

    • A carrier gas (dry nitrogen) flows through the dry chamber and transports the water vapor that has permeated through the film to an infrared sensor.

    • The sensor specifically detects the amount of water vapor, and the instrument calculates the transmission rate.

  • Procedure (Gravimetric or "Cup" Method - e.g., ASTM E96):

    • A desiccant or water is placed in a test cup, and the film sample is sealed over the cup's opening.

    • The cup is placed in a controlled environment with a specific temperature and humidity.

    • The weight of the cup is measured at regular intervals to determine the amount of water vapor that has passed through the film.

  • Test Conditions: Common test conditions are 38 °C and 90% relative humidity or 23 °C and 85% relative humidity.[8]

Conclusion

PEF films derived from this compound present a significant advancement in packaging materials, offering substantially improved barrier properties compared to widely used polymers like PET. The enhanced protection against oxygen, carbon dioxide, and water vapor ingress makes PEF a prime candidate for applications where product integrity and extended shelf life are paramount. For researchers and professionals in drug development and other sensitive industries, the adoption of PEF offers a sustainable and high-performance solution to meet the growing demands for advanced packaging.

References

A Comparative Life Cycle Assessment: Dimethyl Furan-2,5-dicarboxylate vs. Purified Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the environmental performance of a key bio-based chemical building block against its petrochemical counterpart.

In the ongoing transition towards a more sustainable chemical industry, bio-based platform chemicals are gaining significant attention as viable alternatives to traditional fossil-fuel-derived compounds. One such promising molecule is dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), a derivative of 2,5-furandicarboxylic acid (FDCA), which is heralded as a green substitute for purified terephthalic acid (PTA). PTA is a major commodity chemical, primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) for packaging and textiles. This guide provides a comparative life cycle assessment (LCA) of DMFD and PTA production, offering a data-driven perspective on their environmental profiles.

Executive Summary

This guide presents a cradle-to-gate life cycle assessment comparing the environmental impacts of producing dimethyl furan-2,5-dicarboxylate (DMFD), a bio-based chemical, with the production of the conventional petrochemical, purified terephthalic acid (PTA). The analysis reveals that the production of polyethylene furanoate (PEF), the polymer derived from DMFD's precursor FDCA, demonstrates a significantly lower carbon footprint and reduced reliance on fossil fuels compared to PET derived from PTA. Specifically, PEF bottle production shows a 33% reduction in greenhouse gas emissions and a 45% decrease in fossil fuel consumption. However, the production of bio-based alternatives may present trade-offs in other environmental impact categories, such as acidification and eutrophication, depending on the agricultural practices for feedstock cultivation.

Comparative Environmental Performance

The following table summarizes the life cycle impact assessment of producing 1 kg of polyethylene furanoate (PEF) from bio-based furanics versus 1 kg of polyethylene terephthalate (PET) from fossil-based terephthalic acid. The data is extracted from a peer-reviewed cradle-to-grave LCA study for a 250 ml bottle, providing a comprehensive overview of various environmental impact categories.

Impact CategoryPEF BottlePET BottleUnit
Climate change 6.2E-029.3E-02kg CO2 eq.
Resource use, fossils 7.3E-011.3E+00MJ
Resource use, minerals and metals 2.0E-063.8E-06kg Sb eq.
Particulate matter 2.0E-091.4E-09Disease incidence
Photochemical ozone formation 1.2E-041.6E-04kg NMVOC eq.
Ozone depletion 8.7E-094.0E-09kg CFC-11 eq.
Ionising radiation 1.1E-024.4E-03kBq U-235 eq.
Acidification 3.4E-042.0E-04mol H+ eq.
Eutrophication, freshwater 1.9E-052.2E-05kg P eq.
**Eut

A Comparative Guide to the Economic Feasibility of Dimethyl Furan-2,5-dicarboxylate and Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chemical feedstocks is undergoing a significant transformation, driven by the dual imperatives of sustainability and economic viability. For decades, terephthalic acid (TPA), a petroleum derivative, has been a cornerstone of the polymer industry, particularly in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). However, the growing interest in bio-based alternatives has brought dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), a furanic compound derivable from renewable resources, into the spotlight. This guide provides an objective comparison of the economic feasibility of DMFD versus TPA, supported by experimental data and detailed methodologies, to inform research, development, and strategic decisions in the chemical and pharmaceutical industries.

Executive Summary

The economic feasibility of dimethyl furan-2,5-dicarboxylate as a bio-based alternative to the petroleum-derived terephthalic acid is a subject of intensive research and development. While TPA production is a mature, cost-effective process benefiting from economies of scale, the production of DMFD is still in earlier stages of commercialization. The primary determinant of the cost-competitiveness of DMFD is the price of its bio-based feedstock, which is currently higher and more volatile than that of p-xylene, the feedstock for TPA.[1][2][3] However, advancements in catalytic processes and the potential for a circular bio-economy present a promising future for DMFD. This guide delves into the key economic and technical factors underpinning the production of both compounds.

Production Pathways and Economic Influencers

The production routes for TPA and DMFD are fundamentally different, originating from fossil fuels and biomass, respectively. These distinct pathways have significant implications for their economic and environmental profiles.

G cluster_TPA Terephthalic Acid (TPA) Production cluster_DMFD This compound (DMFD) Production cluster_factors Key Economic Factors p_xylene p-Xylene (from Petroleum) oxidation Catalytic Oxidation (Co/Mn/Br catalyst) p_xylene->oxidation Feedstock Cost cta Crude Terephthalic Acid (CTA) oxidation->cta High Yield (>95%) purification_tpa Purification (Hydrogenation) cta->purification_tpa Energy Intensive tpa Purified Terephthalic Acid (PTA) purification_tpa->tpa Feedstock Feedstock Cost biomass Biomass (e.g., Sugars, Lignocellulose) hmf 5-Hydroxymethylfurfural (HMF) biomass->hmf Feedstock Cost & Volatility fdca 2,5-Furandicarboxylic Acid (FDCA) hmf->fdca Oxidation esterification Esterification fdca->esterification High Selectivity dmfd This compound (DMFD) esterification->dmfd Catalyst Catalyst Cost & Lifetime Energy Energy Consumption Purification Purification Costs Scale Economy of Scale G cluster_drivers Driving Factors cluster_comparison Economic Feasibility Comparison cluster_factors Influencing Factors sustainability Sustainability Goals & Regulations dmfd_feasibility DMFD Economic Feasibility (Emerging) sustainability->dmfd_feasibility Drives R&D consumer_demand Consumer Demand for Bio-Products consumer_demand->dmfd_feasibility Creates Market Pull tech_advances Technological Advancements in Biorefining tech_advances->dmfd_feasibility Improves Competitiveness tpa_feasibility TPA Economic Feasibility (Currently Favorable) feedstock_cost Feedstock Cost (p-xylene vs. Biomass) tpa_feasibility->feedstock_cost capital_investment Capital Investment (Established vs. New Infrastructure) tpa_feasibility->capital_investment operating_costs Operating Costs (Energy, Catalyst, Purification) tpa_feasibility->operating_costs market_price Market Price & Volatility tpa_feasibility->market_price dmfd_feasibility->feedstock_cost dmfd_feasibility->capital_investment dmfd_feasibility->operating_costs dmfd_feasibility->market_price policy_incentives Policy & Financial Incentives for Bio-Products dmfd_feasibility->policy_incentives

References

Safety Operating Guide

Personal protective equipment for handling Dimethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethyl furan-2,5-dicarboxylate (B1257723) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: Dimethyl furan-2,5-dicarboxylate

  • CAS Number: 4282-32-0[1][2][3]

  • Synonyms: FDME[3]

Hazard Summary: this compound is classified as harmful and an irritant. The primary hazards are:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Causes skin irritation.[1][4]

  • Causes serious eye irritation.[1][4]

  • May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect before use and wash hands after removal.[1][5]To prevent skin contact, as the substance is harmful and causes skin irritation.[1][4]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a risk of splashing.[1][6]To protect against serious eye irritation from dust or splashes.[1][4]
Skin & Body Protection A laboratory coat (Nomex® or similar flame-retardant material is recommended) buttoned, and covering all exposed skin. Long pants and closed-toe shoes are required.[5]To prevent accidental skin exposure. Contaminated clothing should be removed and laundered before reuse.[2][7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if dust or aerosols are generated.[1] Use in a well-ventilated area is mandatory.[1][2]To prevent respiratory tract irritation from inhalation of dust or fumes.[1][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood or other local exhaust ventilation system is operational.[1]

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.[8]

  • Clear the work area of any unnecessary items and potential ignition sources.[9]

  • Ground and bond all containers and receiving equipment to prevent static discharge, especially during transfers.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Handling and Use:

  • Conduct all work with this compound inside a chemical fume hood.

  • When transferring the solid, use spark-proof tools and avoid creating dust.[9] If dust is generated, ensure respiratory protection is worn.

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the work area.[1]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Decontaminate the work surface and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: For small spills, use dry clean-up procedures to avoid generating dust.[2] Collect the material in a sealed container for disposal.[2] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

  • Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[8] Do not dispose of it down the drain or in regular trash.[9]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_area Clear and Prepare Work Area prep_controls->prep_area prep_ppe Don Required PPE prep_area->prep_ppe handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close post_decon Decontaminate Work Area & Equipment handle_close->post_decon post_wash Wash Hands and Exposed Skin post_decon->post_wash post_doff Doff PPE Correctly post_wash->post_doff disp_collect Collect Waste in Labeled Container post_doff->disp_collect disp_dispose Dispose via Licensed Waste Company disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.